Quinacrine acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78901-94-7 |
|---|---|
Molecular Formula |
C25H34ClN3O3 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |
InChI Key |
QMFWSMZJJLEFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |
Related CAS |
83-89-6 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Quinacrine Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of quinacrine acetate, a modulator of the cGAS-STING-TBK1 signaling pathway with significant immunostimulatory activity. The following sections detail the synthetic route, purification protocols, and the relevant biological pathway, supported by quantitative data and procedural diagrams.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of quinacrine (also known as mepacrine) as a hydrochloride salt, followed by its conversion to the acetate salt.
Synthesis of Mepacrine Hydrochloride
The synthesis of mepacrine hydrochloride is achieved through the condensation of 2-methoxy-6,9-dichloroacridine with 2-amino-5-diethylaminopentane in the presence of phenol. This process has been described in historical patents, with reported yields of approximately 91-92%.
Reaction Scheme:
Table 1: Summary of Reaction Parameters for Mepacrine Hydrochloride Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | 2-methoxy-6,9-dichloroacridine | US2410406A |
| Starting Material 2 | 2-amino-5-diethylaminopentane | US2410406A |
| Solvent/Catalyst | Phenol | US2410406A |
| Reaction Temperature | 90-110 °C | US2410406A |
| Reaction Time | 3 hours | US2410406A |
| Reported Yield | 91-92% | US2410406A |
Experimental Protocol: Synthesis of Mepacrine Hydrochloride
Materials:
-
2-methoxy-6,9-dichloroacridine
-
2-amino-5-diethylaminopentane
-
Phenol
-
Xylene
-
Dilute Sulphuric Acid
-
Reaction vessel with heating and stirring capabilities
-
Distillation apparatus
Procedure:
-
To a mixture of 120 parts of phenol and 60 parts of xylene, add 38.4 parts of 2-amino-5-diethylaminopentane.
-
Adjust the acidity of the mixture to be faintly acid to Congo red paper by the addition of dilute sulphuric acid. Neutralize the excess acid with a small additional amount of 2-amino-5-diethylaminopentane.
-
Distill off the water and most of the xylene.
-
Cool the mixture to approximately 90°C.
-
Add 55.6 parts of 2-methoxy-6,9-dichloroacridine and maintain the temperature at 90-100°C for 1 hour.
-
Add an additional 17.4 parts of 2-amino-5-diethylaminopentane (totaling a ~5% excess) at 95-100°C.
-
Maintain the temperature at 100-110°C for a further 2 hours to complete the reaction.
-
Isolate the resulting mepacrine hydrochloride from the reaction mixture.
Conversion of Mepacrine Hydrochloride to this compound
-
Neutralization to Quinacrine Free Base: The hydrochloride salt is neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to yield the free base form of quinacrine.
-
Formation of the Acetate Salt: The isolated quinacrine free base is then treated with a stoichiometric amount of acetic acid in a suitable solvent to form this compound.
Table 2: Proposed Parameters for this compound Formation
| Step | Reagents | Solvent | Expected Outcome |
| 1. Neutralization | Mepacrine Hydrochloride, Sodium Hydroxide (aq) | Dichloromethane/Water | Quinacrine (free base) |
| 2. Salt Formation | Quinacrine (free base), Acetic Acid | Ethanol or Ethyl Acetate | This compound |
Purification of this compound
Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization and column chromatography are standard techniques for the purification of active pharmaceutical ingredients.
Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical and should be determined experimentally.
General Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of crude this compound in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at room temperature. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, methanol/water, acetone/water, and ethyl acetate/heptane.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
For higher purity requirements, column chromatography can be employed. The choice of stationary phase and mobile phase will depend on the polarity of this compound and its impurities.
General Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or ethanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1%) may be necessary to prevent tailing of the amine-containing compound on the silica gel.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 3: Purity Analysis Techniques for this compound
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
cGAS-STING-TBK1 Signaling Pathway
This compound has been identified as a modulator of the cGAS-STING-TBK1 signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[1]
Caption: The cGAS-STING-TBK1 signaling pathway and the modulatory role of this compound.
References
Quinacrine Acetate: A Comprehensive Technical Guide on its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of 9-aminoacridine, has a long history of use as an antimalarial agent.[1][2] Beyond its antiparasitic properties, it has garnered significant interest in the scientific community for its potential applications in oncology and inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of Quinacrine acetate, a salt of the active quinacrine base. Understanding these core characteristics is fundamental for researchers in drug development, formulation, and molecular biology to effectively utilize this compound in preclinical and clinical studies. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes its interactions with critical cellular signaling pathways.
Chemical and Physical Properties
The chemical and physical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key identifiers and physicochemical parameters of this compound. Data for the more commonly studied parent compound, quinacrine, and its hydrochloride salt are also included for comparative purposes.
Table 1: Chemical Identifiers and Formula
| Property | Value | Source(s) |
| IUPAC Name | acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | [5] |
| Molecular Formula | C25H34ClN3O3 | [5] |
| Molecular Weight | 460.0 g/mol | [5] |
| CAS Number | 78901-94-7 | [3][5] |
| Parent Compound CAS | 83-89-6 (Quinacrine) | [5] |
Table 2: Physicochemical Properties
| Property | Value | Remarks | Source(s) |
| Physical Description | Bright yellow crystalline solid | For parent compound | [6][7] |
| Melting Point | 248-250 °C | For Quinacrine Dihydrochloride | [1][6] |
| pKa (Strongest Basic) | 9.4, 10.3, 10.7 | Estimated and experimental values for parent compound | [1][6][8] |
| Solubility | Water: Slightly soluble (1 g in ~35 mL for dihydrochloride) Ethanol: Slightly soluble DMSO: ~5 mg/mL (for hydrochloride hydrate) PBS (pH 7.2): ~10 mg/mL (for hydrochloride hydrate) | Data primarily for hydrochloride salt | [6][7] |
| UV-Vis Absorption (λmax) | 223, 283, 346, 427, 449 nm | For hydrochloride hydrate |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and quality control. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of an active pharmaceutical ingredient (API) like this compound.
Caption: A generalized workflow for the physicochemical characterization of an API.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
-
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
-
Materials:
-
This compound powder
-
Solvent of interest (e.g., distilled water, phosphate-buffered saline (PBS) at pH 7.4)
-
Stoppered flasks or vials
-
Mechanical shaker or agitator with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
-
-
Procedure:
-
Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The excess solid ensures that equilibrium is reached at saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the flasks to stand to let the undissolved particles settle.
-
Centrifuge the samples to separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical method.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline solid transitions to a liquid.
-
Objective: To determine the melting point range of this compound.
-
Materials:
-
Dry this compound powder
-
Capillary tubes (closed at one end)
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
-
Procedure:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups in a molecule.
-
Objective: To determine the pKa value(s) of this compound.
-
Materials:
-
This compound
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of purified water or a suitable co-solvent if solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with NaOH. Add the titrant in small, known increments from the buret.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points may be observed.
-
UV-Visible Spectroscopy
This technique is used to measure the absorbance of UV or visible light by a substance, which is proportional to its concentration.
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax) for this compound and to establish a standard curve for quantification.
-
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble and that is transparent in the UV-Vis range (e.g., ethanol, methanol, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration.
-
Scan the stock solution across the UV-Vis spectrum (e.g., 200-600 nm) against a solvent blank to determine the λmax.
-
Prepare a series of standard solutions of decreasing concentrations from the stock solution through serial dilution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. This curve can then be used to determine the concentration of unknown samples.
-
Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its ability to intercalate into DNA and inhibit topoisomerase activity is a known mechanism, but it also has profound effects on pathways central to inflammation, cell survival, and immune response.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. Quinacrine has been shown to be a potent inhibitor of this pathway.
Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the transcription of its target genes.
Activation of p53 Signaling
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Quinacrine has been found to activate the p53 pathway, contributing to its anticancer effects.
Caption: this compound induces cellular stress, leading to the stabilization and activation of the p53 tumor suppressor protein. This, in turn, upregulates target genes like p21 and Bax, resulting in cell cycle arrest and apoptosis.
Modulation of the cGAS-STING-TBK1 Pathway
The cGAS-STING-TBK1 pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an interferon response. This compound has been identified as a modulator of this pathway, which has implications for its use in immunotherapy.
Caption: this compound acts as a modulator of the cGAS-STING-TBK1 signaling pathway, influencing the production of type I interferons and thereby enhancing anti-tumor immunity.[3]
Conclusion
This compound is a compound with well-defined chemical and physical properties that underlie its diverse biological activities. Its ability to inhibit the pro-survival NF-κB pathway, activate the p53 tumor suppressor pathway, and modulate the innate immune cGAS-STING-TBK1 pathway makes it a compound of significant interest for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists working with this compound, facilitating its effective use in the laboratory and its potential translation into novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C25H34ClN3O3 | CID 149640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinacrine [drugfuture.com]
- 7. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Quinacrine Acetate in Parasitic Infections: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a derivative of 9-aminoacridine, has a long history as an effective antiprotozoal agent. While its clinical use has been superseded by newer drugs in some applications, its complex and multifaceted mechanism of action continues to be of significant interest, particularly in the context of drug resistance and repositioning. This technical guide provides an in-depth exploration of the core mechanisms by which quinacrine acetate exerts its antiparasitic effects. It details the molecular interactions, summarizes quantitative efficacy data, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the key pathways and experimental workflows.
Core Mechanisms of Action
Quinacrine's efficacy against a range of parasites, including Plasmodium, Giardia, and Leishmania, stems from its ability to interfere with multiple critical cellular processes. The primary mechanisms are detailed below.
DNA Intercalation and Inhibition of Nucleic Acid Synthesis
As an acridine derivative, a well-established mechanism of quinacrine is its ability to intercalate into the DNA of parasites. This interaction involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This physical distortion of the DNA structure has several downstream consequences:
-
Inhibition of DNA Replication and Transcription: By altering the DNA topology, quinacrine obstructs the action of DNA and RNA polymerases, thereby inhibiting the synthesis of nucleic acids essential for parasite replication and survival.[1][2]
-
Induction of Frameshift Mutations: The intercalation can lead to errors during DNA replication, potentially causing frameshift mutations.
Inhibition of Phospholipase A2 (PLA2)
Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme crucial for membrane phospholipid metabolism and the generation of lipid second messengers.[3] Inhibition of PLA2 disrupts parasite cellular integrity and signaling in several ways:
-
Membrane Destabilization: PLA2 is involved in membrane turnover and repair. Its inhibition can lead to a compromised parasite cell membrane.
-
Disruption of Signaling Pathways: PLA2 activity is essential for the release of arachidonic acid, a precursor for eicosanoids, which are involved in inflammatory and other signaling pathways. Quinacrine's inhibition of PLA2 can thus modulate the host-parasite interaction.
Topoisomerase II Inhibition
Quinacrine has been shown to inhibit topoisomerase II, an enzyme that is vital for managing DNA topology during replication, transcription, and chromosome segregation.[4][5][6] By inhibiting this enzyme, quinacrine introduces DNA strand breaks and prevents the proper re-ligation of the DNA, leading to catastrophic genomic damage and cell death.
Disruption of Cellular Respiration and Metabolism
Quinacrine interferes with key metabolic pathways in parasites:
-
Inhibition of NADH Oxidase: In parasites like Giardia, quinacrine has been reported to inhibit NADH oxidase, an enzyme involved in the regeneration of NAD+ which is essential for glycolysis.
-
Interference with Electron Transport: Quinacrine can inhibit succinate oxidation and interfere with the mitochondrial electron transport chain, disrupting cellular energy production.[1]
Modulation of Host-Parasite Signaling Pathways
Quinacrine can also exert its antiparasitic effects by modulating host cell signaling pathways that are crucial for the parasite's survival and replication.
-
Activation of p53: Quinacrine has been shown to stabilize and activate the tumor suppressor protein p53.[7][8][9] This can induce apoptosis in host cells infected with parasites, thereby limiting the parasite's replication niche.
-
Inhibition of NF-κB: Quinacrine can suppress the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response and cell survival.[7][8] By inhibiting NF-κB in host macrophages, quinacrine may alter the cytokine environment, making it less favorable for parasite survival.[10]
Disruption of Calcium Homeostasis
Quinacrine can interfere with calcium signaling in parasites. It has been shown to reduce calcium currents, which can affect various calcium-dependent processes such as motility and signaling cascades.[11][12]
Quantitative Data on Antiparasitic Activity
The following tables summarize the available quantitative data on the efficacy of quinacrine and related compounds against various parasites.
| Parasite Species | Strain | IC50 / EC50 (µM) | Notes | Reference |
| Leishmania donovani | Promastigotes | 11.3 | - | [13] |
| Leishmania donovani | Intracellular Amastigotes | 0.5 | - | [13] |
| Entamoeba histolytica | - | MLC: 2-4 mg/L (Metronidazole) | Quinacrine activity was compared to metronidazole. | [14] |
| Giardia duodenalis | Resistant Lines | Viable in 5-20 µM | Indicates concentration for maintaining resistance. | |
| Plasmodium berghei | Erythrocyte-free | Dose-dependent inhibition of RNA/DNA synthesis | - | [2] |
Note: Specific IC50 values for quinacrine against a broad range of parasites are not consistently reported in the literature, with many studies focusing on clinical effectiveness or resistance levels.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of quinacrine.
DNA Intercalation Assay (Fluorescence Spectroscopy)
This protocol is based on the principle that the fluorescence of a DNA-binding dye (e.g., ethidium bromide) is quenched upon displacement by an intercalating agent like quinacrine.
Materials:
-
Parasite DNA (e.g., purified from Plasmodium falciparum)
-
Ethidium Bromide (EtBr) solution
-
This compound solutions of varying concentrations
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of parasite DNA in TE buffer at a fixed concentration (e.g., 50 µM).
-
Add EtBr to the DNA solution to a final concentration where fluorescence is maximal (e.g., 10 µM).
-
Incubate the DNA-EtBr complex in the dark for 15 minutes to allow for stable intercalation.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Incubate for 5 minutes after each addition of quinacrine.
-
Measure the fluorescence intensity after each addition.
-
Plot the fluorescence intensity as a function of quinacrine concentration to determine the concentration at which 50% of the EtBr is displaced (IC50 for intercalation).
Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)
This protocol measures the inhibition of PLA2 by quantifying the release of radiolabeled fatty acids from a phospholipid substrate.
Materials:
-
Parasite lysate (as a source of PLA2)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CaCl₂, and BSA.
-
Add the radiolabeled phospholipid substrate to the reaction mixture.
-
Pre-incubate the parasite lysate with varying concentrations of this compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the pre-incubated enzyme-inhibitor mix to the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of PLA2 inhibition for each quinacrine concentration and determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay assesses the ability of quinacrine to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles found in trypanosomes, by topoisomerase II.
Materials:
-
Purified parasite topoisomerase II (e.g., from Trypanosoma cruzi)
-
Kinetoplast DNA (kDNA)
-
This compound solutions of varying concentrations
-
Assay buffer (containing ATP and MgCl₂)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Set up reaction tubes containing the assay buffer and kDNA.
-
Add varying concentrations of this compound to the reaction tubes.
-
Add a fixed amount of purified topoisomerase II to each tube to start the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform gel electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA minicircles with increasing quinacrine concentration.
Visualizations of Pathways and Workflows
Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - Molecular Cancer Research - Figshare [aacr.figshare.com]
- 9. Quinacrine sensitizes hepatocellular carcinoma cells to TRAIL and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania donovani Suppresses Activated Protein 1 and NF-κB Activation in Host Macrophages via Ceramide Generation: Involvement of Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial drugs inhibit calcium-dependent backward swimming and calcium currents in Paramecium calkinsi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinacrine on calcium active transport by rat intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
The Cellular Journey of Quinacrine: An In-depth Technical Guide to Uptake and Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a derivative of acridine, has a long-standing history as an antimalarial agent.[1][2] More recently, its potential has been explored in diverse therapeutic areas, including oncology and neurodegenerative diseases.[3][4][5] A thorough understanding of its cellular pharmacology, specifically the mechanisms governing its entry into cells and its subsequent distribution within subcellular compartments, is paramount for its effective and safe therapeutic application. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Quinacrine, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in this field.
Cellular Uptake Mechanisms
The entry of Quinacrine into cells is a multi-faceted process involving passive diffusion, carrier-mediated transport, and active efflux. As a lipophilic and cationic amphiphilic drug (CAD), its physicochemical properties play a crucial role in its ability to traverse the plasma membrane.[6][7]
Passive Diffusion and pH-Partitioning
Quinacrine's lipophilic nature allows it to passively diffuse across the lipid bilayer of the cell membrane.[6] Furthermore, as a weak base, its uptake is sensitive to pH gradients.[8][9] In its unprotonated, more lipophilic form, Quinacrine can readily cross the cell membrane. Once inside the slightly more acidic cytoplasm, it can become protonated, leading to its intracellular trapping.
Carrier-Mediated Transport
Studies have indicated the involvement of carrier-mediated systems in Quinacrine uptake. Specifically, organic cation transporters (OCTs) have been implicated in its influx.[8][9] This mode of transport is saturable and can be inhibited by other substrates of OCTs, such as tetraethylammonium and cimetidine.[8][9]
P-glycoprotein (P-gp) Mediated Efflux
Quinacrine is a known substrate of the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily.[3][8][9][10] P-gp actively pumps Quinacrine out of cells, thereby limiting its intracellular accumulation. This is particularly relevant in the context of the blood-brain barrier, where P-gp expression is high and significantly reduces Quinacrine's central nervous system penetration.[8][9][10] Inhibition of P-gp with agents like cyclosporine or verapamil has been shown to enhance the intracellular concentration of Quinacrine.[8][9][10]
Subcellular Localization: The Lysosomotropic Nature of Quinacrine
The most prominent feature of Quinacrine's subcellular distribution is its accumulation in acidic organelles, a characteristic known as lysosomotropism.[11][12][13]
Accumulation in Lysosomes and Acidic Vesicles
As a weak base, Quinacrine freely permeates the membranes of acidic organelles like lysosomes and late endosomes in its neutral form.[13][14] Within the acidic lumen of these compartments (pH 4-5), Quinacrine becomes protonated.[13] This charged form is membrane-impermeant and is consequently trapped and highly concentrated within the organelle.[12][14] This accumulation is dependent on the activity of the vacuolar H+-ATPase (V-ATPase), which maintains the low pH of these organelles.[3][12] Inhibition of V-ATPase with agents like bafilomycin A1 prevents Quinacrine uptake and leads to the release of already accumulated drug.[12][15] Cells can concentrate Quinacrine to levels thousands of times higher than the extracellular medium.[12]
Other Sites of Localization
Besides lysosomes, Quinacrine has been observed to localize in other subcellular compartments:
-
Platelet Dense Granules: Quinacrine is readily taken up by and stored in the dense granules of platelets.[16][17]
-
DNA Intercalation: Quinacrine can intercalate between base pairs of DNA, which is thought to contribute to some of its biological activities.[11][18][19] This interaction is enhanced in AT-rich regions of DNA.[20]
-
Nucleolus: Recent studies have shown that Quinacrine can induce nucleolar stress, suggesting its localization and activity within the nucleolus.[5]
Quantitative Data on Quinacrine Uptake and Activity
The following tables summarize key quantitative data from various studies on Quinacrine's cellular uptake and biological effects.
Table 1: Kinetic Parameters of Quinacrine Uptake
| Cell Type | Parameter | Value | Reference |
| Umbilical Smooth Muscle Cells | Km | 8.7 µM | [3] |
| Peripheral Mononucleated Leukocytes (PMLNs) | Km | 1.14 µM | [3] |
| Lymphocytes | Km | 6.32 µM | [3] |
| Mouse Brain Endothelial Cells (MBEC4) | Apparent Km | 52.1 µM | [8][9] |
| Cultured Fibroblasts | KM | 4.69 mM | [12] |
Table 2: In Vitro Efficacy and Cytotoxicity of Quinacrine
| Cell Line/Virus | Parameter | Value | Reference |
| Vero E6 cells (SARS-CoV-2, MOI 0.1) | EC50 | 1.8 ± 0.41 µM | [11] |
| Vero E6 cells (SARS-CoV-2, MOI 0.01) | EC50 | 0.582 ± 0.34 µM | [11] |
| Vero E6 cells | CC50 | 6.5 ± 0.8 µM | [11] |
| U937 cells (Histiocytic Lymphoma) | Cytostatic Concentration | 1-5 µM | [21] |
Table 3: Tissue and Cellular Accumulation of Quinacrine
| Tissue/Cell Type | Accumulation Ratio (Tissue/Plasma) | Reference |
| Erythrocytes | ~200-fold | [11] |
| Muscle (Dog) | 166-fold | [11] |
| Lung (Dog) | 556-fold | [11] |
| Spleen (Dog) | 3926-fold | [11] |
| Liver (Dog) | 1700-fold | [11] |
| Brain (Wild-type Mice, 40 mg/kg/day for 30 days) | ~1 µM | [10] |
| Brain (P-gp-deficient Mice, 40 mg/kg/day for 30 days) | ~80 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Quinacrine's cellular behavior. Below are generalized protocols for key experiments.
Cell Culture and Quinacrine Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to Vero E6, U2OS, U937, and primary cells.[11][21][22]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Quinacrine Preparation: Quinacrine dihydrochloride is dissolved in a suitable solvent such as water or DMSO to prepare a stock solution.[23] The final concentration in the culture medium is achieved by serial dilution.
Fluorescence Microscopy for Subcellular Localization
-
Principle: Quinacrine is an inherently fluorescent compound (green fluorescence), allowing for its direct visualization within cells.[12][24]
-
Protocol:
-
Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere.
-
Treat cells with the desired concentration of Quinacrine for a specified time (e.g., 30 minutes to 3 hours).[3]
-
(Optional) Co-stain with organelle-specific fluorescent markers (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria) to determine colocalization.[15]
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI or Hoechst).
-
Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for green (Quinacrine), red (co-stain), and blue (nucleus) fluorescence.
-
Flow Cytometry for Quantifying Cellular Uptake
-
Principle: Flow cytometry can be used to measure the mean fluorescence intensity (MFI) of a cell population, which is proportional to the amount of intracellular Quinacrine.[16][23]
-
Protocol:
-
Prepare a single-cell suspension of the desired cell type.
-
Incubate the cells with various concentrations of Quinacrine for a defined period.
-
(Optional) To study release, after the uptake period, wash the cells and resuspend them in fresh medium with or without a stimulus (e.g., thrombin for platelets).[16]
-
Wash the cells with cold PBS to stop the uptake/release process.
-
Analyze the cells on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the green fluorescence emission.
-
The MFI of the cell population is used to quantify Quinacrine uptake.
-
Transport Assays Using Cell Monolayers
-
Principle: To study the transport of Quinacrine across a cellular barrier (e.g., the blood-brain barrier), a polarized cell monolayer system can be used.
-
Protocol:
-
Seed cells (e.g., mouse brain endothelial cells) on a permeable support (e.g., Transwell inserts).
-
Allow the cells to form a confluent and polarized monolayer, which can be verified by measuring transepithelial electrical resistance (TEER).
-
Add Quinacrine to either the apical (top) or basolateral (bottom) chamber.
-
At various time points, collect samples from the opposite chamber.
-
Quantify the concentration of Quinacrine in the samples using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).
-
The permeability coefficient can be calculated to determine the rate of transport. To investigate the role of efflux pumps, the experiment can be repeated in the presence of inhibitors like verapamil or cyclosporine.[8][9]
-
Visualizing the Processes: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of Quinacrine's cellular uptake and its impact on cellular pathways.
Caption: Cellular uptake and efflux mechanisms of Quinacrine.
Caption: Mechanism of Quinacrine accumulation in lysosomes.
Caption: Key signaling pathways modulated by Quinacrine.
Conclusion
The cellular uptake and subcellular localization of Quinacrine are complex processes dictated by its physicochemical properties and interactions with various cellular components. Its ability to be taken up by cells through both passive and active transport mechanisms, coupled with its significant accumulation in acidic organelles, underpins many of its observed biological effects. A comprehensive understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development and optimization of Quinacrine as a therapeutic agent for a range of diseases. The provided diagrams offer a visual framework for comprehending these intricate cellular events, aiding researchers in designing future studies to further elucidate the multifaceted pharmacology of this versatile drug.
References
- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. View of Quinacrine – The Winding Road from the Most Important Antimalarial of Its Time to an Indispensable Antiparasitic (Orphan) Drug of our Days [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake and efflux of quinacrine, a candidate for the treatment of prion diseases, at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake and Efflux of Quinacrine, a Candidate for the Treatment of Prion Diseases, at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects: Role of liposolubility and autophagic flux and antagonism by cholesterol ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medic.upm.edu.my [medic.upm.edu.my]
- 24. Quinacrine fluorescence microscopy of formalin-fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Quinacrine Acetate with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a derivative of acridine, has a long history as an antimalarial agent and has garnered significant interest for its anticancer properties. Central to its therapeutic potential is its ability to interact with nucleic acids, thereby modulating fundamental cellular processes. This technical guide provides a comprehensive overview of the molecular interactions between quinacrine acetate and both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). We delve into the thermodynamics and structural basis of these interactions, present detailed experimental protocols for their characterization, and summarize key quantitative data. Visualizations of binding modes and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.
Core Interaction Mechanisms
This compound interacts with nucleic acids through a combination of binding modes, primarily driven by the structural features of the quinacrine molecule and the targeted nucleic acid.
Interaction with DNA
The interaction of quinacrine with double-stranded DNA is characterized by two principal binding modes:
-
Intercalation: The planar tricyclic acridine ring of quinacrine inserts itself between adjacent base pairs of the DNA double helix.[1][2][3] This intercalation is the primary and stronger mode of interaction. It is driven by stacking and charge-transfer interactions between the aromatic system of quinacrine and the DNA bases, resulting in an unwinding of the DNA helix.[2]
-
External Electrostatic Binding: A weaker interaction occurs between the positively charged side chain of quinacrine and the negatively charged phosphate backbone of the DNA.[4][5][6]
-
Minor Groove Interaction: The diaminobutyl side chain of quinacrine can also interact with the minor groove of the DNA, which contributes to the stabilization of the double helix.[1][2]
Quinacrine exhibits a notable preference for certain DNA sequences. It demonstrates a higher affinity for alternating purine-pyrimidine sequences, with a particular preference for GC-rich regions.[7][8][9] The order of binding affinity for various polynucleotides has been reported as: poly(dG-dC)·poly(dG-dC) > poly(dA-dT)·poly(dA-dT) > poly(dG)·poly(dC) > poly(dA)·poly(dT).[7] The binding process is generally exothermic, being favored by both negative enthalpy and positive entropy changes.[10]
Interaction with RNA
While less extensively studied, the interaction of quinacrine with RNA is also significant.
-
Intercalation into A-form RNA: Quinacrine has been shown to intercalate into the A-form helical structure of double-stranded RNA, such as in poly(rC)·poly(rG).[7][11]
-
G-Quadruplex Binding: Quinacrine can recognize and bind to non-canonical nucleic acid structures known as G-quadruplexes, which can form in both DNA and RNA.[4][12] These structures are of particular interest as they are found in telomeres and oncogene promoter regions. The binding to RNA G-quadruplexes suggests a potential mechanism for the regulation of gene expression at the RNA level.
The interaction with RNA is also characterized as an exothermic and entropy-driven process.[7] The ability of quinacrine to inhibit RNA synthesis further underscores the biological relevance of its interaction with RNA.[13][14][15]
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of quinacrine with DNA and RNA, compiled from various studies.
Table 1: Binding Constants of Quinacrine with DNA
| DNA Type | Method | Binding Constant (K) (M⁻¹) | Reference |
| Calf Thymus DNA | Various | One order higher than Methylene Blue | [1] |
| Chicken Erythrocyte DNA | Polarized Fluorescence Spectroscopy | ~2 x 10⁹ (at 1.2 mM Na⁺) | [3][16] |
| Calf Thymus DNA | Fluorescence Excitation Spectra | Varies with sequence | [17] |
| poly(dG-dC)·poly(dG-dC) | Absorbance, Fluorescence, Competition Dialysis | Highest affinity among tested polynucleotides | [18] |
| poly(dA-dT)·poly(dA-dT) | Absorbance, Fluorescence, Competition Dialysis | High affinity | [18] |
| poly(dG)·poly(dC) | Absorbance, Fluorescence, Competition Dialysis | Moderate affinity | [18] |
| poly(dA)·poly(dT) | Absorbance, Fluorescence, Competition Dialysis | Lowest affinity among tested polynucleotides | [18] |
Table 2: Thermodynamic Parameters for Quinacrine-Nucleic Acid Interaction
| Nucleic Acid | Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | -TΔS (kcal/mol) | ΔG (kcal/mol) | ΔCp (cal/mol·K) | Reference |
| Calf Thymus DNA | ITC | Exothermic | Positive | - | Favorable | -146 | [1] |
| A-form poly(rC)·poly(rG) | ITC | Exothermic | Positive | - | Favorable | Small | [7] |
| H(L)-form poly(rC)·poly(rG) | ITC | Exothermic | Positive | - | Favorable | Small | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and RNA.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between quinacrine and nucleic acids by observing changes in the absorption spectrum of quinacrine upon binding.
Objective: To determine the binding mode (intercalation vs. groove binding) and to calculate the binding constant (K).
Materials:
-
This compound stock solution (concentration determined spectrophotometrically).
-
Purified DNA or RNA stock solution in a suitable buffer (e.g., Tris-HCl, phosphate buffer).
-
Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Solutions: Prepare a fixed concentration of this compound in the chosen buffer. Prepare a series of nucleic acid solutions of varying concentrations.
-
Spectral Scans: Record the UV-Vis absorption spectrum of the free quinacrine solution from 200 to 600 nm.
-
Titration: Titrate the quinacrine solution with increasing concentrations of the nucleic acid solution. After each addition, allow the mixture to equilibrate for a few minutes before recording the spectrum.
-
Data Analysis:
-
Observe changes in the absorption spectrum of quinacrine. Intercalation is typically associated with hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption.
-
The binding constant (K) can be calculated using the following equation, assuming a 1:1 binding stoichiometry: 1 / (A - A₀) = 1 / (A∞ - A₀) + 1 / (K * (A∞ - A₀) * [Nucleic Acid]) where A₀ is the absorbance of free quinacrine, A is the absorbance at each nucleic acid concentration, and A∞ is the absorbance at saturation. A plot of 1/(A - A₀) versus 1/[Nucleic Acid] will yield a straight line from which K can be determined.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study the binding of quinacrine to nucleic acids, as the fluorescence of quinacrine is often quenched or enhanced upon binding.
Objective: To determine the binding affinity and to probe the microenvironment of the bound quinacrine.
Materials:
-
This compound stock solution.
-
Purified DNA or RNA stock solution.
-
Fluorometer with a thermostatted cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Instrument Settings: Set the excitation wavelength at the absorption maximum of quinacrine (around 420 nm) and record the emission spectrum (typically from 450 to 600 nm).
-
Titration: To a fixed concentration of quinacrine in a cuvette, add increasing amounts of the nucleic acid solution.
-
Fluorescence Measurement: After each addition and equilibration, record the fluorescence emission spectrum.
-
Data Analysis:
-
Quenching/Enhancement: Observe the change in fluorescence intensity. Binding to GC-rich DNA sequences often leads to fluorescence quenching, while binding to AT-rich sequences can cause enhancement.[9]
-
Binding Constant Calculation: The binding constant (K) and the number of binding sites (n) can be determined using the Scatchard equation: r / [Q]f = nK - rK where r is the ratio of the concentration of bound quinacrine to the total nucleic acid concentration, and [Q]f is the concentration of free quinacrine. A plot of r/[Q]f versus r gives a straight line with a slope of -K and an x-intercept of n.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Materials:
-
This compound solution.
-
Purified DNA or RNA solution.
-
Isothermal titration calorimeter.
-
The buffer for both the quinacrine and nucleic acid solutions must be identical to minimize heats of dilution.
Procedure:
-
Sample Preparation: Degas both the quinacrine and nucleic acid solutions to prevent bubble formation. The concentration of the ligand (quinacrine) in the syringe should be 10-20 times higher than the macromolecule (nucleic acid) in the sample cell.[11]
-
Instrument Setup: Equilibrate the instrument at the desired temperature.
-
Titration: Perform a series of injections of the quinacrine solution into the nucleic acid solution in the sample cell.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis:
-
The raw data is a series of peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of quinacrine to nucleic acid.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in the nucleic acid upon quinacrine binding.
Objective: To monitor changes in the secondary structure of DNA or RNA upon interaction with quinacrine.
Materials:
-
This compound solution.
-
Purified DNA or RNA solution.
-
CD spectropolarimeter.
-
Quartz cuvettes with a short path length (e.g., 1 mm).
Procedure:
-
Spectral Scan of Nucleic Acid: Record the CD spectrum of the free DNA or RNA solution in the far-UV region (typically 200-320 nm). The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. A-form RNA has a positive band around 260 nm.
-
Titration: Add increasing concentrations of quinacrine to the nucleic acid solution and record the CD spectrum after each addition.
-
Data Analysis:
-
Observe changes in the CD spectrum of the nucleic acid. Intercalation of quinacrine into B-form DNA typically leads to an increase in the intensity of the positive band and a shift in the crossover point.[19]
-
For G-quadruplexes, changes in the characteristic CD signals (e.g., a positive peak around 260 nm for parallel and 295 nm for antiparallel structures) indicate ligand binding and potential conformational changes.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Binding modes of quinacrine with DNA.
Caption: Workflow for UV-Vis titration experiment.
Caption: Potential cellular effects of quinacrine.
Conclusion
The interaction of this compound with DNA and RNA is a multifaceted process involving multiple binding modes and demonstrating a degree of sequence and structural specificity. The primary mode of interaction with double-stranded DNA is intercalation, supplemented by electrostatic and minor groove interactions. Quinacrine also effectively binds to RNA, including A-form helices and G-quadruplex structures. The thermodynamic profiles of these interactions indicate a spontaneous and favorable binding process. The experimental protocols detailed herein provide a robust framework for researchers to investigate these interactions quantitatively. A thorough understanding of the molecular basis of quinacrine's interaction with nucleic acids is paramount for the rational design of novel therapeutics targeting DNA and RNA and for elucidating the full spectrum of its biological activities.
References
- 1. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Job plot - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recognize three different human telomeric G-quadruplex conformations by quinacrine - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorimetric and CD Recognition between Various ds-DNA/RNA Depends on a Cyanine Connectivity in Cyanine-guanidiniocarbonyl-pyrrole Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA targeting by DNA binding drugs: structural, conformational and energetic aspects of the binding of quinacrine and DAPI to A-form and H(L)-form of poly(rC).poly(rG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Scatchard equation - Wikipedia [en.wikipedia.org]
- 13. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 14. Effect of quinacrine on nuclear structure and RNA synthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Multifaceted Impact of Quinacrine Acetate on Core Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine acetate, a derivative of 9-aminoacridine, has a long history of clinical use as an antimalarial and antiprotozoal agent.[1] More recently, its potential as a repurposed therapeutic for a range of diseases, including cancer and prion diseases, has garnered significant attention.[2][3] This renewed interest stems from its ability to modulate multiple, critical biochemical pathways, often with a "shotgun" effect that can be advantageous in complex disease states.[4][5] This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.
Modulation of the p53 and NF-κB Signaling Pathways
This compound has been shown to exert opposing effects on two of the most critical pathways in cancer biology: it activates the tumor suppressor p53 pathway while simultaneously inhibiting the pro-survival NF-κB signaling cascade.[2][6] This dual action makes it a compelling candidate for anticancer therapy.
Activation of the p53 Pathway
Quinacrine was identified in a small molecule screen as an activator of p53.[7] It can induce p53 expression and activity even in cancer cells that underexpress wild-type p53.[8] This activation leads to the upregulation of downstream targets like p21, a cell cycle inhibitor, and the pro-apoptotic protein Bax, ultimately promoting cell cycle arrest and apoptosis.[6][9]
| Cell Line | Treatment Condition | Effect on p53 Pathway | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) with wild-type TP53 | Quinacrine | Induced TP53 mRNA and protein expression, increased TP53 reporter activity and p21 protein expression. | [8] |
| MCF-7 (Breast Cancer) | Quinacrine | Activated p53 and its downstream target, p21. | [6][9] |
| SHAM, PAB, and PAB+Quinacrine-treated mice | Quinacrine | Increased p53 protein expression and the Bax/Bcl2 ratio. | [10] |
This protocol describes the analysis of p53 and its downstream targets in response to quinacrine treatment.[10]
-
Animal Treatment: Administer quinacrine to the experimental animal model (e.g., mice) as per the study design.
-
Tissue Lysis: Following treatment, harvest the target tissues and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, Bcl2, and Mdm2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Vinculin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Inhibition of the NF-κB Pathway
In contrast to its effect on p53, quinacrine suppresses the activity of NF-κB, a transcription factor that promotes cell survival, proliferation, and inflammation.[6] Quinacrine has been shown to inhibit NF-κB-driven luciferase activity and down-regulate NF-κB target genes such as c-FLIP and Mcl-1, which are inhibitors of apoptosis.[11][12] This inhibition sensitizes cancer cells to apoptosis induced by other agents like TRAIL and oxaliplatin.[11]
| Cell Line | Treatment Condition | Effect on NF-κB Pathway | Reference |
| A549 (Lung Adenocarcinoma) | 32-100 µM Quinacrine | Almost completely diminished TNF-α or IL-1α induced ICAM-1 expression. | [13] |
| Human Colon Carcinoma | Quinacrine | Inhibited constitutive NF-κB activation and decreased expression of c-FLIP and Mcl-1. | [11][12] |
| MCF-7 (Breast Cancer) | Quinacrine | Downregulated the relative luciferase activity of NF-κB. | [6][9] |
This protocol details a common method to quantify NF-κB transcriptional activity.[14][15]
-
Cell Transfection:
-
Seed cells (e.g., HT29 or RKO) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Quinacrine Treatment: 24 hours post-transfection, treat the cells with various concentrations of quinacrine for a specified duration (e.g., 2 hours).
-
Stimulation (Optional): In some experimental setups, after quinacrine treatment, stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/ml for 1 hour) to induce NF-κB activity.
-
Cell Lysis: Lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Luminescence Measurement:
-
Measure the firefly luciferase activity in the cell lysates.
-
Subsequently, measure the Renilla luciferase activity in the same samples.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the untreated control.
Induction of Autophagy and Apoptosis
Quinacrine is a potent inducer of both autophagy and apoptosis in cancer cells.[4][16] Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have a dual role in cancer, either promoting survival or cell death. Quinacrine appears to push this process towards autophagic cell death.
Autophagy
Quinacrine treatment leads to the accumulation of autophagic vacuoles and an increase in the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy induction.[16] It also promotes the degradation of p62/SQSTM1, a protein that is selectively degraded during autophagy.[16]
This protocol is a standard method to assess autophagy induction.[16][17]
-
Cell Treatment: Treat cells with quinacrine at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells). To assess autophagic flux, a lysosomal inhibitor like bafilomycin A1 can be used in combination with quinacrine.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration as described previously.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against LC3 and p62. A GAPDH or β-actin antibody should be used as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands and quantify the levels of LC3-II and p62 relative to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Apoptosis
Quinacrine induces apoptosis through both intrinsic and extrinsic pathways. It can cause an increase in the pro-apoptotic protein Bax, cleavage of PARP, and activation of caspases 3 and 9.[4][6]
| Cell Line | Treatment Condition | Effect on Apoptosis | Reference |
| HCT 116 and INT 407 | Increasing concentrations of Quinacrine | Increased formation of apoptotic nuclei. | [4] |
| FaDu (Head and Neck Cancer) | 2.4 µM Quinacrine | 39.4% of cells were Annexin V positive. | [2] |
| A549 (Non-small cell lung cancer) | 20 μM Quinacrine | The sub-G1/G0 (apoptotic) population increased to 43% from 2.9% in untreated cells. | [18] |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Treat cells with quinacrine as required for the experiment.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Inhibition of Topoisomerase and Phospholipase A2
Beyond its effects on major signaling pathways, quinacrine also directly inhibits the activity of key enzymes involved in DNA maintenance and lipid signaling.
Topoisomerase Inhibition
Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage and S-phase cell cycle arrest.[6][9] This is a mechanism shared by several established chemotherapeutic agents.
This in vitro assay measures the ability of topoisomerase I to relax supercoiled DNA, and the inhibitory effect of compounds like quinacrine.[6][19][20]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x topoisomerase I reaction buffer, and purified topoisomerase I enzyme. For inhibitor studies, pre-incubate the enzyme with quinacrine before adding the DNA.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto a 1% agarose gel.
-
Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA compared to the control.
Phospholipase A2 (PLA2) Inhibition
Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids to produce fatty acids and lysophospholipids, which are involved in inflammation and other signaling processes.[21][22]
Several methods can be used to measure PLA2 activity. One common method involves using a fluorescent substrate.[22]
-
Substrate Preparation: Prepare a reaction mixture containing a fluorescently labeled phospholipid substrate in a suitable buffer.
-
Enzyme/Lysate Preparation: Use either purified PLA2 enzyme or cell lysates containing PLA2 activity.
-
Inhibitor Treatment: Pre-incubate the enzyme or lysate with quinacrine at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the enzyme/lysate to the substrate mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the fluorescent fatty acid from the phospholipid substrate results in an increase in fluorescence.
-
Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of quinacrine by comparing the rates in the presence and absence of the inhibitor.
Role in Prion Diseases
Quinacrine has been investigated for its potential to treat prion diseases like Creutzfeldt-Jakob disease (CJD). In vitro studies have shown that it can inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc).[12][23] However, clinical trials have not demonstrated a significant therapeutic benefit, potentially due to the emergence of drug-resistant prion strains.[3][23]
Experimental Protocol: Assessment of Anti-Prion Activity in Cell Culture
This protocol describes a method to evaluate the efficacy of quinacrine in clearing PrPSc from infected neuronal cells.[23]
-
Cell Culture: Culture prion-infected neuronal cells (e.g., ScN2a cells) in appropriate media.
-
Quinacrine Treatment: Treat the cells with various concentrations of quinacrine for a specified period (e.g., 6 days), changing the media and drug every two days.
-
Cell Lysis and Proteinase K Digestion:
-
Lyse the cells and collect the protein extracts.
-
Treat the lysates with proteinase K to digest the normal prion protein (PrPC), leaving the resistant PrPSc intact.
-
-
Detection of PrPSc: Detect the remaining PrPSc by Western blotting using a prion protein-specific antibody.
-
Analysis: A reduction in the PrPSc signal in quinacrine-treated cells compared to untreated controls indicates anti-prion activity.
Conclusion
This compound is a pleiotropic molecule that impacts a wide array of fundamental biochemical pathways. Its ability to concurrently activate p53 and inhibit NF-κB provides a strong rationale for its investigation as an anticancer agent. Furthermore, its effects on autophagy, topoisomerase, and PLA2 contribute to its complex pharmacological profile. While its clinical efficacy in prion diseases has been disappointing, the in vitro data underscores its potent biological activity. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of this compound and explore its therapeutic potential in various disease contexts. The continued investigation of this multifaceted compound may yet unlock new therapeutic strategies for challenging diseases.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinacrine causes apoptosis in human cancer cell lines through caspase-mediated pathway and regulation of small-GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficient TP53 expression, function, and cisplatin sensitivity are restored by quinacrine in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biphasic modulation of platelet phospholipase A2 activity and platelet aggregation by mepacrine (quinacrine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Quinacrine Acetate-Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Quinacrine acetate to its protein targets. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the in silico techniques that are pivotal in elucidating the molecular interactions, predicting binding affinities, and understanding the broader biological implications of this compound's activity.
Introduction to this compound and In Silico Modeling
Quinacrine, a derivative of 9-aminoacridine, is a compound with a storied history, initially used as an antimalarial agent. Its therapeutic applications have since expanded, with research exploring its efficacy as an anthelmintic, in the treatment of giardiasis, and for its potential in oncology and neurodegenerative diseases. The acetate salt of Quinacrine is often used in research settings. The diverse pharmacological profile of this compound stems from its ability to interact with a range of protein targets, thereby modulating various signaling pathways.
In silico modeling has emerged as an indispensable tool in modern drug discovery and molecular biology. By leveraging computational power, researchers can simulate and predict the interactions between a small molecule, such as this compound, and its macromolecular targets. These methods not only accelerate the pace of research by enabling high-throughput virtual screening but also provide detailed, atom-level insights into binding mechanisms that are often difficult to capture through experimental techniques alone. This guide will delve into the core in silico methodologies applied to the study of this compound-protein interactions, including network toxicology, molecular docking, and molecular dynamics simulations.
Identifying Protein Targets of this compound: A Network Toxicology Approach
Before delving into specific binding interactions, it is often crucial to identify the potential protein targets of a compound on a systemic level. Network toxicology is a computational approach that integrates information from various biological databases to predict the toxicity and identify the primary and off-target interactions of a drug.
Experimental Protocol: Network Toxicology Workflow
A typical network toxicology workflow for identifying the targets of this compound involves the following steps:
-
Compound Information Retrieval: Obtain the chemical structure of this compound, for instance, from the PubChem database[1].
-
Toxicity Prediction: Utilize platforms like ProTox and ADMETlab to predict the toxicological profile of this compound across various organs and systems. This can help in focusing the target search on tissues identified as having high toxicity risk, such as the respiratory system[2][3][[“]].
-
Potential Target Identification: Systematically query multiple databases for known and predicted interactions of Quinacrine. Commonly used databases include:
-
ChEMBL: A database of bioactive molecules with drug-like properties.
-
STITCH: A resource for exploring the interactions of chemicals and proteins.
-
GeneCards: A comprehensive database of human genes.
-
OMIM (Online Mendelian Inheritance in Man): A catalog of human genes and genetic disorders.
-
Therapeutic Target Database (TTD): Provides information on known and explored therapeutic targets[5][6].
-
DrugBank: A comprehensive resource combining drug data with drug target information[6][7][8].
-
-
Target Set Intersection: Cross-reference the identified potential targets with genes associated with the predicted toxicities (e.g., respiratory diseases) to create a refined list of high-priority targets.
-
Protein-Protein Interaction (PPI) Network Construction: Use tools like the STRING database and Cytoscape to build and visualize a PPI network of the refined target list. This helps in identifying highly connected "hub" proteins that may play a critical role in the compound's mechanism of action[2][3].
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the target proteins to understand the biological processes and signaling pathways that are likely to be affected by this compound.
Through such a workflow, studies have identified AKT1, PLA2G4A, and ALOX5 as core targets of this compound, particularly in the context of its respiratory toxicity[2][3][[“]]. Additionally, the cellular prion protein (PrP) has been identified as a direct binding partner[9][10].
Predicting Binding Poses and Affinities: Molecular Docking
Once potential protein targets are identified, molecular docking is employed to predict the preferred binding orientation of this compound within the protein's binding site and to estimate the strength of the interaction.
Experimental Protocol: Molecular Docking with AutoDock Vina
The following protocol outlines the general steps for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D or 3D structure of this compound.
-
Use a program like ChemDraw or an online server to generate a 3D conformation.
-
Optimize the geometry and assign partial charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand PDBQT files, and the grid box parameters as input.
-
Vina will perform a series of independent docking runs to explore different binding poses and will score them based on its empirical scoring function.
-
-
Analysis of Results:
-
Vina outputs a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in complex with the receptor using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
Quantitative Data: Binding Affinities
While specific, experimentally determined binding affinities (such as Ki, Kd, or IC50) for this compound with many of its targets are not consistently reported in the literature, molecular docking provides calculated binding energies that serve as a valuable proxy for binding strength. For the interaction between Quinacrine and the cellular prion protein, a dissociation constant in the millimolar range has been reported, suggesting a relatively weak interaction[9][10].
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| AKT1 | Strong binding affinity reported | [3] |
| PLA2G4A | Strong binding affinity reported | [3] |
| ALOX5 | Strong binding affinity reported | [3] |
| Cellular Prion Protein | Millimolar dissociation constant | [9][10] |
Note: The term "strong binding affinity" is based on qualitative descriptions from the cited literature in the absence of specific numerical values. In practice, docking scores typically range from -5 to -15 kcal/mol for viable drug candidates.
Simulating the Dynamics of Binding: Molecular Dynamics
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes of both the protein and the ligand over time. This provides deeper insights into the stability of the binding pose and the role of solvent molecules.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
The following is a generalized protocol for running an MD simulation of a this compound-protein complex using GROMACS, a versatile package for performing molecular dynamics.
-
System Preparation:
-
Start with the best-ranked docked complex of this compound and the target protein from the molecular docking step.
-
Choose an appropriate force field (e.g., CHARMM36, AMBER) to describe the interactions between atoms.
-
Generate the topology files for both the protein and the ligand. The ligand topology, which contains the parameters for all its atoms, bonds, angles, and dihedrals, may need to be generated using a server like CGenFF or the antechamber module of AmberTools.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Fill the box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup. This is typically done using a steepest descent or conjugate gradient algorithm.
-
-
Equilibration:
-
Gradually bring the system to the desired temperature and pressure through a two-step equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Bring the system to the target pressure, again with the complex restrained. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Remove the restraints on the protein-ligand complex and run the simulation for a desired length of time (typically tens to hundreds of nanoseconds). The coordinates, velocities, and energies of the system are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate various properties, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation snapshots.
-
-
Elucidating Biological Impact: Signaling Pathway Analysis
The ultimate goal of studying this compound-protein binding is to understand how these interactions translate into a biological response. This involves mapping the target proteins to their respective signaling pathways and visualizing how the binding of this compound might modulate these pathways.
cGAS-STING-TBK1 Signaling Pathway
This compound is known to be a modulator of the cGAS-STING-TBK1 pathway, a critical component of the innate immune system that detects cytosolic DNA[2][11]. While its precise molecular target within this pathway is a subject of ongoing research, its modulatory effect has implications for its use in immunotherapy and for understanding its toxicity profile.
MMP Inhibition Signaling Pathway
Quinacrine has been shown to downregulate the expression of several matrix metalloproteinases (MMPs), specifically MMP-1, MMP-2, and MMP-8, at the transcriptional level[12][13]. This effect is not due to the inhibition of phospholipase A2 (PLA2) but is instead linked to the inhibition of the transcription factor AP-1 (Activator protein-1)[13]. AP-1 is a key regulator of MMP gene expression in response to stimuli like phorbol myristate acetate (PMA)[13].
Conclusion
The in silico modeling of this compound-protein binding provides a powerful framework for understanding its complex pharmacology. From the broad perspective of network toxicology to the fine-grained details of molecular dynamics, these computational techniques allow for the identification of key protein targets, the prediction of binding affinities, and the elucidation of the downstream effects on critical signaling pathways. While in silico methods are predictive in nature and require experimental validation, they are instrumental in guiding research, prioritizing experiments, and accelerating the drug discovery and development pipeline. The continued application of these methodologies will undoubtedly uncover new therapeutic potentials and provide a more complete understanding of the molecular mechanisms of Quin-acrine acetate.
References
- 1. This compound | C25H34ClN3O3 | CID 149640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Toxicity mechanism analysis of cGAS-STING-TBK1 signaling pathway small molecule modulator based on network toxicology and molecular docking strategy: this compound as an example [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. archive.connect.h1.co [archive.connect.h1.co]
- 10. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity mechanism analysis of cGAS-STING-TBK1 signaling pathway small molecule modulator based on network toxicology and molecular docking strategy: this compound as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinacrine but not chloroquine inhibits PMA induced upregulation of matrix metalloproteinases in leukocytes: quinacrine acts at the transcriptional level through a PLA2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MMP1, MMP2 and MMP8 by mepacrine - PMC [pmc.ncbi.nlm.nih.gov]
Quinacrine Acetate Derivatives: A Technical Guide to Basic Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacrine, a 9-aminoacridine derivative historically utilized as an antimalarial and antiprotozoal agent, has garnered renewed interest for its potent anticancer activities. Its derivatives are being extensively explored to enhance efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the basic properties of quinacrine acetate derivatives, focusing on their synthesis, physicochemical characteristics, and biological activities. It details key experimental protocols for their characterization and elucidates the primary signaling pathways involved in their mechanism of action, offering a comprehensive resource for professionals in drug discovery and development.
Introduction
Quinacrine and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiprion, and antiviral effects.[1][2] The core structure, a planar tricyclic acridine ring system, allows these molecules to intercalate with DNA, but their therapeutic effects are now understood to be far more complex.[3] Modern research has revealed that quinacrine derivatives can modulate critical cellular signaling pathways, notably by suppressing the pro-survival transcription factor NF-κB and activating the tumor suppressor p53.[1]
This guide focuses on this compound derivatives, which are synthesized to improve upon the parent molecule's properties. By modifying the aliphatic side chain and other positions on the acridine ring, researchers aim to create novel chemical entities with enhanced potency and reduced toxicity. This document summarizes quantitative data on these derivatives, provides detailed experimental methodologies, and visualizes the key processes and pathways involved.
Physicochemical and Biological Properties
The therapeutic efficacy of quinacrine derivatives is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility are critical determinants of a compound's ability to cross biological membranes and reach its target.
Physicochemical Data
While comprehensive experimental data for a complete series of this compound derivatives is not always available in a single source, we can compile representative data from various studies. The parent molecule, quinacrine, is a weak base with two protonatable nitrogen atoms, giving it pKa values of approximately 10.3 and 9.4.[4] Its high lipophilicity (logP ≈ 5.5) influences its distribution and cellular uptake.[4] The following table presents calculated lipophilicity data for several quinacrine analogs to illustrate the impact of structural modifications.
Table 1: Calculated Physicochemical Properties of Representative Quinacrine Analogs
| Compound | Structure / Modification | Calculated logP | Calculated logD (pH 7.4) | Data Source(s) |
| Quinacrine | Parent Compound | 5.50 | 3.00 | [4][5] |
| Analog Q5 | Lacks NH group in side chain | 5.19 | 3.39 | [5] |
| Analog Q9 | Simple acridine core | 4.94 | 4.94 | [5] |
| Analog Q10 | Lacks NH group in side chain | 7.45 | 4.65 | [5] |
Note: Data is compiled from computational studies and serves as an illustrative guide to the physicochemical space of these derivatives. logD represents the effective lipophilicity at a specific pH.
Biological Activity Data
A significant focus of quinacrine derivative research is the development of potent and selective anticancer agents. A study by V. Rajesolomon et al. synthesized a series of 23 novel hybrid compounds by linking the 9-aminoacridine scaffold with a thiazolidin-4-one ring system. These compounds were evaluated for their cytotoxic effects against human breast cancer cell lines (MCF7, MDA-MB-231) and a non-cancerous breast epithelial cell line (MCF10A).[6]
Table 2: Anticancer Activity (IC₅₀) of Quinacrine-Thiazolidinone Hybrids
| Compound ID | R Group (on Thiazolidinone Ring) | IC₅₀ (μM) vs. MCF7 | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. MCF10A (Non-Cancer) | Selectivity Index (MCF7 vs MCF10A) |
| Quinacrine | - | 4.5 ± 0.3 | 5.1 ± 0.4 | 12.2 ± 0.9 | 2.7 |
| Cisplatin | - | 6.8 ± 0.5 | 8.2 ± 0.6 | 10.5 ± 0.8 | 1.5 |
| VR118 (11) | 2,6-difluoro-phenyl | 1.2 ± 0.1 | 2.4 ± 0.2 | 17.6 ± 1.1 | 14.7 |
| VR119 (12) | 2-chloro-phenyl | 2.8 ± 0.2 | 3.5 ± 0.3 | 20.1 ± 1.5 | 7.2 |
| VR120 (13) | 4-chloro-phenyl | 3.1 ± 0.2 | 4.2 ± 0.3 | 22.4 ± 1.8 | 7.2 |
| VR121 (14) | 2-fluoro-phenyl | 2.5 ± 0.2 | 3.1 ± 0.2 | 18.9 ± 1.3 | 7.6 |
| VR122 (15) | 4-fluoro-phenyl | 2.9 ± 0.2 | 3.8 ± 0.3 | 21.5 ± 1.6 | 7.4 |
Data extracted from V. Rajesolomon et al., European Journal of Medicinal Chemistry, 2017.[6] The selectivity index is calculated as IC₅₀ (non-cancer cells) / IC₅₀ (cancer cells).
The data clearly indicate that specific derivatives, such as VR118 , exhibit significantly improved potency and cancer cell selectivity compared to the parent quinacrine molecule and the standard chemotherapeutic agent, cisplatin.[6]
Key Signaling Pathways and Mechanisms of Action
Quinacrine derivatives exert their anticancer effects through a multi-modal mechanism of action. Two of the most critical pathways affected are the inhibition of NF-κB signaling and the activation of the p53 tumor suppressor pathway. Furthermore, studies on the quinacrine-thiazolidinone hybrids show they induce apoptosis by modulating the Bcl-2 family of proteins.[6]
Inhibition of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in promoting cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells. Quinacrine derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
Activation of p53 and Bcl-2 Family Modulation
The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis. Quinacrine can activate p53, leading to the upregulation of pro-apoptotic proteins.[1] The quinacrine-thiazolidinone hybrid VR118 was shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and Bad.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of quinacrine derivatives, reflecting common practices in medicinal chemistry and cancer biology.
General Synthesis Workflow
The synthesis of novel quinacrine derivatives typically follows a multi-step process, starting from commercially available precursors and culminating in purification and characterization. The workflow for creating quinacrine-thiazolidinone hybrids is a representative example.
Protocol: Synthesis of Quinacrine-Thiazolidinone Hybrids
This protocol is adapted from the synthesis of compound VR118 .[6]
-
Synthesis of 6,9-dichloro-2-methoxyacridine: N-(4-methoxyphenyl)anthranilic acid is prepared from 2,4-dichlorobenzoic acid and p-anisidine. This intermediate is then cyclized using phosphorus oxychloride to yield the dichloroacridine core.
-
Synthesis of the Linker: 9-chloroacridine is reacted with an amino-linker such as N-(3-aminopropyl)acetamide.
-
One-Pot Hybrid Synthesis: The acridine-linker intermediate is reacted in a one-pot synthesis with a substituted aromatic aldehyde (e.g., 2,6-difluorobenzaldehyde) and thioglycolic acid in the presence of a catalyst like anhydrous ZnCl₂.
-
Reaction Conditions: The mixture is typically refluxed in a solvent such as toluene for 8-12 hours.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The final compound's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the quinacrine derivative in DMSO is prepared and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 50 µM). The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated on a shaker for 10 minutes.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: Western Blot Analysis for Bcl-2 Family Proteins
This protocol is used to investigate the mechanism of apoptosis induction.
-
Protein Extraction: Cells are treated with the quinacrine derivative at its IC₅₀ concentration for 24-48 hours. Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Bad, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine changes in protein expression levels.
Conclusion
This compound derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. Through targeted chemical modifications, it is possible to significantly enhance their cytotoxic potency against cancer cells while improving their selectivity over non-cancerous cells. The primary mechanisms of action, involving the dual inhibition of the pro-survival NF-κB pathway and activation of the pro-apoptotic p53 pathway, provide a strong rationale for their continued investigation. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to synthesize, evaluate, and understand this important class of molecules. Future work should focus on comprehensive structure-activity relationship (SAR) studies, including the systematic evaluation of physicochemical properties, to rationally design the next generation of quinacrine-based therapies.
References
- 1. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Quinacrine's Historical Role in the Treatment of Giardiasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, an acridine derivative originally developed as an antimalarial agent, holds a significant place in the history of chemotherapy for giardiasis, an intestinal infection caused by the protozoan parasite Giardia lamblia.[1] Long before the advent of nitroimidazoles like metronidazole, quinacrine was a primary therapeutic option, demonstrating high efficacy.[2] This technical guide provides an in-depth overview of the historical use of quinacrine in treating giardiasis, focusing on quantitative data from clinical studies, detailed experimental protocols, and the drug's mechanism of action.
Efficacy and Dosage
Quinacrine was historically recognized for its high cure rates in treating giardiasis, often reported to be between 90% and 95%.[2] More recent studies have focused on its utility in cases of giardiasis refractory to standard nitroimidazole therapy, where it continues to show significant efficacy.
Table 1: Efficacy of Quinacrine in Treating Giardiasis (Historical and Refractory Cases)
| Study Population | Dosage Regimen | Number of Patients | Clinical Cure Rate | Parasitological Cure Rate | Citation(s) |
| General Giardiasis | 100 mg, three times daily for 5-7 days | N/A | 90-95% | 90-95% | [2] |
| Nitroimidazole-Refractory | 100 mg, three times daily for 5 days | 73 | 81% | 100% (of 56 patients with follow-up) | [3][4] |
| Nitroimidazole-Refractory | 100 mg, three times daily for 5-7 days | 54 | Not specified | 94% | [2][5] |
| Nitroimidazole-Refractory | 100 mg, three times daily for 5 days | 13 | 100% | 100% | [6][7] |
Experimental Protocols
Detailed methodologies from historical and recent clinical trials provide a framework for understanding how the efficacy of quinacrine has been assessed.
Representative Clinical Trial Protocol for Nitroimidazole-Refractory Giardiasis
1. Patient Selection:
-
Inclusion Criteria: Patients with confirmed Giardia duodenalis infection, evidenced by positive stool microscopy and/or immunochromatography (IC).[6] Patients must have failed at least one course of nitroimidazole treatment (e.g., metronidazole or tinidazole).[3]
-
Exclusion Criteria: Patients with known hypersensitivity to quinacrine, a history of psoriasis, or psychosis.[3]
2. Treatment Regimen:
-
Dosage: For adults, 100 mg of quinacrine administered orally three times per day.[3][8]
-
Duration: A 5-day course of treatment is common in recent studies for refractory cases.[3][6] Historically, 7-day courses were also used.[6]
3. Patient Monitoring and Outcome Assessment:
-
Follow-up: Patients are typically followed up 30 days (+/- 10 days) after the completion of treatment.[6]
-
Parasitological Assessment: Two control stool samples are collected and analyzed by microscopy and/or immunochromatography to confirm the absence of Giardia cysts or antigens.[3][6]
-
Clinical Assessment: Clinical outcomes are assessed based on the resolution of symptoms such as diarrhea, abdominal pain, and malaise.[3]
Mechanism of Action
The primary mechanism of action of quinacrine against Giardia lamblia is believed to be its ability to intercalate into the parasite's DNA.[1] This process involves the planar acridine ring of the quinacrine molecule inserting itself between the base pairs of the DNA double helix.[1] This interaction can disrupt critical cellular processes that rely on DNA as a template.
While a specific signaling pathway in Giardia that is targeted by quinacrine has not been fully elucidated, the downstream effects of DNA intercalation are profound.
Putative Downstream Effects of Quinacrine's DNA Intercalation:
-
Inhibition of Nucleic Acid Synthesis: By binding to DNA, quinacrine can interfere with the processes of DNA replication and transcription, thereby inhibiting the synthesis of new DNA and RNA.[9] This disruption of genetic processes is crucial for the parasite's survival and proliferation.
-
Enzyme Inhibition: The binding of quinacrine to DNA may also sterically hinder the action of enzymes that interact with DNA, such as DNA and RNA polymerases.[1]
Caption: Proposed mechanism of action of quinacrine in Giardia lamblia.
Experimental Workflow
The evaluation of quinacrine's efficacy, particularly in the context of refractory giardiasis, follows a structured experimental workflow from patient recruitment to final outcome assessment.
Caption: A typical experimental workflow for a clinical study on quinacrine.
Adverse Effects
Despite its efficacy, the use of quinacrine has been associated with a range of adverse effects, which has limited its widespread use.
Table 2: Common and Serious Adverse Effects of Quinacrine
| Adverse Effect Category | Specific Effects | Frequency | Citation(s) |
| Common | Nausea, vomiting, abdominal cramping, headache, dizziness | Common | [3] |
| Yellow discoloration of skin, sclera, and urine | Occasional | [3] | |
| Serious | Neuropsychiatric effects (e.g., psychosis, agitation, hallucinations) | Rare (less than 1% in some studies) | [3][4][6] |
It is important to note that the risk of severe neuropsychiatric events appears to be dose-dependent, with shorter treatment courses potentially having a lower risk.[1]
Conclusion
Quinacrine represents a historically significant and still clinically relevant therapeutic for giardiasis, particularly in the context of emerging nitroimidazole resistance. Its high efficacy is well-documented, though its use is tempered by a known profile of adverse effects. The primary mechanism of action, DNA intercalation, provides a broad-spectrum antiparasitic effect. This technical guide summarizes the key quantitative data and methodological approaches from historical and contemporary studies, providing a valuable resource for researchers and drug development professionals interested in this enduring therapeutic agent. Further research into the specific molecular interactions between quinacrine and Giardia lamblia's cellular machinery could potentially lead to the development of new antigiardial drugs with improved safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. Quinacrine Treatment of Nitroimidazole-Refractory Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Tolerability of Quinacrine Monotherapy and Albendazole Plus Chloroquine Combination Therapy in Nitroimidazole-Refractory Giardiasis: A TropNet Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.itg.be [research.itg.be]
- 5. Quinacrine for Refractory Giardiasis | Clinician.com [clinician.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Use of Quinacrine in Nitroimidazole-resistant Giardia Duodenalis: An Old Drug for an Emerging Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Principles of Quinacrine Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles governing the fluorescence of Quinacrine, a versatile fluorophore with extensive applications in biological research. It details the underlying mechanisms of its fluorescence, its photophysical properties, and its use in various experimental contexts, from chromosome analysis to cellular imaging.
Introduction to Quinacrine
Quinacrine is a derivative of 9-aminoacridine, historically used as an antimalarial drug.[1] Its planar, aromatic acridine ring system is the basis for its fluorescent properties. In biomedical research, Quinacrine is widely recognized for its ability to intercalate into DNA, a property that has made it an invaluable tool in cytogenetics for chromosome banding analysis (Q-banding).[2][3] Beyond its role as a DNA stain, Quinacrine's fluorescence is sensitive to its local environment, enabling its use in studying other cellular components and processes, such as the visualization of acidic organelles and the investigation of specific signaling pathways.
Chemical and Photophysical Properties
Quinacrine's utility as a fluorophore is defined by its distinct photophysical characteristics. The molecule absorbs light in the blue region of the spectrum and emits in the green region. Its fluorescence is highly dependent on its molecular environment, a key principle exploited in its various applications.
Table 1: Physicochemical and Spectroscopic Properties of Quinacrine
| Property | Value | Reference |
| Excitation Maximum (λex) | ~436 nm | |
| Emission Maximum (λem) | ~525 nm | |
| Molecular Structure | Acridine derivative | [4][5] |
| pKa Values | 7.72 and 10.3 | |
| Solubility | Soluble in water (50 mg/ml with heat) |
Core Mechanisms of Quinacrine Fluorescence
The fluorescence of Quinacrine in a biological context is primarily driven by two distinct mechanisms: its interaction with nucleic acids and its accumulation within acidic cellular compartments.
DNA Intercalation and Base-Specific Fluorescence
The principal mechanism behind Quinacrine's nuclear staining is its ability to intercalate, or insert itself, between the base pairs of the DNA double helix.[4][6][7] This interaction is stabilized by the planar structure of the acridine ring.[4] Crucially, the fluorescence intensity of intercalated Quinacrine is not uniform along the DNA strand.
-
Fluorescence Enhancement: Quinacrine's fluorescence is markedly enhanced in regions of DNA rich in adenine-thymine (A-T) base pairs.[8][9][10] The AT-Quinacrine complex is highly fluorescent.[2]
-
Fluorescence Quenching: Conversely, its fluorescence is significantly quenched (diminished) in regions rich in guanine-cytosine (G-C) base pairs.[8][9] This quenching effect is attributed to the specific interaction with guanine residues.[9]
This differential fluorescence is the basis for Q-banding in chromosomes, where the bright fluorescent bands correspond to A-T rich regions (typically heterochromatin) and the dull bands represent G-C rich regions.[2][11]
Caption: Mechanism of Quinacrine's DNA-dependent fluorescence.
Accumulation in Acidic Organelles
Quinacrine is a weak base. This property allows it to freely diffuse across cellular membranes in its uncharged state. However, upon entering acidic compartments, such as lysosomes, endosomes, and synaptic vesicles (which maintain an acidic lumen with a pH of ~5.5), Quinacrine becomes protonated.[12][13][14] This charged form is membrane-impermeant and becomes trapped, leading to a high concentration of the fluorophore within these organelles. This accumulation results in bright, punctate fluorescence within the cytoplasm. This mechanism is independent of DNA intercalation and is driven by the pH gradient across the vesicular membrane.[12]
Applications in Research and Drug Development
The unique fluorescent properties of Quinacrine have led to its adoption in a variety of research applications.
-
Cytogenetics (Q-Banding): Its most traditional use is for staining metaphase chromosomes to produce a characteristic banding pattern, allowing for the identification of individual chromosomes and the detection of structural abnormalities.[2][3]
-
Cellular Imaging: It is used to visualize the cell nucleus and to identify and track acidic vesicles in live cells.[13] This has been applied to study processes like autophagy and the trafficking of vesicles.[13]
-
Neuroscience: Quinacrine has been employed to label nerve cell bodies and fibers.[15][16] It has also been used as a probe to study ATP storage in synaptic vesicles, although recent evidence suggests its accumulation is primarily pH-dependent and not a direct indicator of ATP presence.[12]
-
Cancer Research: Beyond its use as a dye, Quinacrine itself has demonstrated anticancer activity. It can induce apoptosis and arrest the cell cycle in cancer cells, partly by activating p53 signaling and inhibiting the NF-κB pathway.[1][4] Its ability to intercalate into DNA also leads to the inhibition of DNA and RNA polymerases.[7][17]
Caption: Quinacrine's influence on key cancer-related signaling pathways.
Experimental Protocols
The following are generalized protocols for the use of Quinacrine in cell staining applications. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol: Live Cell Staining of Acidic Vesicles
This protocol is for visualizing the accumulation of Quinacrine in acidic organelles like lysosomes.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to ~70-80% confluency.
-
Staining Solution Preparation: Prepare a 1-10 µM working solution of Quinacrine dihydrochloride in your normal cell culture medium or a suitable buffer (e.g., PBS).
-
Incubation: Remove the existing culture medium from the cells and replace it with the Quinacrine staining solution.
-
Staining: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~430-450 nm, emission ~510-560 nm). Punctate cytoplasmic fluorescence indicates acidic vesicles.
Protocol: Quinacrine (Q-Banding) Staining of Metaphase Chromosomes
This protocol outlines the basic steps for producing Q-bands on chromosome preparations.
-
Slide Preparation: Prepare metaphase chromosome spreads on clean glass slides using standard cytogenetic techniques (e.g., hypotonic treatment, fixation in methanol:acetic acid). Air-dry the slides.
-
Staining: Immerse the slides in a staining solution of Quinacrine mustard (e.g., 50 µg/mL in McIlvaine's buffer, pH 7.0) or Quinacrine dihydrochloride (e.g., 0.5% in deionized water) for 10-20 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in three changes of buffer (e.g., McIlvaine's buffer at the same pH) to remove unbound dye.
-
Mounting: Mount a coverslip over the preparation using the same buffer or a suitable mounting medium. Seal the edges of the coverslip.
-
Imaging: Observe the chromosomes using a fluorescence microscope with a filter set appropriate for Quinacrine. Brightly fluorescing bands (Q-bands) will be visible against the less fluorescent chromosome arms.
Caption: General experimental workflow for staining live cells with Quinacrine.
Quantitative Data and Considerations
While Quinacrine is an excellent qualitative probe, quantitative analysis requires careful consideration of several factors.
Table 2: Key Parameters in Quinacrine Fluorescence Applications
| Parameter | Typical Range | Notes |
| Staining Concentration (Live Cells) | 1 - 10 µM | Cell-type dependent; higher concentrations can be toxic. |
| Staining Concentration (Chromosomes) | 50 µg/mL - 0.5% | Depends on whether Quinacrine mustard or dihydrochloride is used. |
| Binding Affinity to DNA | High affinity | Binds with a saturation of ~0.2 Quinacrine molecules per nucleotide.[6] |
| Photostability | Moderate | Prone to photobleaching under intense or prolonged illumination. Use of antifade reagents is recommended for fixed samples. |
Quantum Yield and Fluorescence Lifetime: The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule stays in the excited state) are fundamental properties of a fluorophore.[18][19] For Quinacrine, the quantum yield is highly context-dependent. It is low in aqueous solution but increases significantly upon intercalation into A-T rich DNA. Conversely, it is dramatically reduced (quenched) in the presence of G-C rich DNA.[8][9] Precise values for quantum yield and lifetime are not consistently reported across the literature as they are heavily influenced by the specific binding site and local environment.
Conclusion
Quinacrine remains a powerful and versatile fluorescent probe in the life sciences. Its fluorescence is governed by well-defined principles, primarily its strong and base-specific intercalation with DNA and its pH-dependent accumulation in acidic organelles. This dual-mode action allows for a range of applications, from high-resolution chromosome analysis to the dynamic tracking of cellular vesicles. A thorough understanding of these fundamental principles is essential for the effective design and interpretation of experiments utilizing this classic fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Karyotype - Wikipedia [en.wikipedia.org]
- 3. Quinacrine fluorescence for identifying metaphase chromosomes, with special reference to photomicrography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent histochemical localisation of quinacrine-positive neurones in the guinea-pig and rabbit atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Methodological & Application
Quinacrine Staining for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine is a fluorescent dye that intercalates into DNA and has been widely used in cell biology and cytogenetics for visualizing chromosomes. Its fluorescence is enhanced in adenine-thymine (AT)-rich regions of DNA, making it particularly useful for the identification of specific chromosomes and chromosomal regions. This document provides detailed protocols for the use of quinacrine in fluorescence microscopy for chromosome analysis and the staining of acidic organelles, along with technical notes and troubleshooting guidance.
Principle of Staining
Quinacrine, an acridine derivative, binds to DNA primarily through intercalation. The intensity of its fluorescence is dependent on the base composition of the DNA. Regions rich in AT pairs enhance quinacrine fluorescence, while guanine-cytosine (GC)-rich regions tend to quench it.[1][2][3] This differential fluorescence allows for the visualization of characteristic banding patterns on metaphase chromosomes, known as Q-banding.[4][5][6] The intensely fluorescent distal part of the Y chromosome is a classic example of a region with a high affinity for quinacrine staining.[7][8][9][10] Quinacrine can also accumulate in acidic cellular compartments, such as lysosomes and vacuoles, where it becomes protonated and trapped, leading to fluorescence.[11][12] However, its use as a specific marker for vesicular ATP has been questioned, with evidence suggesting that accumulation is primarily driven by the pH gradient rather than direct interaction with ATP.
Applications
-
Chromosome Analysis (Q-Banding): Identification of individual chromosomes based on their unique banding patterns. This is valuable for karyotyping and detecting chromosomal abnormalities.
-
Y Chromosome Detection: Rapid identification of the Y chromosome in metaphase spreads and interphase nuclei due to its intense fluorescence.[7][8][9][10]
-
Analysis of Acidic Organelles: Visualization of acidic vesicles within live or fixed cells.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for quinacrine staining.
Table 1: Spectral Properties of Quinacrine
| Application | Excitation Maximum (nm) | Emission Maximum (nm) |
| DNA Staining | 436 | 525 |
| Acidic Vesicles | 458 | 470-580 |
Table 2: Recommended Staining Parameters
| Application | Reagent | Concentration | Incubation Time |
| Chromosome Q-Banding | Quinacrine Dihydrochloride | 0.5% (w/v) in deionized water | 10-20 minutes |
| Quinacrine Mustard | 50 µg/mL in McIlvaine's buffer (pH 7.0) | 20 minutes | |
| Acidic Vesicle Staining | Quinacrine Dihydrochloride | 1-10 µM in cell culture medium | 5-30 minutes |
Experimental Protocols
Protocol 1: Q-Banding of Metaphase Chromosomes
This protocol describes the procedure for staining metaphase chromosome spreads to visualize Q-bands.
Materials:
-
Microscope slides with fixed metaphase chromosome spreads
-
Quinacrine dihydrochloride or Quinacrine mustard
-
McIlvaine's buffer (citrate-phosphate buffer), pH 7.0
-
Coplin jars
-
Distilled water
-
Mounting medium (e.g., buffer with glycerol)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Rehydration: If slides are freshly prepared, they can be used directly. If aged, rehydrate the slides by passing them through an ethanol series (e.g., 95%, 70%, 50% ethanol) for 2 minutes each, followed by a final rinse in distilled water.
-
Staining:
-
Using Quinacrine Dihydrochloride: Prepare a 0.5% (w/v) solution of quinacrine dihydrochloride in deionized water. Immerse the slides in this solution in a Coplin jar for 10-20 minutes at room temperature.
-
Using Quinacrine Mustard: Prepare a 50 µg/mL solution of quinacrine mustard in McIlvaine's buffer (pH 7.0). Immerse the slides in this solution for 20 minutes at room temperature.
-
-
Washing: After staining, rinse the slides thoroughly with several changes of distilled water or McIlvaine's buffer to remove excess stain.
-
Mounting: Mount a coverslip over the specimen using a drop of McIlvaine's buffer or a suitable mounting medium.
-
Microscopy: Observe the slides under a fluorescence microscope equipped with a filter set appropriate for quinacrine (e.g., excitation at ~436 nm and emission at ~525 nm). The Y chromosome will exhibit particularly bright fluorescence.
Protocol 2: Staining of Acidic Vesicles in Cultured Cells
This protocol is for the visualization of acidic organelles in live or fixed cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Quinacrine dihydrochloride
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Prepare a working solution of 1-10 µM quinacrine dihydrochloride in pre-warmed cell culture medium or PBS.
-
Staining: Remove the existing culture medium and add the quinacrine staining solution to the cells. Incubate for 5-30 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove the extracellular quinacrine.
-
Imaging: Immediately image the cells using a fluorescence microscope with a filter set suitable for quinacrine (excitation ~458 nm, emission 470-580 nm). Acidic vesicles will appear as bright fluorescent puncta.
Visualization of Experimental Workflow
Caption: Workflow for quinacrine staining of chromosomes and cultured cells.
Signaling Pathway and Logical Relationships
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccnet.vidyasagar.ac.in:8450 [ccnet.vidyasagar.ac.in:8450]
- 5. karyotypinghub.com [karyotypinghub.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific Y chromosome fluorescence in interphase nuclei of epithelial cells in human buccal smears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technique for identifying Y chromosomes in human interphase nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Y-fluorescence of interphase nuclei, especially circulating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Dense Granules with Quinacrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet dense granules (δ-granules) are specialized secretory organelles that store high concentrations of bioactive molecules such as ADP, ATP, serotonin, and calcium ions. The release of these molecules upon platelet activation is crucial for the amplification of platelet aggregation and the formation of a stable thrombus. Deficiencies in the number or function of dense granules can lead to bleeding disorders, collectively known as δ-storage pool diseases (δ-SPD). Flow cytometry, in conjunction with the fluorescent dye quinacrine (also known as mepacrine), offers a rapid, sensitive, and quantitative method to assess both the storage and release of dense granule contents.[1][2][3] Quinacrine, a fluorescent compound, is readily taken up by platelets and specifically accumulates in the dense granules, making it an excellent marker for their analysis.[1][2] This application note provides a detailed protocol for the analysis of platelet dense granules using quinacrine and flow cytometry.
Principle of the Assay
The assay is based on the ability of quinacrine to selectively accumulate in the adenine nucleotide-rich environment of platelet dense granules.[4] The intensity of quinacrine fluorescence in resting platelets, as measured by flow cytometry, is proportional to the dense granule content (storage).[2][5] Upon platelet activation with an agonist (e.g., thrombin, ADP, collagen), the dense granules fuse with the platelet plasma membrane and release their contents, leading to a decrease in quinacrine fluorescence.[1][2] This reduction in fluorescence intensity provides a measure of dense granule secretion (release).[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for quinacrine-based flow cytometry analysis of platelet dense granules. Data is presented as Mean Fluorescence Intensity (MFI).
| Condition | Healthy Controls (MFI ± SD) | Patients with δ-SPD (MFI) | Reference |
| Resting Platelets (Uptake/Storage) | 83 ± 6 | Disparate from normal | [5] |
| 1284.3 ± 91.8 | No significant difference | [6] | |
| Activated Platelets (Post-Release) | 1233.8 ± 107.8 | No significant difference | [6] |
| Difference in MFI (Release Capacity) | 28 ± 7 | Disparate from normal | [5] |
| 50.5 (mean difference) | Not specified | [6] |
Experimental Protocols
Materials and Reagents
-
Blood Collection: Whole blood collected in 3.2% or 3.8% sodium citrate tubes.[1][6]
-
Quinacrine Dihydrochloride (Mepacrine): Stock solution prepared in an appropriate solvent (e.g., water or buffer).
-
Platelet-Specific Antibodies: Phycoerythrin (PE) or other fluorochrome-conjugated anti-CD41 (GPIIb), anti-CD42b (GPIb), or anti-CD61 (GPIIIa) antibodies for platelet identification.[1][4][5]
-
Platelet Agonists: Thrombin, ADP, collagen, or Thrombin Receptor Agonist Peptide (TRAP) to induce platelet activation and dense granule release.[1][2][4][5]
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]
-
Flow Cytometer: Equipped with a blue laser (488 nm) for quinacrine excitation and appropriate detectors for green (quinacrine) and other fluorochromes used.
Experimental Workflow Diagram
Caption: Experimental workflow for quinacrine-based flow cytometry analysis of platelet dense granules.
Detailed Protocol: Quinacrine Staining for Dense Granule Storage and Release
This protocol is a synthesis of methodologies described in the literature.[1][2][5][6] Researchers should optimize parameters for their specific experimental conditions.
1. Blood Sample Preparation
-
Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate as the anticoagulant.[1][6]
-
It is recommended to process the blood within 4 hours of collection, keeping it at room temperature. Avoid agitation of the sample to prevent premature platelet activation.[4]
-
Dilute the whole blood 1:40 with a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).[1][2] For example, add 50 µL of whole blood to 1950 µL of HBSS.
2. Quinacrine Staining and Platelet Identification
-
To 100 µL of the diluted blood cell suspension, add quinacrine to a final concentration of approximately 4 µM.[2]
-
Simultaneously, add a fluorochrome-conjugated antibody specific for a platelet surface marker (e.g., PE-conjugated anti-CD41).
-
Incubate the mixture at 37°C for 10-30 minutes in the dark.[2]
3. Platelet Activation (for Release Assay)
-
Following incubation, divide the stained sample into two aliquots: a "resting" control and an "activated" sample.
-
To the "activated" sample, add a platelet agonist. The choice and concentration of the agonist should be optimized. Common agonists include:
-
To the "resting" control sample, add an equal volume of buffer.
-
Incubate both samples for a further 5-10 minutes at room temperature.
4. Flow Cytometry Acquisition and Analysis
-
Further dilute the samples with buffer (e.g., 1:10) just prior to analysis to reduce coincidence events.
-
Acquire the samples on a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to identify the platelet population based on their characteristic low scatter properties.
-
Create a gate around the platelet population identified by the positive staining for the platelet-specific antibody (e.g., CD41-PE).
-
Within the platelet gate, measure the Mean Fluorescence Intensity (MFI) of the quinacrine signal (typically in the FITC or green channel).
-
Record the MFI for both the resting and activated samples.
5. Data Interpretation
-
Dense Granule Storage: The MFI of the quinacrine signal in the resting platelet population is indicative of the dense granule content. A significantly lower MFI compared to healthy controls may suggest a storage pool deficiency.
-
Dense Granule Release: The release of dense granule contents is calculated as the difference in MFI between the resting and activated samples (ΔMFI = MFI_resting - MFI_activated). A smaller ΔMFI compared to healthy controls suggests a defect in the release mechanism.
Principle of Quinacrine Uptake and Release Diagram
Caption: Quinacrine uptake by dense granules in resting platelets and its release upon activation.
Troubleshooting and Considerations
-
Spontaneous Platelet Activation: Handle blood samples gently and analyze them promptly to minimize in vitro platelet activation, which can lead to falsely low quinacrine MFI values in the "resting" sample.
-
Instrument Settings: Consistent flow cytometer settings (voltages, compensation) are critical for reproducible results, especially when comparing different samples or longitudinal studies.
-
Patient Medications: Certain medications can affect platelet function. It is important to consider the medication history of the subjects.
-
Controls: Always include samples from healthy donors as controls to establish a normal range for quinacrine uptake and release. For diagnosing storage pool diseases, patient samples with known defects (if available) can serve as positive controls. The use of unstained platelets is essential for setting the baseline fluorescence.
-
Combined Staining: For a more comprehensive analysis, quinacrine staining can be combined with the staining of activation markers like P-selectin (CD62P) or the lysosomal/dense granule membrane protein CD63.[7][8][9] Following activation, an increase in surface CD62P and CD63 expression should correlate with a decrease in quinacrine fluorescence.
This application note provides a framework for the analysis of platelet dense granules using quinacrine and flow cytometry. Adherence to a standardized protocol and careful data interpretation are essential for obtaining reliable and meaningful results in both research and clinical settings.
References
- 1. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric mepacrine fluorescence can be used for the exclusion of platelet dense granule deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. A flow cytometric assay for the study of dense granule storage and release in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.de]
- 9. Usefulness of Flow Cytometric Mepacrine Uptake/Release Combined with CD63 Assay in Diagnosis of Patients with Suspected Platelet Dense Granule Disorder. [folia.unifr.ch]
Revealing the Blueprint of Life: Application Notes and Protocols for Chromosome Banding Using Quinacrine Staining
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles, applications, and detailed protocols for chromosome banding using Quinacrine (Q-banding). This fluorescent staining technique is a cornerstone of cytogenetics, enabling the precise identification of individual chromosomes and the detection of structural and numerical abnormalities. Its application is particularly relevant in preclinical toxicology and genotoxicity studies, where assessing the impact of novel therapeutic agents on chromosomal integrity is paramount.
Introduction to Q-Banding
Quinacrine banding, one of the first banding techniques developed, utilizes the fluorescent dye Quinacrine to produce a characteristic pattern of bright and dull bands along the length of metaphase chromosomes. The technique relies on the differential fluorescence of Quinacrine when it intercalates into the DNA double helix. This differential fluorescence is primarily dependent on the base composition of the DNA.
Principle of Q-Banding:
Quinacrine, an acridine derivative, binds to DNA through intercalation. The intensity of its fluorescence is significantly influenced by the surrounding DNA base pairs.
-
Enhanced Fluorescence: Adenine-Thymine (A-T) rich regions of DNA enhance the fluorescence of Quinacrine, resulting in bright, yellow-green bands (Q-bands).[1][2][3][4]
-
Quenched Fluorescence: Guanine-Cytosine (G-C) rich regions quench the fluorescence, leading to dull or non-fluorescent bands. The guanine base, in particular, is a strong quencher of Quinacrine fluorescence.[1][2][5]
This results in a unique and reproducible banding pattern for each chromosome, allowing for their unambiguous identification and the detection of subtle chromosomal rearrangements.
Applications in Research and Drug Development
Q-banding is a powerful tool with diverse applications in fundamental research and the pharmaceutical industry.
-
Karyotyping and Chromosome Identification: The distinct banding patterns allow for the accurate identification and classification of all chromosomes in a somatic cell, forming a karyotype. This is fundamental for genetic analysis.
-
Detection of Chromosomal Abnormalities: Q-banding is instrumental in identifying both numerical (e.g., aneuploidy) and structural (e.g., deletions, duplications, inversions, and translocations) chromosomal aberrations.[6]
-
Genotoxicity Testing: In preclinical drug development, Q-banding is a key component of in vitro and in vivo genotoxicity assays. It is used to assess the potential of a test compound to induce chromosomal damage, a critical aspect of safety evaluation.[7][8][9][10][11][12]
-
Cancer Cytogenetics: The technique is widely used to identify characteristic chromosomal abnormalities associated with various cancers, aiding in diagnosis, prognosis, and monitoring treatment efficacy.
-
Polymorphism Studies: Q-banding can reveal variations in the banding patterns between individuals, known as polymorphisms. These are particularly prominent on the Y chromosome and the satellite regions of acrocentric chromosomes and can be used as genetic markers.[13]
Experimental Protocols
This section provides a detailed protocol for Q-banding of metaphase chromosomes from cultured cells.
Reagent Preparation
Proper preparation of reagents is critical for successful Q-banding.
| Reagent | Composition | Preparation Instructions | Storage |
| Quinacrine Staining Solution (0.5%) | Quinacrine dihydrochloride: 0.5 gDistilled water: 100 ml | Dissolve Quinacrine dihydrochloride in distilled water. Protect from light. | Store at 4°C in a dark bottle for up to 1 month. |
| McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.6 | Stock Solution A (0.1 M Citric Acid): Citric acid monohydrate: 21.01 gDistilled water: to 1000 mlStock Solution B (0.2 M Disodium Hydrogen Phosphate): Disodium hydrogen phosphate (Na2HPO4): 28.39 gDistilled water: to 1000 ml | To prepare 100 ml of pH 5.6 buffer, mix:42.0 ml of Stock Solution A58.0 ml of Stock Solution BVerify the pH with a pH meter and adjust if necessary. | Stock solutions can be stored at room temperature. The working buffer should be prepared fresh. |
Q-Banding Staining Protocol
This protocol is optimized for air-dried chromosome preparations on glass slides.
-
Slide Preparation: Use freshly prepared or well-preserved air-dried metaphase chromosome spreads.
-
Staining:
-
Immerse the slides in a Coplin jar containing the 0.5% Quinacrine staining solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in a gentle stream of running tap water for a few seconds.
-
Follow with a rinse in a Coplin jar containing distilled water for 1-2 minutes to remove excess stain.
-
-
Mounting:
-
Place a few drops of McIlvaine's buffer (pH 5.6) onto the slide.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Gently blot away excess buffer with filter paper.
-
-
Microscopy:
-
Examine the slides immediately using a fluorescence microscope equipped with a suitable filter set for Quinacrine (Excitation: ~420-440 nm, Emission: ~490-510 nm).
-
Capture images promptly as the fluorescence can fade upon prolonged exposure to the excitation light.
-
Data Presentation and Interpretation
The results of Q-banding analysis are typically presented as a karyogram, where images of the chromosomes are arranged in a standardized format.
-
Bright Bands (Q-positive): These are the A-T rich regions and correspond to the G-bands seen in Giemsa staining.
-
Dull Bands (Q-negative): These are the G-C rich regions.
-
Variable Regions: Certain chromosomal regions, such as the centromeres of chromosomes 1, 9, and 16, and the distal long arm of the Y chromosome, exhibit particularly bright and variable fluorescence.[13]
Any deviation from the standard banding pattern, such as the loss or gain of a band, or a change in the banding sequence, indicates a structural chromosomal aberration.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Bands | - Insufficient staining time.- Staining solution is too old or has lost potency.- Incorrect pH of the mounting buffer.- Faded fluorescence due to delayed observation. | - Increase staining time to 15-20 minutes.- Prepare fresh Quinacrine staining solution.- Verify and adjust the pH of McIlvaine's buffer to 5.6.- Observe and photograph slides immediately after staining. |
| Uniformly Bright Fluorescence | - Inadequate rinsing.- Staining time is too long. | - Ensure thorough but gentle rinsing after staining.- Reduce the staining time. |
| Precipitate on Slides | - Staining solution is not properly dissolved or has precipitated. | - Filter the staining solution before use.- Prepare fresh staining solution. |
| Rapid Fading of Fluorescence | - Intense excitation light.- Photobleaching. | - Use a neutral density filter to reduce the intensity of the excitation light.- Minimize the exposure time of the specimen to the light source.- Use an anti-fade mounting medium (though this may alter the banding pattern and should be validated). |
Visualizing the Process and Mechanism
To further elucidate the Q-banding technique, the following diagrams illustrate the experimental workflow and the underlying molecular mechanism.
Caption: Experimental workflow for Quinacrine (Q-banding) staining of chromosomes.
Caption: Mechanism of differential fluorescence in Q-banding.
References
- 1. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of chromosome banding. IX. Are variations in DNA base composition adequate to account for quinacrine, Hoechst 33258 and daunomycin banding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. gov.uk [gov.uk]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromosome aberrations induced by clinical medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biologyonline.com [biologyonline.com]
Application Notes and Protocols for the Use of Quinacrine in Breast and Ovarian Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinacrine (QC), an antimalarial drug repurposed for oncology research, in breast and ovarian cancer cell lines. The following sections detail its mechanisms of action, present quantitative data on its efficacy, and provide detailed protocols for key experiments.
Introduction
Quinacrine has demonstrated significant anticancer activity in various cancer types, including breast and ovarian cancers.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular pathways simultaneously, leading to cell cycle arrest, apoptosis, and autophagy.[3][4][5] Notably, quinacrine has shown efficacy in chemoresistant cancer cells, making it a promising candidate for combination therapies.[6][7][8]
Mechanism of Action
Quinacrine exerts its anticancer effects through a variety of mechanisms:
-
Induction of Apoptosis: Quinacrine promotes programmed cell death by activating pro-apoptotic proteins like Bax and p53, leading to PARP cleavage.[1] It can also downregulate anti-apoptotic markers such as Bcl-xL.[1][9] In ovarian cancer cells, quinacrine has been shown to up-regulate the death receptor DR5, sensitizing cells to TRAIL-induced apoptosis.[10][11]
-
Autophagy Modulation: In ovarian cancer cells, quinacrine induces autophagic cell death, particularly in chemoresistant lines.[4][12][13] This is achieved by downregulating p62/SQSTM1, which enhances autophagic flux and sensitizes cells to caspase-mediated cell death in a p53-independent manner.[4][8][13]
-
Cell Cycle Arrest: Studies in breast cancer cell lines have shown that quinacrine can cause S-phase arrest, preventing cancer cell proliferation.[1]
-
Inhibition of Topoisomerase Activity: Quinacrine has been found to inhibit topoisomerase activity in breast cancer cells, leading to DNA damage.[1][9]
-
Signaling Pathway Interference: Quinacrine impacts several critical signaling pathways:
-
p53 and NF-κB: It can activate the p53 signaling pathway while simultaneously suppressing the nuclear factor-κB (NF-κB) pathway.[1][5]
-
cMET Pathway: In breast cancer stem cells, quinacrine has been shown to inhibit cMET-mediated metastasis and angiogenesis.[2][14]
-
Ribosomal Biogenesis: In ovarian cancer, quinacrine induces nucleolar stress by inhibiting the ribosomal biogenesis (RBG) pathway.[6][7][15]
-
Quantitative Data
The following tables summarize the cytotoxic effects of quinacrine on various breast and ovarian cancer cell lines, as indicated by IC50 values.
Table 1: IC50 Values of Quinacrine in Ovarian Cancer Cell Lines
| Cell Line | Chemosensitivity | Quinacrine IC50 (µM) | Notes | Reference |
| C13 | Cisplatin-Resistant | 7.29 | - | [16] |
| HeyA8MDR | Carboplatin-Resistant | 19.3 | - | [16] |
| OVCAR5 | Not Specified | ~2.5 - 5.0 | Concentration used for DNA damage assays | [17] |
| OVCAR7 | Not Specified | Not Specified | Used for RPA194 knockdown studies | [17] |
| OV2008 | Chemosensitive | Not Specified | Used in combination studies | [4] |
| C13 | Chemoresistant | Not Specified | Used in combination studies | [4] |
| HEYA8 | Chemosensitive | Not Specified | Used in combination studies | [4] |
| HEYA8MDR | Chemoresistant | Not Specified | Used in combination studies | [4] |
| SKOV3 | TRAIL-sensitive | Not Specified | Used in combination studies with TRAIL | [10] |
| OVCAR-4 | TRAIL-sensitive | Not Specified | Used in combination studies with TRAIL | [10] |
| A2780 | TRAIL-resistant | Not Specified | Used in combination studies with TRAIL | [10] |
| OVCAR-8 | TRAIL-resistant | Not Specified | Used in combination studies with TRAIL | [10] |
Table 2: IC50 Values of Quinacrine in Breast Cancer Cell Lines
| Cell Line | Subtype | Quinacrine IC50 (µM) | Treatment Duration | Reference |
| MCF-7 | ER-positive | Not specified, but dose-dependent decrease in viability observed up to 10 µM | 48h | [2] |
| MDA-MB-231 | Triple-negative | Not specified, but dose-dependent decrease in viability observed up to 10 µM | 48h | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies on breast and ovarian cancer cell lines.[2]
Objective: To determine the cytotoxic effect of quinacrine on cancer cell lines.
Materials:
-
Breast or ovarian cancer cell lines (e.g., MCF-7, MDA-MB-231, OV2008, C13)
-
Quinacrine dihydrochloride
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of quinacrine (e.g., 0-10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[4] Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following quinacrine treatment.[4][16]
Objective: To assess the effect of quinacrine on the expression of proteins involved in apoptosis, autophagy, and other signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p62, anti-LC3B, anti-cleaved PARP, anti-caspase 3, anti-DR5, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse cells treated with quinacrine (e.g., 5.0 and 10.0 µM for 24 hours) and untreated controls using RIPA buffer.[4]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of quinacrine on the proliferative capacity of cancer cells.[4]
Objective: To determine the ability of single cells to grow into colonies after quinacrine treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
Quinacrine
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of quinacrine (e.g., 0, 0.125, 0.250, 0.500, 1.0, and 2.0 µM) for 24 hours.[4]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
Visualizations
Signaling Pathways and Workflows
Caption: Quinacrine's mechanism in breast cancer.
Caption: Quinacrine's mechanism in ovarian cancer.
Caption: General experimental workflow.
References
- 1. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine inhibits cMET-mediated metastasis and angiogenesis in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines [mdpi.com]
- 7. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines [escholarship.org]
- 8. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repositioning Quinacrine Toward Treatment of Ovarian Cancer by Rational Combination With TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. scispace.com [scispace.com]
- 15. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Invertebrate Neurons with Quinacrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of neurons in invertebrates using Quinacrine. This method is particularly useful for identifying and studying purinergic neurons, which utilize ATP as a neurotransmitter or neuromodulator.
Quinacrine, a derivative of acridine, has been demonstrated to effectively stain nerve fibers and cell bodies in a wide array of invertebrate species.[1] The fluorescence of Quinacrine is believed to be associated with its accumulation in ATP-rich intracellular compartments, making it a valuable tool for investigating the role of purinergic signaling in the nervous systems of these animals.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Quinacrine Staining in Invertebrate Tissues
| Invertebrate Group | Tissue Preparation | Quinacrine Concentration (M) | Incubation Time (minutes) | Expected Observation |
| Insects (e.g., Drosophila) | Whole-mount brain | 10⁻⁶ - 10⁻⁵ | 20 - 40 | Staining of neuronal cell bodies and neuropil. |
| Molluscs (e.g., Aplysia, Snails) | Ganglia whole-mounts or sections | 10⁻⁶ - 10⁻⁵ | 30 - 60 | Labeling of specific neuronal populations and nerve fibers. |
| Annelids (e.g., Leeches) | Dissected ganglia | 10⁻⁶ - 10⁻⁵ | 20 - 40 | Visualization of individual neurons and their processes. |
| Crustaceans (e.g., Crabs, Lobsters) | Dissected nerve cords | 10⁻⁶ - 10⁻⁵ | 30 - 60 | Staining of nerve bundles and associated cell bodies. |
| Nematodes (e.g., C. elegans) | Whole-mount | 10⁻⁵ - 10⁻⁴ | 60 - 120 | Diffuse neuronal staining, may require optimization for specific neuron identification. |
Note: The optimal concentration and incubation time are empirical and should be determined for each specific invertebrate species and neuronal population under investigation.
Table 2: Fluorescence Microscopy Parameters for Quinacrine Imaging
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | ~436 nm | Use a filter set appropriate for blue-violet excitation. |
| Emission Wavelength | ~525 nm | A green emission filter is suitable for capturing Quinacrine fluorescence. |
| Objective Lens | 20x, 40x, or 63x | Higher magnification objectives are recommended for resolving individual neurons and subcellular details. |
| Imaging Medium | Appropriate saline or mounting medium | Ensure the medium is compatible with live or fixed tissue and does not quench fluorescence. |
Experimental Protocols
Protocol 1: Quinacrine Staining of Whole-Mount Drosophila Brains
This protocol is adapted from standard Drosophila brain immunofluorescence protocols and optimized for Quinacrine staining.
Materials:
-
Adult Drosophila melanogaster
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Quinacrine dihydrochloride stock solution (1 mM in distilled water, store protected from light)
-
Quinacrine staining solution (10 µM in PBS)
-
Dissection tools (fine forceps)
-
Microcentrifuge tubes (1.5 mL)
-
Nutator or rotator
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Dissection:
-
Anesthetize adult flies on ice.
-
Under a dissecting microscope, carefully dissect out the brains in cold PBS.
-
Transfer the dissected brains to a microcentrifuge tube containing cold PBS.
-
-
Fixation:
-
Remove the PBS and add 500 µL of 4% PFA in PBS.
-
Incubate for 20 minutes at room temperature on a nutator.
-
Remove the PFA and wash the brains three times with PBS for 10 minutes each.
-
-
Quinacrine Staining:
-
Remove the final PBS wash and add 500 µL of 10 µM Quinacrine staining solution.
-
Incubate for 30 minutes at room temperature in the dark on a nutator.
-
Remove the staining solution and wash the brains three times with PBS for 10 minutes each in the dark.
-
-
Mounting and Imaging:
-
Carefully transfer the stained brains to a microscope slide.
-
Mount the brains in a suitable mounting medium.
-
Image the brains using a fluorescence microscope with excitation at ~436 nm and emission at ~525 nm.
-
Mandatory Visualization
References
Application Notes and Protocols for the Quantitative Analysis of Quinacrine Fluorescence Intensity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinacrine is a fluorescent acridine derivative with a rich history of use as an antimalarial drug. Its intrinsic fluorescence properties, which are sensitive to the local microenvironment, have led to its adoption as a versatile tool in various biological research and drug development applications. The fluorescence of quinacrine can be modulated by factors such as pH, binding to macromolecules like DNA and proteins, and quenching by certain molecules. This sensitivity allows for the quantitative analysis of various cellular processes and molecular interactions.
These application notes provide an overview of the principles and detailed protocols for the quantitative analysis of quinacrine fluorescence intensity in several key research areas.
Staining and Quantification of Acidic Organelles
Principle:
Quinacrine is a weak base that can freely permeate cell membranes in its uncharged state. In acidic cellular compartments, such as lysosomes and endosomes, quinacrine becomes protonated and trapped, leading to its accumulation. This accumulation results in a significant increase in fluorescence intensity within these organelles, allowing for their visualization and quantification. The intensity of quinacrine fluorescence in these vesicles can be used as an indicator of the organelle's acidity and volume. Quinacrine is considered particularly suitable for long-term imaging of acidic vesicles due to its higher photostability compared to other probes like LysoTracker Red.[1][2]
Experimental Protocol: Live-Cell Imaging of Acidic Vesicles
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of quinacrine dihydrochloride in sterile water or DMSO. On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration, typically ranging from 2.6 µM to 10 µM.[2]
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the quinacrine staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Image Acquisition:
-
After incubation, wash the cells twice with pre-warmed PBS to remove excess stain.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope or a confocal microscope.
-
Use an excitation wavelength of approximately 436 nm and collect the emission at around 525 nm.[3]
-
-
Quantitative Analysis:
-
Acquire images from multiple fields of view for each experimental condition.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to identify and segment the fluorescent puncta corresponding to acidic vesicles.
-
Measure the mean fluorescence intensity and the number of puncta per cell.
-
Statistical analysis can then be performed to compare fluorescence intensity between different experimental groups.
-
Workflow for Quantifying Acidic Organelle Staining
References
Quinacrine for In Situ Hybridization Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacrine, a fluorescent dye, has long been a valuable tool in cytogenetics for chromosome banding, a technique known as Q-banding. Its ability to intercalate into DNA and exhibit differential fluorescence based on the underlying base composition makes it particularly useful for identifying specific chromosomes and chromosomal regions. While not a direct probe for in situ hybridization (ISH), quinacrine staining is a powerful ancillary technique performed post-hybridization to visualize chromosome morphology and identify the location of hybridized probes with high precision.
The fluorescence of quinacrine is significantly enhanced in Adenine-Thymine (AT)-rich regions of DNA and quenched in Guanine-Cytosine (GC)-rich regions.[1][2][3][4] This property results in a characteristic pattern of bright and dull bands along the chromosomes, which is highly reproducible and specific for each chromosome pair.[5][6] This application note provides detailed protocols for the use of quinacrine staining following in situ hybridization procedures, enabling researchers to correlate probe signals with specific chromosomal bands.
Mechanism of Action
Quinacrine binds to DNA primarily through intercalation, inserting its planar tricyclic ring system between the base pairs of the DNA double helix.[2] The intensity of quinacrine fluorescence is not uniform along the chromosome; it is dependent on the local DNA base composition. Highly AT-rich DNA enhances quinacrine fluorescence, resulting in bright Q-bands.[1][3][4] Conversely, GC-containing DNA quenches the fluorescence, leading to dull or non-fluorescent bands.[1][2][3][4] This differential fluorescence is the basis of Q-banding. Some studies suggest that non-histone proteins may also play a role in the inhibition of quinacrine binding in certain regions.[2]
Data Presentation
Table 1: Influence of DNA Composition on Quinacrine Fluorescence
| DNA Composition | Fluorescence Intensity | Reference |
| AT-rich regions (e.g., poly(dA-dT)) | Markedly Enhanced | [1][2][3][4] |
| GC-rich regions (e.g., poly(dG-dC)) | Quenched | [1][2][3][4] |
| Single-stranded polynucleotides | No marked effect | [1][3][4] |
Table 2: Spectral Properties of Quinacrine
| Property | Wavelength (nm) |
| Excitation Maximum | ~420-440 |
| Emission Maximum | ~495-505 |
Experimental Protocols
This section provides a detailed protocol for performing quinacrine staining on chromosome preparations following a standard in situ hybridization procedure.
Materials and Reagents
-
Quinacrine Dihydrochloride Stock Solution (0.5% w/v): Dissolve 50 mg of quinacrine dihydrochloride in 10 mL of distilled water. Store in a dark bottle at 4°C. This solution is stable for several months.
-
Staining Solution (0.005% w/v): Dilute the stock solution 1:100 with McIlvaine's buffer (pH 5.6). Prepare fresh before use.
-
McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.6:
-
Solution A: 0.1 M Citric acid monohydrate (21.01 g/L)
-
Solution B: 0.2 M Disodium hydrogen phosphate (28.4 g/L)
-
Mix 14.2 ml of Solution A with 85.8 ml of Solution B and adjust the pH to 5.6 if necessary.
-
-
Mounting Medium: Use McIlvaine's buffer (pH 5.6) or a commercially available anti-fade mounting medium.
Protocol: Quinacrine Staining After In Situ Hybridization
This protocol assumes that the in situ hybridization procedure, including probe hybridization, post-hybridization washes, and detection (if applicable), has already been completed.
-
Post-Hybridization Washes: Following the final wash steps of your in situ hybridization protocol, rinse the slides briefly in 2x SSC (Saline-Sodium Citrate) buffer at room temperature.
-
Dehydration: Dehydrate the slides through an ethanol series: 70%, 85%, and 100% ethanol for 2 minutes each. Air dry the slides completely.
-
Staining:
-
Immerse the slides in the freshly prepared 0.005% quinacrine dihydrochloride staining solution for 10-20 minutes at room temperature. The optimal staining time may need to be determined empirically.
-
Protect the slides from light during this step to prevent photobleaching.
-
-
Rinsing:
-
Briefly rinse the slides in a gentle stream of tap water for a few seconds.
-
Follow with three brief rinses in McIlvaine's buffer (pH 5.6).
-
-
Mounting:
-
Remove excess buffer from the slide without allowing the specimen to dry.
-
Apply a coverslip using a drop of McIlvaine's buffer (pH 5.6) or an anti-fade mounting medium.
-
Seal the edges of the coverslip with rubber cement or nail polish to prevent drying.
-
-
Microscopy:
-
Examine the slides using a fluorescence microscope equipped with a suitable filter set for quinacrine (e.g., a filter for DAPI or a specific quinacrine filter).
-
Brightly fluorescent Q-bands will appear as yellow-green bands against a darker background.
-
Capture images promptly as quinacrine fluorescence is susceptible to fading.[7]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in situ hybridization followed by quinacrine staining.
Caption: Mechanism of differential quinacrine fluorescence based on DNA composition.
References
- 1. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayo.edu [mayo.edu]
- 6. Karyotype - Wikipedia [en.wikipedia.org]
- 7. The distribution of quinacrine on chromosomes as determined by X-ray microanalysis. I. Q-bands on CHO chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing Quinacrine photobleaching in fluorescence microscopy
Quinacrine Photobleaching Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate Quinacrine photobleaching in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Quinacrine and how is it used in fluorescence microscopy?
Quinacrine is a fluorescent dye historically used for a variety of applications, including as an antimalarial drug and in cancer research. In fluorescence microscopy, it is primarily known for its ability to stain chromosomes, creating specific banding patterns (Q-banding) that help in karyotyping.[1] It preferentially binds to AT-rich regions of DNA, leading to enhanced fluorescence in these areas.[2][3]
Q2: What is photobleaching and why is Quinacrine susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[4] This process is a significant challenge in fluorescence microscopy.[5] It occurs when the fluorophore, after being excited by a light source, enters a reactive, long-lived triplet state. In this state, it can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the dye.[5][6][7] Like many organic dyes, Quinacrine is susceptible to this process, especially under intense or prolonged illumination.[8]
Q3: What are the common signs of Quinacrine photobleaching in my experiment?
The primary sign of photobleaching is a noticeable decrease in the fluorescence signal intensity over time during image acquisition.[5] You may observe that the area of the sample you are imaging becomes progressively dimmer, requiring you to increase the light intensity or exposure time to maintain a usable signal.[5] This can lead to a poor signal-to-noise ratio and can compromise the quantitative analysis of your images.
Q4: What is the overall strategy to minimize photobleaching?
A multi-faceted approach is the most effective way to combat photobleaching. The core strategies include:
-
Optimizing Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a good signal-to-noise ratio.[5][9][10]
-
Using Antifade Reagents: Incorporate chemical compounds into your mounting medium that are designed to scavenge reactive oxygen species and protect the fluorophore.[5][11]
-
Careful Sample Preparation: Ensure your sample is correctly prepared and mounted to maintain an optimal chemical environment for the fluorophore.[5]
Troubleshooting Guide
Problem: My Quinacrine signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching. Here are several solutions to address this issue, starting with the simplest adjustments.
Before altering your chemical protocols, first, try to minimize light exposure to the sample.
-
Reduce Excitation Intensity: Lower the power of your laser or the intensity of your mercury/xenon arc lamp. Modern LED light sources offer excellent control over intensity.[4][10] Using neutral density filters can also reduce the number of photons reaching the sample.[4]
-
Minimize Exposure Time: Decrease the camera's exposure time to the minimum required for a clear image.[5] You can often compensate for a shorter exposure by increasing the camera's gain.
-
Limit Illumination: Use features on your microscope, if available, that only expose the sample to light during the actual image capture.[5] Avoid prolonged viewing of the sample through the eyepieces while searching for your region of interest.[9]
If optimizing imaging parameters is insufficient, the next step is to use a mounting medium containing an antifade reagent. These reagents work by scavenging the reactive oxygen species that cause photobleaching.[6][11]
Comparison of Common Antifade Reagents
| Antifade Agent | Common Concentration | Key Characteristics | Considerations |
| p-Phenylenediamine (PPD) | 0.1% - 1% in glycerol/PBS | Highly effective antifade compound.[6] | Can be toxic and may react with certain cyanine dyes. Can cause a yellow-fluorescing stain in the presence of weak acid.[6] |
| n-Propyl gallate (NPG) | 2% - 5% in glycerol/PBS | Non-toxic and can be used with live cells. | Can be difficult to dissolve, requiring heating. May have biological effects, such as protecting against apoptosis.[6] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2.5% in glycerol/PBS | Less toxic than PPD but also generally less effective.[6] | A good alternative when toxicity is a major concern. |
| Trolox | Varies (often used as a supplement) | A vitamin E derivative that is cell-permeable and often used in live-cell imaging.[11] It has a dual mechanism of action, acting as a triplet state quencher and a radical scavenger.[11] | May require some optimization for different cell types.[9] |
| Commercial Reagents (e.g., ProLong™ Gold, VECTASHIELD®) | Ready-to-use | Premixed, optimized formulations that offer enhanced resistance to photobleaching and are compatible with a wide range of dyes.[5][12] | Can be more expensive than preparing your own medium. |
The chemical environment of the fluorophore can influence its stability.
-
pH of Mounting Medium: Ensure the pH of your mounting medium is stable and within the optimal range for Quinacrine fluorescence. Significant pH changes can affect fluorophore stability.[5]
-
Oxygen Levels: Since many photobleaching pathways are oxygen-dependent, reducing the amount of available oxygen can help.[5][13] This can be achieved using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) in your imaging medium, particularly for live-cell imaging.[9]
Experimental Protocols & Visualizations
Protocol: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a commonly used antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X solution
-
Distilled water
-
50 mL conical tube
-
Water bath or heating block set to 50-60°C
-
pH meter
Procedure:
-
Prepare a 90% Glycerol/10% PBS Solution:
-
In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.
-
Mix thoroughly by inversion until the solution is homogeneous.
-
-
Dissolve the n-Propyl Gallate:
-
Weigh out 1.0 g of n-propyl gallate (this will create a 2% w/v solution).
-
Add the NPG powder to the glycerol/PBS mixture.
-
Place the tube in a 50-60°C water bath or on a heating block.
-
Incubate for several hours, vortexing occasionally, until the NPG is completely dissolved. This step can take time.[6]
-
-
Adjust pH (Optional but Recommended):
-
Allow the solution to cool to room temperature.
-
Check the pH. If necessary, adjust to a pH between 7.4 and 8.0 using NaOH or HCl.
-
-
Storage:
-
Store the final solution in small aliquots at -20°C, protected from light. The solution is stable for several months.
-
Diagrams
Caption: Simplified Jablonski diagram showing the photobleaching pathway.
Caption: A step-by-step workflow for troubleshooting Quinacrine photobleaching.
References
- 1. Quinacrine fluorescence for identifying metaphase chromosomes, with special reference to photomicrography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 13. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Quinacrine-Induced Cytotoxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for managing quinacrine-induced cytotoxicity in experimental cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro experiments with quinacrine.
Q1: My cells are showing excessive death even at low quinacrine concentrations. What could be the cause?
A1: Several factors could be contributing to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to quinacrine. For instance, mesothelioma cell lines with NF2 mutations are particularly sensitive.[1][2] IC50 values can range from low micromolar (1-5 µM) in sensitive lines like H2452 and H226 to higher concentrations in others.[3]
-
p53 Status: Quinacrine's cytotoxic effects are often mediated through the activation of the p53 signaling pathway.[4][5] However, it can also induce cell death in p53-deficient or mutated cells, sometimes with greater potency by promoting the degradation of checkpoint kinases p-Chk1/2.[6][7]
-
Drug Concentration and Exposure Time: Quinacrine-induced cytotoxicity is both dose- and time-dependent.[8] Shortening the exposure time or lowering the concentration may be necessary. Cellular uptake can be rapid, with concentrations as low as 25 nM being taken up within 30 minutes to 3 hours.[4]
-
Culture Conditions: Sub-optimal culture conditions, such as nutrient depletion or high cell density, can exacerbate drug-induced stress. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Q2: How can I mitigate the general cytotoxic effects of quinacrine to study its other mechanisms?
A2: To reduce broad cytotoxicity, consider the following strategies:
-
Antioxidant Co-treatment: Quinacrine can induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.[8] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate this specific cytotoxic pathway, allowing for the study of other effects.
-
Modulation of Autophagy: Quinacrine is a known inducer of autophagy, which can lead to cell death.[9][10][11] Depending on your experimental goals, you could use autophagy inhibitors like 3-methyladenine (3-MA) or Bafilomycin A1 to investigate whether cytotoxicity is autophagy-dependent.[6][10][11]
-
Sirtuin-1 (SIRT-1) Activation: Studies have shown that quinacrine can upregulate the SIRT-1 pathway, which has a protective role against apoptosis and inflammation.[12] Exploring agents that further enhance SIRT-1 activity could potentially counteract some of quinacrine's cytotoxic effects.
Q3: How do I differentiate between apoptosis and autophagy-mediated cell death in my quinacrine-treated cultures?
A3: This requires a multi-pronged approach using specific assays:
-
Apoptosis Detection: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.[6] Western blotting for cleaved PARP and cleaved caspase-3 are also reliable markers of apoptosis.[13][14][15]
-
Autophagy Detection: Monitor the conversion of LC3B-I to LC3B-II via Western blot, as an increase in LC3B-II is a hallmark of autophagosome formation.[9] Additionally, tracking the degradation of p62/SQSTM1 by Western blot or immunofluorescence can indicate autophagic flux.[9][10][11][14] Co-treatment with an autophagy inhibitor like Bafilomycin A1 can confirm flux by causing a buildup of LC3B-II and restoring p62 levels.[10][11]
Q4: Quinacrine is reported to have synergistic effects with other drugs. How does this impact cytotoxicity?
A4: Quinacrine often enhances the cytotoxicity of other chemotherapeutic agents, allowing for lower, less toxic doses of the partner drug.[4] For example, it has shown synergy with cisplatin, temozolomide, and erlotinib.[4] When designing combination experiments, it is crucial to perform dose-response matrices and calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Quantitative Data Summary
The following tables summarize the cytotoxic activity of quinacrine across various cancer cell lines.
Table 1: IC50 Values of Quinacrine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| A549 | Non-small cell lung cancer | 15 | [8] |
| NCI-H520 | Non-small cell lung cancer | 12 | [8] |
| H2452 | Malignant Pleural Mesothelioma | 1.1 - 3.46 | [1][3] |
| H226 | Malignant Pleural Mesothelioma | 1.6 - 1.84 | [1][3] |
| H28 | Malignant Pleural Mesothelioma | 5.03 | [3] |
| MSTO-211H | Malignant Pleural Mesothelioma | 3.9 | [3] |
| H2052 | Malignant Pleural Mesothelioma | 3.7 | [3] |
Key Signaling Pathways & Workflows
Visual diagrams of the molecular pathways affected by quinacrine and standard experimental workflows are provided below.
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells in culture
-
Quinacrine stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of quinacrine in culture medium. Remove the old medium from the wells and add 100 µL of the quinacrine dilutions. Include untreated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6][16]
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][16] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 540-570 nm using a microplate reader.[6][16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with quinacrine for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Quinacrine for Treatment of Malignant Mesothelioma: In-Vitro Therapeutic and Mechanistic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Quinacrine Ameliorates Cisplatin-Induced Renal Toxicity via Modulation of Sirtuin-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinacrine causes apoptosis in human cancer cell lines through caspase-mediated pathway and regulation of small-GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Optimizing Quinacrine for Long-Term Live-Cell Imaging
Welcome to the technical support center for optimizing Quinacrine concentration in long-term live-cell imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of Quinacrine for visualizing cellular dynamics over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is Quinacrine and why is it used for long-term live-cell imaging?
Quinacrine is a fluorescent dye that is particularly effective for imaging and tracking acidic vesicles, such as lysosomes, in living cells.[1] It is a weak base that can permeate cell membranes and accumulate in acidic compartments, a process known as lysosomal trapping.[2] Compared to other fluorescent probes like Acridine Orange and LysoTracker Red, Quinacrine has been shown to be more suitable for long-term imaging experiments that require a high number of frames, as it exhibits lower phototoxicity and greater signal stability over several hours.[1]
Q2: What is a recommended starting concentration for Quinacrine?
A recommended starting concentration for imaging acidic vesicles with Quinacrine is approximately 0.3 µM.[1] However, the optimal concentration is highly dependent on the cell type, experimental duration, and imaging system. It is crucial to perform a titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity.
Q3: How can I minimize phototoxicity and photobleaching during imaging?
Phototoxicity and photobleaching are significant challenges in long-term live-cell imaging.[3][4] To mitigate these effects, it is essential to minimize the total light exposure to the cells.[5][6] Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[5]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[5]
-
Decrease Imaging Frequency: Increase the time interval between image acquisitions.
-
Use Specialized Media: Image cells in media designed to reduce background fluorescence, such as Gibco™ FluoroBrite™ DMEM.[5]
-
Add Antioxidants: Consider adding antioxidants or antifade reagents, such as Trolox or ProLong™ Live Antifade Reagent, to the imaging medium to reduce oxidative stress and photobleaching.[5][7]
Q4: What are the signs of Quinacrine-induced cytotoxicity?
Excessive concentrations of Quinacrine or prolonged exposure can lead to cellular stress. While general cell morphology may not show obvious signs of damage even after 24 hours of exposure in the dark, high concentrations can lead to enlarged acidic vesicles.[1] During imaging, signs of phototoxicity can include cell membrane blebbing, vacuolization, detachment, or apoptosis.[5] It is critical to monitor cell health using transmitted light microscopy throughout the experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q5: My fluorescence signal is weak or absent. What should I do?
-
Check Your Filter Set: Ensure that the excitation and emission filters on your microscope are appropriate for Quinacrine.[8][9] Quinacrine is typically excited by blue light (~405-488 nm) and emits in the green spectrum (~500-550 nm).
-
Increase Concentration or Incubation Time: The Quinacrine concentration may be too low for your specific cell type. Try incrementally increasing the concentration or extending the incubation time to allow for sufficient dye accumulation.
-
Optimize Light Source and Detector Settings: Make sure the light source is properly aligned and the detector (camera) gain or sensitivity is set appropriately.[9] Avoid detector saturation, which can obscure details.
Q6: I'm observing high background fluorescence. How can I reduce it?
-
Perform Adequate Washing Steps: After incubating the cells with Quinacrine, wash them thoroughly with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove excess unbound dye from the coverslip and medium.[10][11]
-
Use Optically Clear Media: Standard cell culture media can contain components (like phenol red and riboflavin) that are inherently fluorescent. Switch to an imaging-specific, low-background medium for the duration of the experiment.[5]
-
Check for Autofluorescence: Unstained control cells should be imaged under the same conditions to assess the level of natural cellular autofluorescence. If high, this may require adjustments in image processing or the use of different excitation wavelengths if possible.
Q7: My cells are showing signs of stress or dying during the experiment. What is the cause?
-
Reduce Quinacrine Concentration: The dye concentration may be too high, leading to cytotoxicity. Perform a dose-response experiment to find the optimal, non-toxic concentration.
-
Minimize Light Exposure: Phototoxicity is a primary cause of cell death during live-cell imaging.[6] Reduce the excitation light intensity, shorten the exposure time for each image, and increase the interval between time points.[3][5] Use transmitted light (e.g., phase contrast or DIC) to find and focus on cells before exposing them to fluorescent excitation light.[8]
-
Maintain Stable Environmental Conditions: Ensure that the onstage incubator is maintaining a stable temperature (37°C), CO2 level (typically 5%), and high humidity to prevent stress from environmental fluctuations or media evaporation.[6][12][13]
Q8: The Quinacrine signal is fading quickly (photobleaching). How can I improve signal stability?
-
Lower Excitation Intensity: High-intensity light is the primary driver of photobleaching.[8] Reduce the laser power to the minimum level required for detection.
-
Use Antifade Reagents: Incorporate a commercial antifade reagent compatible with live-cell imaging into your medium.[5] These reagents work by reducing the generation of reactive oxygen species that destroy fluorophores.
-
Choose a More Stable Dye: While Quinacrine is relatively stable for long-term imaging, if bleaching remains a persistent issue under optimized conditions, you may need to consider alternative probes, though they may come with other trade-offs like higher phototoxicity.[1]
Quantitative Data and Dye Comparison
For long-term tracking of acidic vesicles, the choice of fluorescent probe is critical. The table below summarizes the characteristics of Quinacrine compared to other common dyes.
| Parameter | Quinacrine (QA) | Acridine Orange (AO) | LysoTracker Red (LTR) |
| Typical Concentration | 0.3 µM[1] | 2.6 µM[1] | 50-100 nM[14] |
| Advantages | Most suitable for long-term imaging (hours) with many frames, stable signal.[1] | Allows for distinguishing vesicles with different internal pH (green vs. red emission).[1] | Less phototoxic than Acridine Orange.[1] |
| Disadvantages | May cause vesicle enlargement at long exposures (12-24h).[1] | Fairly phototoxic; can cause vesicle bursting at higher laser intensities.[1] | Rapid photobleaching limits its use for long-term imaging.[1] |
Experimental Protocols
Protocol 1: Standard Quinacrine Staining for Live-Cell Imaging
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides appropriate for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Prepare a working solution of Quinacrine in pre-warmed, serum-free culture medium. A starting concentration of 0.3 µM is recommended.[1] Protect the solution from light.
-
Dye Loading: Aspirate the culture medium from the cells and wash once with pre-warmed PBS. Add the Quinacrine staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to remove any unbound dye.
-
Imaging: Place the dish on the microscope stage equipped with an environmental chamber. Allow the sample to equilibrate to 37°C and 5% CO2. Proceed with imaging using the lowest possible excitation light intensity.
Protocol 2: Optimizing Quinacrine Concentration
-
Plate Cells: Seed cells in multiple wells of a glass-bottom multi-well plate.
-
Prepare Serial Dilutions: Create a series of Quinacrine working solutions with varying concentrations (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) in pre-warmed imaging medium.
-
Stain and Image: Stain each well with a different concentration using the incubation and wash steps from Protocol 1.
-
Assess Signal and Cytotoxicity: For each concentration, acquire both fluorescence and transmitted light images at an early time point (e.g., T=0) and after a prolonged period of continuous imaging (e.g., T=2-4 hours).
-
Analyze Results:
-
Signal: Determine the lowest concentration that provides a clear, detectable signal above background.
-
Health: Using the transmitted light images, assess cell morphology, membrane integrity, and attachment. Discard concentrations that cause visible cell stress (blebbing, rounding, detachment).
-
Selection: Choose the lowest concentration that provides a good signal without inducing observable cytotoxicity over the desired experimental duration.
-
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for optimizing your Quinacrine imaging experiments.
Caption: Mechanism of Quinacrine trapping in acidic lysosomes.
Caption: A workflow for troubleshooting common live-cell imaging issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 7. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]
- 9. Optimization and Troubleshooting [evidentscientific.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 13. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Quinacrine in flow cytometry assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Quinacrine in flow cytometry assays. The content is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Weak or No Quinacrine Signal
Q: My cells are showing very low or no fluorescence after Quinacrine staining. What are the possible causes and solutions?
A: Weak or absent Quinacrine signal is a common issue that can arise from several factors related to the staining protocol, cell health, or the intrinsic properties of the cells being analyzed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Quinacrine Concentration | Titrate Quinacrine to determine the optimal concentration for your cell type. A starting point for platelets is often in the micromolar range. |
| Inadequate Incubation Time or Temperature | Optimize the incubation time and temperature. For platelets, incubation is typically performed at 37°C.[1][2] Ensure sufficient time for Quinacrine uptake into dense granules. |
| Incorrect Buffer Composition | Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).[1][2] Ensure the buffer does not contain components that might interfere with Quinacrine uptake. |
| Low Number of Dense Granules | The target cells may have a naturally low number of dense granules or a pathological condition causing dense granule deficiency, such as Hermansky-Pudlak syndrome.[1][3] Use a positive control with known dense granule content to validate the assay. |
| Cell Viability Issues | Poor cell viability can lead to compromised cellular functions, including the uptake of Quinacrine. Use a viability dye to exclude dead cells from the analysis. Ensure cells are as fresh as possible.[4] |
| Quinacrine Solution Degradation | Prepare fresh Quinacrine staining solution. Quinacrine dihydrochloride can be dissolved in DMSO and then diluted in buffer.[1] Store stock solutions protected from light. |
| Instrument Settings Not Optimized | Ensure the flow cytometer's laser and filter set are appropriate for Quinacrine's excitation and emission spectra. Run compensation controls if performing multicolor experiments.[5][6] |
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence in my unstained control or across my entire cell population. How can I reduce this?
A: High background fluorescence can mask the specific signal from Quinacrine and complicate data analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Quinacrine Concentration | Using too high a concentration of Quinacrine can lead to non-specific binding. Titrate the Quinacrine concentration to find the optimal balance between signal and background.[4] |
| Insufficient Washing Steps | Ensure adequate washing of cells after Quinacrine incubation to remove unbound dye.[4][7] |
| Cell Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Include an unstained cell control to determine the level of autofluorescence.[4][7] If autofluorescence is high, consider using a brighter fluorophore if available for other markers, or adjust compensation settings carefully. |
| Non-specific Binding to Dead Cells | Dead cells can non-specifically bind fluorescent dyes. Use a viability dye to exclude dead cells from your analysis gate.[4] |
| Instrument Gain Settings Too High | High photomultiplier tube (PMT) voltages can amplify background noise. Optimize the gain settings on the flow cytometer. |
Issue 3: Difficulty in Resolving Stained and Unstained Populations
Q: I am unable to clearly distinguish the Quinacrine-positive population from the negative population. What could be wrong?
A: Poor resolution between stained and unstained populations can be due to a combination of factors leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Heterogeneous Cell Population | The cell population may have varying levels of dense granules, leading to a broad fluorescence distribution. Ensure a homogenous cell suspension and consider using specific cell surface markers to gate on the population of interest.[3] |
| Suboptimal Instrument Settings | Incorrect compensation for spectral overlap in multicolor experiments can obscure the Quinacrine signal.[5] Perform single-color controls for proper compensation. Adjust forward and side scatter gates to exclude debris and aggregates. |
| Agonist-Induced Release Issues (for release assays) | If performing a release assay, the agonist may not be effectively inducing degranulation.[1] Verify the activity and concentration of the agonist (e.g., thrombin, ADP).[1][3] Note that some agonists like ADP may require platelet aggregation for significant degranulation, which is often prevented in flow cytometry sample preparation.[1] |
| Cell Clumping | Cell aggregates can lead to a high event rate and blockages, as well as inaccurate fluorescence readings. Gently mix cells before running and consider using filtered tubes.[6] |
Experimental Protocols
Protocol: Quinacrine Staining for Platelet Dense Granule Analysis
This protocol is a general guideline for staining platelets with Quinacrine to assess dense granule storage and release by flow cytometry.
Materials:
-
Whole blood collected in 3.8% sodium citrate[3]
-
Quinacrine dihydrochloride
-
Dimethyl sulfoxide (DMSO)[1]
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+[1]
-
Platelet-specific antibody (e.g., anti-CD41 or anti-CD42b) conjugated to a fluorophore[8]
-
Flow cytometer
Procedure:
-
Preparation of Quinacrine Staining Solution:
-
Blood Sample Preparation:
-
Staining:
-
Release Assay (Optional):
-
Flow Cytometry Analysis:
-
Further dilute the sample with HBSS before analysis.[3]
-
Acquire events on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and/or the platelet-specific marker.
-
Analyze the Quinacrine fluorescence in the gated platelet population.
-
Visual Guides
Caption: Troubleshooting workflow for common Quinacrine flow cytometry issues.
Caption: Experimental workflow for Quinacrine staining in flow cytometry.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry troubleshooting | Abcam [abcam.com]
- 6. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 7. bosterbio.com [bosterbio.com]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
Technical Support Center: Quinacrine-Based Prion Aggregation Assays
Welcome to the technical support center for quinacrine-based prion aggregation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions related to the use of quinacrine in prion research.
Frequently Asked Questions (FAQs)
Q1: Why is my quinacrine treatment effective in cell culture but not in my animal model?
A1: This is a well-documented discrepancy.[1][2][3][4] Several factors contribute to this:
-
Pharmacokinetics: Quinacrine has poor blood-brain barrier permeability.[3][4] It is a substrate for P-glycoprotein multi-drug resistance (MDR) transporters, which actively pump the drug out of the brain.[3][5] This results in sub-therapeutic concentrations in the central nervous system.[6][7]
-
Drug Resistance: Continuous quinacrine treatment can lead to the selection of drug-resistant prion strains.[3][8][9] Quinacrine may eliminate a specific subset of PrPSc conformers, allowing resistant ones to proliferate.[3]
-
Mechanism of Action: Quinacrine is effective at inhibiting the de novo formation of PrPSc in infected cell lines but is largely unable to disrupt pre-existing PrPSc aggregates.[1][2][10][11] In established in vivo infections, the burden of existing PrPSc may be too high for quinacrine to have a therapeutic effect.
Q2: I'm observing high background fluorescence in my Thioflavin T (ThT) assay when using quinacrine. What could be the cause?
A2: Quinacrine itself is an intrinsically fluorescent molecule.[10][12] This property can interfere with fluorescence-based aggregation assays like the ThT assay, leading to false-positive signals or high background. When preparing stock solutions, a visible yellow fluorescent color, similar to that of ThT, can be observed.[12] It is crucial to run appropriate controls, including quinacrine alone, to determine its contribution to the overall fluorescence signal.
Q3: My PrPSc levels initially decrease after quinacrine treatment but then recover despite continuous treatment. What is happening?
A3: This phenomenon is indicative of the development of drug resistance.[3][9] Studies in both cell culture and animal models have shown that while quinacrine can initially reduce PrPSc levels, a population of drug-resistant PrPSc conformers can emerge and repopulate, leading to a rebound in PrPSc levels.[3]
Q4: Can quinacrine interact directly with PrPSc?
A4: Yes, evidence suggests that quinacrine can directly interact with PrP aggregates.[5][10] Its intrinsic fluorescence has been used to visualize its binding to PrP peptide aggregates.[10] One proposed mechanism of action is the binding of quinacrine to PrPSc, which is supported by pulldown experiments where a quinacrine-functionalized matrix captured PrPSc from infected brain homogenates.[5]
Q5: Is quinacrine toxic to my cells?
A5: Like many compounds, quinacrine can exhibit cytotoxicity at higher concentrations.[10] It is essential to determine the optimal, non-toxic working concentration for your specific cell line using a cell viability assay, such as the MTT assay.[10] Cytotoxicity can confound the interpretation of PrPSc reduction results.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of PrPSc Aggregation in Cell Culture
| Possible Cause | Troubleshooting Step |
| Suboptimal Quinacrine Concentration | Perform a dose-response curve to determine the EC50 for your specific prion strain and cell line. Ensure the concentration is not cytotoxic. |
| Cell Line Variability | Different cell lines can have varying sensitivities to quinacrine. For example, ScGT1 cells have been shown to be less sensitive than ScN2a cells.[1][2][10] |
| Prion Strain Specificity | Quinacrine's efficacy can vary between different prion strains.[5] Some strains may be inherently more resistant. |
| Inadequate Treatment Duration | A "curing" effect in some cell lines, like ScGT1, may only be achieved after lengthy treatment protocols.[1][2][10] Consider extending the treatment duration with regular media and drug changes. |
| Drug Degradation | Prepare fresh quinacrine solutions for each experiment. Confirm the stability of the drug under your specific cell culture conditions. |
Problem 2: Artifacts and False Positives in Aggregation Assays
| Possible Cause | Troubleshooting Step |
| Quinacrine's Intrinsic Fluorescence | Include control wells with quinacrine alone (no prions) to measure its background fluorescence. Subtract this background from your experimental readings. Consider using a dye-independent method for quantification, such as Western blotting for proteinase K-resistant PrPSc.[12] |
| Quinacrine Phototoxicity | Quinacrine can be phototoxic.[13] Minimize the exposure of your experimental setup to light, especially UV, to avoid inducing non-specific protein damage or aggregation. |
| Non-Specific Compound Aggregation | At high concentrations, some compounds can form aggregates that may interfere with the assay. Visually inspect your quinacrine solutions for any precipitation. |
Experimental Protocols
Cell-Based PrPSc Inhibition Assay
This protocol is a general guideline based on methodologies reported in the literature.[10]
-
Cell Plating: Seed scrapie-infected neuroblastoma cells (e.g., ScN2a or ScGT1) in multi-well plates at a density that allows for several days of growth.
-
Quinacrine Treatment:
-
Prepare a stock solution of quinacrine in a suitable solvent (e.g., PBS).
-
On the day after plating, add fresh media containing the desired concentrations of quinacrine to the cells. A typical concentration range to test is 0.1 to 10 µM.
-
Include a vehicle-only control.
-
-
Incubation: Incubate the cells for 3-6 days. For longer treatments, change the medium and re-add fresh quinacrine every 2-3 days.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5% Triton X-100, 0.5% sodium deoxycholate).
-
-
Proteinase K (PK) Digestion:
-
Determine the total protein concentration of each lysate.
-
Normalize the protein concentrations across all samples.
-
Digest a portion of the lysate with proteinase K (typically 20 µg/mg of protein) for 30-60 minutes at 37°C to degrade PrPC.
-
Stop the digestion by adding a protease inhibitor (e.g., Pefabloc).
-
-
Detection of PrPSc:
-
Centrifuge the samples at high speed to pellet the PK-resistant PrPSc.
-
Analyze the pellets by Western blotting using a PrP-specific antibody.
-
Data Presentation
Table 1: Reported EC50 Values of Quinacrine for PrPSc Inhibition
| Prion Strain | Cell Line | EC50 (µM) | Reference |
| RML | ScN2a | ~0.4 | Korth et al., 2001[8] |
| RML | ScNB | ~2 | Doh-Ura et al., 2000[8] |
| RML | N2a58/22L | ~0.2-0.4 | Barret et al., 2003[10] |
| 22L | N2a58/22L | ~0.59 | Nguyen et al., 2011[5] |
| Fukuoka-1 | N2a58/22L | ~1.88 | Nguyen et al., 2011[5] |
Table 2: Quinacrine Concentrations in in vivo and in vitro Models
| Model | Treatment | Brain/Cell Concentration | Reference |
| Wild-type Mice | 40 mg/kg/day (oral) | ~1 µM | Ghaemmaghami et al., 2009[6] |
| Mdr1 knockout mice | 40 mg/kg/day (oral) | up to 100 µM | Ghaemmaghami & Ahn, 2009[5] |
| N2a cells (in vitro) | 300 nM in medium | ~6713 nM (intracellular) | Gayrard et al., 2005[7] |
Visualizations
Caption: Workflow for a cell-based quinacrine prion aggregation assay.
Caption: A logical guide to troubleshooting inconsistent results.
References
- 1. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 4. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 6. researchgate.net [researchgate.net]
- 7. A possible pharmacological explanation for quinacrine failure to treat prion diseases: pharmacokinetic investigations in a ovine model of scrapie - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinacrine [cureffi.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Prion Screening for Acridine, Dextran, and Tannic Acid using Real Time–Quaking Induced Conversion: A Comparison with PrPSc-Infected Cell Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photophysical and photobiological behavior of antimalarial drugs in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Quinacrine fluorescence imaging
Quinacrine Fluorescence Imaging: Technical Support Center
Welcome to the technical support center for Quinacrine fluorescence imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Quinacrine fluorescence signal weak?
A weak fluorescence signal can be attributed to several factors ranging from the chemical properties of Quinacrine to the specifics of your experimental setup. Key causes include:
-
Suboptimal Staining: Insufficient concentration of Quinacrine, inadequate incubation time, or improper cell preparation can lead to poor labeling of target structures.
-
Fluorescence Quenching: The fluorescence of Quinacrine is known to be quenched by Guanine-Cytosine (GC)-rich regions of DNA.[1][2] Its fluorescence is markedly enhanced in Adenine-Thymine (AT)-rich regions.[1][2][3] Environmental factors such as high concentrations of certain ions, the presence of oxygen, or a non-optimal pH can also decrease fluorescence intensity.[4][5]
-
Photobleaching: Quinacrine, like many fluorophores, is susceptible to photobleaching, which is the photochemical destruction of the dye upon exposure to excitation light.[6] This leads to signal fading during image acquisition.
-
Incorrect Microscope Settings: Using incorrect excitation/emission filters, low numerical aperture objectives, or suboptimal detector settings will result in inefficient signal collection.[7]
Q2: What is causing the high background noise in my images?
High background noise can obscure your signal and significantly lower the signal-to-noise ratio. Common sources include:
-
Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, flavins) that fluoresce naturally, creating a diffuse background signal.[8] This is a common issue, particularly with aldehyde-based fixatives like formaldehyde or glutaraldehyde.[8][9]
-
Non-Specific Binding: Quinacrine may bind to cellular components other than the intended target, leading to a generalized, non-specific background stain. This can be exacerbated by using too high a dye concentration.
-
Media and Reagent Fluorescence: Components in the cell culture medium, such as phenol red and fetal bovine serum (FBS), can be fluorescent and contribute to background noise.[7][10]
-
Detector Noise: All imaging detectors produce some level of electronic noise (e.g., dark current, readout noise), which can become significant when the signal is weak.[11][12]
Q3: My Quinacrine signal fades very quickly during imaging. What can I do?
Rapid signal loss is a classic sign of photobleaching.[6] This occurs when the fluorophore is irreversibly damaged by the excitation light. To mitigate this, consider the following strategies:
-
Minimize Exposure: Reduce the intensity of the excitation light using neutral density filters and limit the duration of exposure to the absolute minimum required for a good image.[6][13][14]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[6] These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[13][15]
-
Optimize Image Acquisition: Use a more sensitive detector (camera) that requires less light to generate a signal. Focus on the sample using transmitted light or a neighboring, non-critical area before capturing the final fluorescence image.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity
If your Quinacrine signal is weak, follow this workflow to diagnose and solve the problem.
Issue 2: High Background Noise
To address high background fluorescence, use the following systematic approach.
Experimental Protocols & Data
Protocol 1: General Quinacrine Staining for Cultured Cells
This protocol provides a general workflow for staining adherent cultured cells with Quinacrine. Optimization may be required for specific cell types and applications.
Table 1: Recommended Staining Parameters
| Parameter | Live Cell Imaging | Fixed Cell Imaging | Rationale / Notes |
| Fixation | N/A | Ice-cold Methanol (5 min) or 4% PFA (15 min) | Methanol is often preferred as aldehyde fixatives (PFA) can increase autofluorescence.[9][10] |
| Quinacrine Conc. | 1 - 10 µM | 1 - 10 µM | Titration is critical. Start with a low concentration to minimize non-specific binding and toxicity. |
| Incubation Time | 15 - 60 min | 15 - 60 min | Varies by cell type and experimental goal. Longer times may increase background. |
| Incubation Temp. | 37°C | Room Temperature | For live cells, staining at 4°C can reduce dye internalization.[16] |
| Wash Buffer | PBS or HBSS | PBS | Thorough washing is essential to reduce background from unbound dye. |
| Imaging Medium | Phenol red-free medium | PBS or Antifade Mountant | Phenol red is fluorescent and increases background noise.[7] |
Table 2: Key Optical Parameters for Quinacrine
| Parameter | Wavelength / Value | Notes |
| Excitation Max | ~420-440 nm | Optimal excitation is in the violet-blue range. |
| Emission Max | ~490-500 nm | Emits in the green part of the spectrum. |
| Recommended Filter Set | DAPI / Hoechst filter cube | A standard DAPI filter set is often suitable for Quinacrine imaging. |
| Extinction Coefficient | > 20,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |
| Quantum Yield | Variable | Highly dependent on the local environment (e.g., enhanced by AT-rich DNA, quenched by GC-rich DNA).[1][2] |
References
- 1. Mechanisms of chromosome banding. V. Quinacrine banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of quinacrine binding and fluorescence in nuclei and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - PL [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 14. biocompare.com [biocompare.com]
- 15. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Appropriate controls for experiments involving Quinacrine acetate
Welcome to the technical support center for researchers utilizing Quinacrine acetate in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the appropriate design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
This compound is a versatile compound with multiple reported mechanisms of action, making the choice of appropriate controls critical. Its primary modes of action include:
-
DNA Intercalation and Replication Inhibition: Quinacrine can insert itself between DNA base pairs, which can inhibit DNA and RNA synthesis.[1][2][3] This is a key consideration in studies involving cell proliferation and gene expression.
-
Phospholipase A2 (PLA2) Inhibition: It is a known inhibitor of PLA2, an enzyme involved in inflammatory pathways through the release of arachidonic acid.[3][4][5][6]
-
p53 Activation: Quinacrine can activate the tumor suppressor protein p53, leading to apoptosis.[7][8][9] This activation can occur independently of DNA damage.[7]
-
NF-κB Inhibition: It can suppress the activity of NF-κB, a key regulator of inflammation and cell survival.[7]
-
Nrf2 Pathway Inhibition: Quinacrine has been shown to inhibit the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[10][11]
-
Prion Protein Binding: Quinacrine can bind to the cellular prion protein (PrPC), which has been a focus of research in prion diseases.[12][13]
-
Autophagy Modulation: It can induce autophagic signaling, which can lead to cell death in some contexts.[7]
Q2: How should I prepare and store this compound solutions?
This compound is a bright yellow crystalline solid.[14] For experimental use, it is typically dissolved in an appropriate solvent.
-
Solubility: It has slight solubility in water.[14] For cell culture experiments, it is often dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
-
Stability: Quinacrine solutions are sensitive to light.[14] It is crucial to store stock solutions in light-protected containers (e.g., amber vials) at -20°C or -80°C. The stability of Quinacrine can also be affected by pH and temperature.[15][16] Degradation can occur in aqueous solutions, so fresh dilutions should be prepared for each experiment.
Q3: What are common off-target effects of this compound to consider?
Due to its multiple mechanisms of action, researchers must be aware of potential off-target effects that could confound experimental results. These include:
-
DNA Damage: Its intercalating properties can lead to DNA damage and cell cycle arrest, which may be independent of the specific pathway being investigated.[9]
-
Cytotoxicity: At higher concentrations, Quinacrine can be cytotoxic to a wide range of cell types, not just the intended target cells.[8] It is essential to determine the optimal, non-toxic working concentration for your specific cell line or model system through dose-response experiments.
-
Lysosomal Accumulation: Quinacrine is a lysosomotropic agent, meaning it can accumulate in lysosomes and disrupt their function.[3]
-
Interactions with other drugs: Quinacrine's metabolism can be affected by a wide range of other compounds, potentially altering its efficacy and toxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in imaging experiments. | Quinacrine is a fluorescent compound. | Include a "Quinacrine only" control group to measure its intrinsic fluorescence. Use spectral unmixing if available on your imaging system. |
| Inconsistent or unexpected results between experiments. | - Compound instability: Quinacrine may have degraded. - Solvent effects: The solvent (e.g., DMSO) may be affecting the cells at the concentration used. | - Always prepare fresh dilutions of Quinacrine from a properly stored stock solution for each experiment.[15] - Include a vehicle control (solvent only) at the same final concentration used for the Quinacrine treatment. |
| Observed cellular effects do not align with the expected pathway of interest. | Quinacrine is likely acting through one of its other known mechanisms (off-target effects). | - Use more specific inhibitors for the pathway of interest in parallel with Quinacrine to confirm the observed effects. - Employ knockdown or knockout models for the target protein to validate Quinacrine's specificity. |
| Precipitation of Quinacrine in cell culture media. | The final concentration of Quinacrine exceeds its solubility in the media. | - Ensure the final DMSO concentration is low (typically <0.5%). - Visually inspect the media for any precipitate after adding Quinacrine. If precipitation occurs, reduce the final concentration. |
| No effect observed at previously reported effective concentrations. | - Cell line variability: Different cell lines can have varying sensitivities to Quinacrine. - Incorrect dosage for in vivo studies: Poor bioavailability or rapid metabolism. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - For in vivo studies, consult pharmacokinetic data and consider alternative routes of administration or formulation strategies.[17] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Application | Effective Concentration | Reference |
| ScN2a (mouse neuroblastoma) | Prion protein clearance | EC50 ~1 µM | [18] |
| HCT116 (human colon carcinoma) | Induction of apoptosis | 5-10 µmol/L | [19] |
| MCF-7 (human breast cancer) | Inhibition of cell growth | Dose-dependent decrease | [9] |
| MDA-MB-231 (human breast cancer) | Inhibition of cell growth | Dose-dependent decrease | [9] |
| Colorectal cancer cell lines | Reversal of 5-FU resistance | Not specified | [11] |
| Molt4-Luc2 (human ALL) | Enhancement of AraC cytotoxicity | 100 nM | [20] |
Table 2: Reported Dosages of this compound in In Vivo Studies
| Animal Model | Application | Dosage | Reference |
| Rats | Alleviation of LPS-induced acute kidney injury | 10 and 30 mg/kg (intraperitoneal) | [5] |
| Mice | Inhibition of tumor growth | Not specified | [21] |
| Rats | Blockade of cPLA2 and HNE immunoreactivity | 5 mg/kg (intraperitoneal) | [6] |
| Nude Mice | Suppression of HCT116 p53-/- tumor growth | 10 or 20 mg/kg (intraperitoneal) | [22] |
Experimental Protocols
1. General Protocol for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
2. Protocol for Western Blot Analysis of p53 Activation
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Major signaling pathways affected by this compound.
Caption: Recommended experimental workflow with appropriate controls.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mepacrine hydrochloride? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinacrine, a PLA2 inhibitor, alleviates LPS-induced acute kidney injury in rats: Involvement of TLR4/NF-κB/TNF α-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phospholipase A2 inhibitor quinacrine prevents increased immunoreactivity to cytoplasmic phospholipase A2 (cPLA2) and hydroxynonenal (HNE) in neurons of the lateral septum following fimbria-fornix transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinacrine-Mediated Inhibition of Nrf2 Reverses Hypoxia-Induced 5-Fluorouracil Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinacrine-Mediated Inhibition of Nrf2 Reverses Hypoxia-Induced 5-Fluorouracil Resistance in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal small-molecule screening for human prion protein binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 19. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 20. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Opposing effects of quinacrine and chloroquine on the development of TA3 transplanted tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: Quinacrine Fluorescence and Cellular Uptake
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of quinacrine in research, with a specific focus on how pH influences its fluorescent properties and cellular uptake.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my quinacrine fluorescence signal weak or inconsistent?
A1: Weak or variable quinacrine fluorescence can be attributed to several factors, primarily related to pH and the local molecular environment.
-
pH of the Solution: The fluorescence of quinoline derivatives like quinacrine is highly dependent on pH. Protonation of the quinoline ring system generally enhances fluorescence.[1] In acidic solutions, quinacrine is protonated and exhibits stronger fluorescence.[2] As the pH increases towards alkalinity, deprotonation can occur, leading to a decrease in fluorescence intensity.[2]
-
Quenching: High concentrations of quinacrine can lead to self-quenching, an inner filter effect where emitted fluorescence is reabsorbed by other quinacrine molecules.[2] Additionally, the presence of guanine-cytosine (GC) rich DNA sequences can quench quinacrine fluorescence, whereas adenine-thymine (AT) rich regions enhance it.[3]
-
Photobleaching: Like many fluorophores, quinacrine is susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure times and use appropriate neutral density filters to mitigate this effect.
-
Solvent and Buffer Composition: The chemical composition of your buffer can influence fluorescence. Ensure consistency in buffer preparation and pH across experiments.
Q2: How does a change in extracellular pH affect quinacrine's cellular uptake?
A2: Quinacrine uptake is sensitive to changes in extracellular pH. As a weak base, its charge state is altered by the surrounding pH, which in turn affects its ability to cross the cell membrane. The structure and activity of quinacrine are pH-dependent; a slight decrease in pH from 7.4 can reduce its cationic amphiphilic drug (CAD) structure, which is crucial for its activity and membrane interaction.[4][5][6]
Q3: My quinacrine staining shows a punctate pattern inside the cell. What does this indicate?
A3: A granular or punctate cytoplasmic staining pattern is characteristic of quinacrine accumulating in acidic organelles, most notably lysosomes. Quinacrine is a lysosomotropic agent, meaning that as a weak base, it can freely diffuse across cellular membranes in its neutral state. Upon entering an acidic compartment like the lysosome, it becomes protonated. This charged form is then unable to diffuse back across the membrane, leading to its "trapping" and accumulation.[7] This accumulation is dependent on the pH gradient maintained by the vacuolar H+-ATPase (V-ATPase) pump on the lysosomal membrane.[8]
Q4: I am observing significant variability in quinacrine uptake between experiments. What are the likely causes?
A4: Reproducibility issues with quinacrine uptake experiments often stem from subtle variations in experimental conditions.
-
Cellular Health and Density: Ensure your cells are healthy and seeded at a consistent density. Stressed or overly confluent cells can exhibit altered membrane transport and intracellular pH.
-
pH of Media: As discussed, extracellular pH influences uptake. Ensure your culture media is properly buffered and equilibrated to the correct pH before each experiment.
-
Incubation Time and Temperature: Quinacrine uptake is time and temperature-dependent. Use a consistent incubation time and maintain a constant temperature (typically 37°C) to ensure reliable results.
-
Presence of Inhibitors/Substrates: Quinacrine transport can be mediated by organic cation transporters and is affected by efflux pumps like P-glycoprotein (P-gp).[9][10] The presence of other cationic drugs or P-gp inhibitors in your media can alter quinacrine uptake and retention.[9][10][11]
Q5: Can I use quinacrine to measure intracellular pH?
A5: While quinacrine's fluorescence is pH-sensitive, it is generally not an ideal probe for quantifying cytosolic pH. Its strong tendency to accumulate in acidic organelles means that the overall fluorescence signal from the cell is dominated by these compartments rather than the cytosol.[7][8] This makes it difficult to obtain an accurate reading of the average cytosolic pH.[12] For more precise measurements of cytosolic pH, ratiometric fluorescent dyes specifically designed for this purpose, such as BCECF-AM, or pH-sensitive fluorescent proteins are recommended.[13]
Quantitative Data Summary
Table 1: Effect of pH on Quinacrine Fluorescence Intensity
| pH Condition | Relative Fluorescence Intensity | Rationale | Source |
| Acidic (e.g., < 7.0) | High | Protonation of the quinoline ring enhances fluorescence. | [1][2] |
| Neutral (e.g., ~7.4) | Moderate | A balance between protonated and neutral forms exists. | [4] |
| Alkaline (e.g., > 8.0) | Low | Deprotonation of the molecule leads to decreased fluorescence. | [2] |
Table 2: Effect of Intracellular pH Modulators on Quinacrine Cellular Uptake
| Modulator | Effect on Intracellular pH | Effect on Quinacrine Uptake | Mechanism | Source |
| NH₄Cl (Pre-treatment) | Acidification | Increased | Enhances the pH gradient, promoting trapping in acidic organelles. | [14] |
| NH₄Cl (Acute treatment) | Alkalization | Decreased | Reduces the pH gradient across lysosomal membranes, decreasing trapping. | [14] |
| Bafilomycin A1 | Alkalization of acidic organelles | Decreased | Inhibits the V-ATPase, collapsing the proton gradient required for accumulation. | [8][14] |
| FCCP (Protonophore) | Collapse of proton gradients | Decreased | Disrupts the pH gradient across organellar membranes, preventing accumulation. | [14] |
Experimental Protocols
Protocol 1: Measuring Quinacrine Fluorescence in a pH-Buffered Solution
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) with a pH range from 5.0 to 9.0 in 0.5 pH unit increments.
-
Quinacrine Stock Solution: Prepare a concentrated stock solution of quinacrine (e.g., 10 mM) in DMSO.
-
Working Solutions: For each pH buffer, prepare a dilute working solution of quinacrine (e.g., 5 µM). Protect the solutions from light.
-
Fluorescence Measurement:
-
Use a spectrofluorometer. Set the excitation wavelength to approximately 420 nm and the emission wavelength to approximately 500 nm (optimal wavelengths may need to be determined empirically).
-
Use a quartz cuvette to measure the fluorescence intensity of each quinacrine solution at different pH values.
-
Ensure to blank the instrument with the corresponding buffer without quinacrine.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH to observe the relationship.
Protocol 2: Assessing Quinacrine Cellular Uptake by Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (e.g., 60-70%).
-
Quinacrine Loading:
-
Prepare a 5 µM working solution of quinacrine in pre-warmed, serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the quinacrine loading solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes. Protect from light.
-
Washing: Remove the loading solution and wash the cells three times with pre-warmed PBS to remove extracellular quinacrine.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or FITC channel, depending on the specific spectral properties of quinacrine in the cellular environment).
-
Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for comparison.
-
-
Analysis: Quantify the fluorescence intensity per cell or analyze the subcellular localization of the signal.
Visualizations
Caption: Troubleshooting workflow for weak or inconsistent quinacrine fluorescence.
References
- 1. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Quinacrine is not a vital fluorescent probe for vesicular ATP storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake and Efflux of Quinacrine, a Candidate for the Treatment of Prion Diseases, at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake and efflux of quinacrine, a candidate for the treatment of prion diseases, at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Filter Sets for Quinacrine Fluorescence Microscopy
Welcome to the technical support center for optimizing your quinacrine fluorescence microscopy experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using quinacrine as a fluorescent probe.
Troubleshooting Guides
This section provides step-by-step solutions to specific issues you may encounter during your experiments.
Issue 1: Weak or No Fluorescence Signal
A faint or absent fluorescent signal can be frustrating. This guide will help you systematically identify and resolve the root cause.
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal Filter Set | Ensure your filter set is optimized for quinacrine's spectral properties (Excitation max: ~436 nm, Emission max: ~525 nm). A standard DAPI or FITC filter set may not be ideal. Refer to the Recommended Filter Set for Quinacrine table below for optimal specifications. |
| Low Staining Concentration | The concentration of quinacrine may be too low. For live-cell imaging of acidic vesicles, a starting concentration of 0.3 µM is recommended.[1] You may need to titrate the concentration to find the optimal balance between signal intensity and potential toxicity. |
| Incorrect pH of Staining or Imaging Buffer | Quinacrine's fluorescence is pH-sensitive. Ensure the pH of your buffers is within the optimal range for your specific application. For chromosome staining, the pH of staining, washing, and mounting solutions is a critical factor. |
| Photobleaching | Quinacrine is susceptible to photobleaching. Minimize light exposure by using the lowest possible excitation intensity and exposure time. Consider using an anti-fade mounting medium for fixed samples. |
| Cell Health and Viability | For live-cell imaging, ensure your cells are healthy. Compromised cells may not effectively uptake or retain the dye. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no quinacrine fluorescence signal.
Issue 2: High Background Noise
Excessive background fluorescence can obscure your signal of interest. Follow these steps to improve your signal-to-noise ratio.
Possible Causes and Solutions
| Cause | Solution |
| Excessive Staining Concentration | While low concentrations can lead to weak signals, excessively high concentrations can increase background. Titrate your quinacrine concentration to find the optimal balance. |
| Inadequate Washing | Insufficient washing after staining can leave residual dye in the background. Increase the number and/or duration of your wash steps. |
| Autofluorescence | Biological samples can exhibit natural fluorescence. To check for this, image an unstained control sample using the same imaging parameters. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging software supports it. |
| Suboptimal Filter Set | A filter set with significant spectral overlap between the excitation and emission channels can lead to high background. Ensure your dichroic mirror and emission filter effectively block scattered excitation light. |
| Contaminated Imaging Media or Slides | Phenol red in culture media can be a source of background fluorescence. Use phenol red-free media for imaging. Ensure your slides and coverslips are clean. |
Logical Relationship of Troubleshooting Steps
Caption: Key areas to investigate when troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the ideal filter set specifications for quinacrine fluorescence microscopy?
A1: Based on quinacrine's spectral properties, the following filter set configuration is recommended for optimal performance:
Recommended Filter Set for Quinacrine
| Component | Wavelength (nm) | Bandwidth (nm) |
| Excitation Filter | 430 - 440 | 20 - 30 |
| Dichroic Mirror | ~455 | Longpass |
| Emission Filter | 520 - 530 | 30 - 50 |
Note: These are general recommendations. The optimal filter set may vary slightly depending on your specific microscope setup and application.
Q2: How can I minimize phototoxicity and photobleaching when imaging live cells stained with quinacrine?
A2: Phototoxicity and photobleaching are significant concerns in live-cell imaging. Here are some strategies to mitigate these effects:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a usable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use a Sensitive Detector: A more sensitive camera will allow you to use lower excitation light levels.
-
Limit Continuous Exposure: Instead of continuous illumination, use time-lapse imaging with the shutter closed between acquisitions.
-
Consider Antioxidants: In some cases, adding antioxidants to the imaging medium can help reduce phototoxicity.
Q3: Is there a standard protocol for staining live cells with quinacrine?
A3: The following is a general protocol for staining acidic vesicles in live cells with quinacrine. Optimization may be required for your specific cell type and experimental conditions.
Experimental Protocol: Live-Cell Quinacrine Staining
-
Cell Culture: Plate your cells on a suitable imaging dish or chamber slide and grow to the desired confluency.
-
Prepare Staining Solution: Prepare a fresh working solution of quinacrine in your normal cell culture medium. A final concentration of 0.3 µM is a good starting point.[1]
-
Staining: Remove the existing culture medium from your cells and replace it with the quinacrine-containing medium.
-
Incubation: Incubate the cells for approximately 30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): For cleaner images, you can gently wash the cells once or twice with pre-warmed, phenol red-free imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with an appropriate filter set.
Experimental Workflow for Live-Cell Staining and Imaging
Caption: A typical workflow for staining and imaging live cells with quinacrine.
Q4: What are some common artifacts in quinacrine fluorescence microscopy and how can I avoid them?
A4: Artifacts can lead to misinterpretation of your data. Here are a few common ones:
-
Precipitates: Quinacrine can sometimes form precipitates, especially at higher concentrations or in certain buffers. To avoid this, prepare fresh staining solutions and filter them if necessary.
-
Uneven Staining: This can result from unhealthy cells or uneven application of the staining solution. Ensure your cell culture is healthy and that the staining solution is evenly distributed across the cells.
-
pH-Dependent Fluorescence Changes: As quinacrine's fluorescence is pH-sensitive, changes in the local pH within the cell can appear as changes in fluorescence intensity that are not related to the concentration of the dye. Use appropriate buffering and be aware of this potential artifact when interpreting your results.
References
Technical Support Center: Determining Quinacrine Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cell viability assays to assess quinacrine toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My MTT/MTS assay results show high variability between replicates after quinacrine treatment. What could be the cause?
High variability in tetrazolium-based assays like MTT and MTS can stem from several factors, especially when working with a compound like quinacrine.
-
Pipetting Errors and Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. A cell density optimization experiment is recommended for each cell line to find the linear range of the assay.[1]
-
Quinacrine's Fluorescent Properties: Quinacrine is a fluorescent molecule.[2] This intrinsic fluorescence can interfere with the absorbance readings of the formazan product, leading to inaccurate results.
-
Troubleshooting:
-
Include proper controls: Always include "no-cell" controls containing media and quinacrine at the same concentrations as your experimental wells. This will help you determine the background absorbance caused by the compound itself.
-
Wavelength selection: Ensure you are using the correct wavelength for measuring formazan (typically 570 nm for MTT and 490 nm for MTS) and a reference wavelength (e.g., 630 nm) to subtract background absorbance.[3]
-
-
-
Incomplete Solubilization of Formazan (MTT assay): The formazan crystals in the MTT assay must be fully dissolved for accurate readings.
-
Troubleshooting: After adding the solubilization solution, ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes.[3] Visually inspect the wells to confirm that no crystals remain.
-
2. I am observing a decrease in the LDH release even at high concentrations of quinacrine, suggesting low toxicity. However, microscopy shows significant cell death. What could explain this discrepancy?
This is a critical observation and can point to direct interference of quinacrine with the LDH assay itself.
-
Inhibition of LDH Enzyme Activity: Some compounds can directly inhibit the LDH enzyme, leading to a false negative result (lower perceived cytotoxicity).[4]
-
Troubleshooting:
-
Perform a positive control with quinacrine: Lyse a known number of untreated cells to release the maximum amount of LDH. Then, add different concentrations of quinacrine to this lysate before adding the LDH assay substrate. A decrease in the signal with increasing quinacrine concentration would confirm enzyme inhibition.
-
Use an alternative endpoint: If LDH inhibition is confirmed, switch to a different cytotoxicity assay that measures a different cellular parameter, such as a protease viability marker assay or an ATP-based assay.[5]
-
-
-
pH Changes in Culture Medium: The LDH assay is sensitive to pH. Some treatments can alter the pH of the culture medium, affecting enzyme activity.[6]
-
Troubleshooting: Measure the pH of your culture medium after quinacrine treatment. If there is a significant change, consider using a buffered saline solution for the final LDH measurement or choosing a pH-insensitive assay.
-
3. Can I use the Neutral Red uptake assay to assess quinacrine toxicity?
The Neutral Red (NR) uptake assay measures cell viability by assessing the ability of viable cells to incorporate and bind the dye in their lysosomes.[7] Given that quinacrine is a lysosomotropic agent (it accumulates in lysosomes), using the NR assay is not recommended.[7][8]
-
Mechanism of Interference: Quinacrine, being a weak base, gets protonated and trapped within the acidic environment of lysosomes.[8] This accumulation can alter lysosomal pH and membrane integrity, directly interfering with the NR dye's uptake and retention, leading to unreliable results.[9]
4. My results suggest that quinacrine induces autophagy. How does this impact the interpretation of my cell viability assay results?
Quinacrine is known to induce autophagy, which can precede apoptosis.[12] This can have a complex effect on cell viability.
-
Autophagy as a Survival or Death Mechanism: Autophagy can initially be a pro-survival mechanism. However, excessive or prolonged autophagy can lead to autophagic cell death.[10][12]
-
Timing of the Assay: The timing of your viability assay is crucial. An early time point might show a smaller decrease in viability as cells are undergoing autophagy as a survival response. At later time points, as cells transition to apoptosis or autophagic cell death, you would expect to see a more significant drop in viability.
-
Troubleshooting: Perform a time-course experiment to monitor cell viability at different time points after quinacrine treatment (e.g., 24, 48, and 72 hours). This will provide a more complete picture of the cellular response.
-
Quantitative Data: Quinacrine IC50 Values
The half-maximal inhibitory concentration (IC50) of quinacrine can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | ~8 | MTT | [6] |
| MDA-MB-231 | Breast Cancer | ~8 | MTT | [6] |
| OV2008 | Ovarian Cancer | ~5-10 | MTT | [13] |
| C13 | Ovarian Cancer | ~5-10 | MTT | [13] |
| HCT-116 (p53+/+) | Colon Cancer | <10 | Not Specified | [14] |
| HCT-116 (p53-/-) | Colon Cancer | >10 | Not Specified | [14] |
| Molt4-Luc2 (AraC-resistant) | Acute Lymphoid Leukemia | ~0.1 | Luciferase | [15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures and is used to measure cellular metabolic activity as an indicator of cell viability.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of quinacrine concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Remove the culture medium from the wells.
-
Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light.
-
Formazan Solubilization:
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[3]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
MTS Cell Viability Assay
This protocol offers a more streamlined approach as the formazan product is soluble in culture medium.[5][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Reagent Preparation: Prepare the MTS solution containing an electron coupling reagent (like PES) according to the manufacturer's instructions. A typical final concentration of MTS is 0.33 mg/mL.[5]
-
MTS Addition: Add 20 µL of the prepared MTS solution directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Record the absorbance at 490 nm.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.[18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare the following controls on the sample plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.
-
Medium background: Culture medium without cells.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's protocol.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Lysosomal Membrane Permeability (LMP) Assay
This protocol is used to assess the integrity of the lysosomal membrane.[11][19]
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with quinacrine as desired.
-
Cell Fixation: Fix the cells using 4% paraformaldehyde (PFA).
-
Immunostaining:
-
Permeabilize the cells with a suitable detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against Galectin-3. Galectin-3 is a protein that rapidly translocates to damaged lysosomes, forming puncta.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells showing Galectin-3 puncta to determine the extent of lysosomal membrane permeabilization.
Signaling Pathways & Experimental Workflows
Quinacrine-Induced Cytotoxicity Workflow
This diagram illustrates a typical experimental workflow for assessing quinacrine's cytotoxic effects.
Caption: A generalized workflow for assessing quinacrine's cytotoxicity.
Quinacrine's Molecular Mechanisms of Action
This diagram outlines the key signaling pathways affected by quinacrine, leading to cell death.
Caption: Key signaling pathways modulated by quinacrine.
References
- 1. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel assay reveals that weakly basic model compounds concentrate in lysosomes to an extent greater than pH-partitioning theory would predict [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Study in Lysosome-Enriched Fraction: Critical Involvement of Lysosomal Trapping in Quinacrine Uptake but Not Fluorescence-Labeled Verapamil Transport at Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinacrine-CASIN combination overcomes chemoresistance in human acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quinacrine and Chloroquine in Anti-Malarial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinacrine and chloroquine, two historically significant anti-malarial compounds. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document serves as a valuable resource for researchers in the field of anti-malarial drug development.
At a Glance: Quinacrine vs. Chloroquine
| Feature | Quinacrine | Chloroquine |
| Chemical Class | Acridine derivative | 4-aminoquinoline derivative |
| Primary Mechanism | Inhibition of hemozoin polymerization, DNA/RNA intercalation | Inhibition of hemozoin polymerization |
| Historical Use | Widely used as an anti-malarial before being largely superseded by chloroquine[1] | A cornerstone of anti-malarial treatment for many years, now limited by widespread resistance[2] |
| Spectrum of Activity | Also used as an anthelmintic and for giardiasis[1] | Used for treatment of P. vivax, P. ovale, P. malariae, and susceptible P. falciparum[2] |
Efficacy and Performance: A Data-Driven Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the anti-malarial performance of quinacrine and chloroquine. It is important to note that much of the head-to-head clinical data is historical, and in vitro data can vary significantly based on the parasite strain and experimental conditions.
In Vitro Anti-malarial Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite growth in vitro. Lower IC50 values indicate higher potency.
| Drug | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Sensitive (3D7) | ~8-20 | [3] |
| Chloroquine | Resistant (K1) | >100 | [3] |
| Chloroquine | Gabonese isolates (Franceville) | 111.7 (mean) | [4] |
| Chloroquine | Gabonese isolates (Bakoumba) | 325.8 (mean) | [4] |
| Quinacrine | - | Data from direct comparative studies with modern CQ-sensitive and resistant strains is limited. | - |
Clinical Efficacy: Parasite Clearance Time
Parasite Clearance Time (PCT) is the time it takes for the density of asexual parasites in the blood to fall below a detectable level after initiation of treatment.
| Drug | Malaria Species | Parasite Clearance Time (hours) | Reference |
| Chloroquine | P. falciparum (uncomplicated) | 76.1 +/- 29.3 | [1] |
| Quinine | P. falciparum (uncomplicated) | 60.3 +/- 12.5 | [1] |
| Chloroquine | P. vivax | Median increased from 63.0 (2000-2005) to 75.0 (2011-2016) | [5] |
Note: Direct, recent comparative clinical trial data for parasite clearance time between quinacrine and chloroquine is scarce. The provided data for chloroquine is from a study comparing it with quinine and another showing trends over time in a specific region.
Mechanism of Action: Inhibition of Hemozoin Polymerization
Both quinacrine and chloroquine are understood to exert their primary anti-malarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole.[6]
dot
Caption: Mechanism of action for quinoline anti-malarials.
The acidic environment of the parasite's digestive vacuole leads to the protonation and accumulation of these weak base drugs. Here, they are thought to interfere with the conversion of toxic, soluble heme (a byproduct of hemoglobin digestion) into non-toxic, insoluble hemozoin crystals. This is achieved by binding to heme and capping the growing hemozoin polymer, preventing further polymerization.[7][8] The resulting accumulation of free heme is toxic to the parasite, leading to membrane damage and death.[9][10]
Experimental Protocols
In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)
This method is widely used to determine the IC50 values of anti-malarial compounds against P. falciparum.
dot
Caption: Workflow for in vitro anti-malarial drug susceptibility testing.
Methodology:
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, in a low oxygen environment (5% O2, 5% CO2, 90% N2) at 37°C. Cultures are synchronized to the ring stage.
-
Drug Plate Preparation: The anti-malarial drugs (quinacrine and chloroquine) are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Incubation: The synchronized parasite culture is added to the drug-containing plates and incubated for 72 hours under the conditions described above.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The plates are read using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to the number of viable parasites.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined using a non-linear regression model.
Measurement of Parasite Clearance Time in Clinical Trials
This protocol outlines the methodology for determining the in vivo efficacy of an anti-malarial drug.
Methodology:
-
Patient Enrollment: Patients with uncomplicated falciparum malaria are enrolled in the study.
-
Drug Administration: Patients are administered a standard course of either quinacrine or chloroquine.
-
Blood Smear Collection: Thick and thin blood smears are prepared from the patient's blood at regular intervals (e.g., every 6 hours) following the initiation of treatment.[2][11]
-
Parasite Counting: The number of asexual parasites per microliter of blood is determined by microscopic examination of the blood smears.
-
Data Analysis: The parasite density is plotted against time on a logarithmic scale. The Parasite Clearance Estimator (PCE) tool, developed by the World Wide Antimalarial Resistance Network (WWARN), can be used to calculate the parasite clearance rate and half-life from this data.[6][12] This provides a standardized and robust measure of drug efficacy.
Conclusion
Both quinacrine and chloroquine have played pivotal roles in the history of malaria treatment. Their shared mechanism of inhibiting hemozoin formation has been a key target for anti-malarial drug design. While chloroquine's utility has been severely hampered by the spread of resistance, the study of these quinoline-based drugs continues to provide valuable insights into the biology of the malaria parasite and informs the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel anti-malarial compounds.
References
- 1. Chloroquine and quinine: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nkhokwe.kuhes.ac.mw [nkhokwe.kuhes.ac.mw]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chloroquine, quinacrine (atabrine) and quinine in the treatment of acute attacks of sporozoite-induced vivax malaria, Chesson strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of heme in the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary report: a comparative clinical trial of artemether and quinine in severe falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Acridine Orange versus Quinacrine for Staining Acidic Vesicles
For Researchers, Scientists, and Drug Development Professionals
The visualization and tracking of acidic vesicles, such as lysosomes, endosomes, and autophagosomes, are crucial for understanding numerous cellular processes, including endocytosis, autophagy, and apoptosis.[1] Fluorescent weak bases that accumulate in these low-pH compartments are invaluable tools for their study. Among the most established of these probes are Acridine Orange (AO) and Quinacrine (QA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal dye for their specific applications.
Mechanism of Action and Spectral Properties
Both Acridine Orange and Quinacrine are weak bases that can permeate cell membranes in their unprotonated state. Upon entering the acidic lumen of vesicles, they become protonated and are consequently trapped, leading to their accumulation.
Acridine Orange (AO) is a metachromatic dye, meaning its fluorescence emission spectrum is dependent on its concentration.[2] In the cytoplasm and nucleus, at low concentrations, AO exists as monomers and emits green fluorescence when it intercalates with double-stranded DNA.[3][4] Within acidic vesicles, its high concentration leads to the formation of aggregates or stacks, causing a shift in fluorescence to red-orange.[2][5] This property allows for the ratiometric analysis of acidic vesicle volume.[2][6]
Quinacrine (QA) , an antimalarial drug, also functions as a lysosomotropic agent, accumulating in acidic organelles and exhibiting fluorescence.[1][7] Unlike AO, it does not exhibit a significant concentration-dependent spectral shift within the typical ranges used for cellular imaging. Its primary mechanism of action in this context is its accumulation in acidic compartments, leading to a detectable fluorescent signal.[7]
Performance Comparison: A Tabular Summary
| Feature | Acridine Orange (AO) | Quinacrine (QA) | References |
| Mechanism | Weak base, accumulates in acidic vesicles. Metachromatic shift from green (monomers) to red (aggregates) at high concentrations. | Weak base, accumulates in acidic vesicles. | [2][5][7] |
| Excitation (max) | ~460-502 nm | Not explicitly stated for vesicle staining in provided results, but generally excited by blue light. | [3] |
| Emission (max) | Green: ~525-530 nm (monomers/DNA-bound)Red: ~650 nm (aggregates in acidic vesicles) | Not explicitly stated for vesicle staining in provided results. | [3][8] |
| Phototoxicity | High, can cause "spectacular bursts" of dye-loaded vesicles and lysosomal membrane permeabilization upon intense illumination. | Low, significantly less phototoxic than Acridine Orange. | [1][9][10] |
| Photostability | Fair, but intense illumination for imaging can be problematic due to phototoxicity. | High, suitable for long-term imaging with a high number of frames. | [1][9] |
| Suitability for Long-Term Imaging | Poor, due to high phototoxicity. | Excellent, can be used to trace acidic vesicles for several hours. | [1][9] |
| Ratiometric Analysis | Yes, the red-to-green fluorescence intensity ratio can be used to quantify the volume of acidic vesicular organelles (AVOs). | No | [2][6] |
| Reported Issues | Phototoxicity, lysosomal rupture upon illumination, potential for DNA/RNA binding interference. | Can induce weak lysosomal storage of sulfated glycosaminoglycans. | [1][10][11] |
Experimental Protocols
Acridine Orange Staining for Acidic Vesicle Observation
This protocol is a synthesis of methodologies described in the literature for observing acidic vesicular organelles (AVOs) using Acridine Orange.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).
-
Staining Solution Preparation: Prepare a stock solution of Acridine Orange in DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free culture medium to a final working concentration. A typical starting concentration is 1-5 µg/mL (approximately 2.6 µM).[9]
-
Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently remove the staining solution and wash the cells two to three times with PBS or a complete culture medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green (e.g., excitation ~488 nm, emission ~530 nm) and red (e.g., excitation ~488 nm, emission >650 nm) fluorescence.[8] To minimize phototoxicity, use the lowest possible laser power and exposure time.[1][9]
Quinacrine Staining for Long-Term Tracking of Acidic Vesicles
This protocol is adapted from studies highlighting Quinacrine's utility in long-term imaging experiments.
-
Cell Preparation: Plate cells on an appropriate imaging dish or slide and culture to the desired density.
-
Staining Solution Preparation: Prepare a stock solution of Quinacrine in water or DMSO. Dilute the stock solution in a complete culture medium to a final working concentration. A typical starting concentration is 0.3 µM.[9]
-
Cell Staining: Replace the culture medium with the Quinacrine-containing medium. For long-term tracking, cells can be incubated in this medium for the duration of the experiment (e.g., several hours).[1][9]
-
Imaging: Mount the cells on a fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control). Use a standard fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP) filter set for visualization. Acquire images at desired time intervals. Due to its high photostability and low phototoxicity, Quinacrine is well-suited for time-lapse experiments requiring numerous image acquisitions.[1]
Visualizing the Mechanisms and Workflows
Mechanism of Acridine Orange Accumulation and Fluorescence
Caption: Acridine Orange diffuses into acidic vesicles where it is protonated and trapped, leading to aggregation and a shift in fluorescence from green to red.
Mechanism of Quinacrine Accumulation
Caption: Quinacrine accumulates in acidic vesicles after diffusing across the membrane and becoming protonated, rendering it fluorescent and trapped.
Comparative Experimental Workflow
References
- 1. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photo-oxidative disruption of lysosomal membranes causes apoptosis of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antimalarials quinacrine and chloroquine induce weak lysosomal storage of sulphated glycosaminoglycans in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Quinacrine's Secrets: A Comparative Guide to Mass Spectrometry for Validating Protein Binding
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. Quinacrine, a drug with a long history as an antimalarial and its potential repositioning for other diseases, presents a compelling case for in-depth target validation. Mass spectrometry (MS) has emerged as a powerful and versatile tool to identify and validate the protein targets of small molecules like quinacrine. This guide provides a comprehensive comparison of leading MS-based methodologies for this purpose, supported by experimental insights and detailed protocols.
This guide will delve into three prominent mass spectrometry-based techniques for validating quinacrine-protein binding: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS). Each method offers unique advantages and is suited for different stages of the drug discovery and validation pipeline.
Comparing the Arsenal: AP-MS vs. CETSA vs. DARTS
Choosing the right technique depends on the specific research question, available resources, and the nature of the quinacrine-protein interaction. The following table provides a high-level comparison of these three powerful methodologies.
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Immobilized quinacrine is used to "pull down" interacting proteins from a cell lysate, which are then identified by MS. | Measures the change in thermal stability of proteins upon quinacrine binding in cells or lysates. | Assesses the stabilization of a protein against proteolysis upon quinacrine binding. |
| Quinacrine Modification | Requires chemical modification to immobilize on a solid support (e.g., beads). | No modification of quinacrine is necessary. | No modification of quinacrine is necessary. |
| Cellular Context | Typically performed on cell lysates, but in-cell crosslinking variations exist. | Can be performed in intact cells, cell lysates, and even tissues, providing a more physiological context.[1][2] | Primarily performed on cell lysates or with purified proteins. |
| Measures | Identifies potential binding partners. | Confirms direct target engagement in a cellular environment and can be used to determine apparent binding affinity. | Identifies potential binding partners and can be used to estimate binding affinity.[3] |
| Throughput | Can be adapted for high-throughput screening. | High-throughput formats are available.[4] | Suitable for high-throughput screening.[3] |
| Strengths | Good for initial discovery of potential binding partners. | Gold standard for confirming target engagement in a native cellular environment.[1][2] | Relatively simple and rapid method for identifying potential targets without modifying the compound.[3] |
| Limitations | Risk of false positives due to non-specific binding to the matrix or linker. Modification of quinacrine might alter its binding properties. | Indirect interactions can sometimes lead to thermal stabilization. May not be suitable for all membrane proteins. | The degree of stabilization does not always directly correlate with binding affinity. |
In-Depth Methodologies and Experimental Protocols
To provide a practical framework for researchers, this section details the experimental protocols for each mass spectrometry-based technique, with a focus on their application to quinacrine.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a foundational technique for identifying the protein interactors of a small molecule.[5][6][7] In the context of quinacrine, this involves chemically modifying the molecule to attach it to a solid support, which is then used as "bait" to capture its binding partners from a cell lysate.
Experimental Protocol for Quinacrine AP-MS:
-
Synthesis of Quinacrine-Conjugated Beads:
-
Synthesize a quinacrine analog with a linker arm containing a reactive group (e.g., an amine or carboxyl group).
-
Covalently couple the quinacrine analog to activated beads (e.g., NHS-activated sepharose beads).
-
Wash the beads extensively to remove any non-covalently bound quinacrine.
-
-
Cell Culture and Lysis:
-
Culture the cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the quinacrine-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand (e.g., free quinacrine) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified from the quinacrine-conjugated beads to the negative control to identify specific binders.
-
A study on the targets of quinoline drugs successfully employed a similar affinity chromatography approach, identifying Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) as potential targets.[8]
Workflow for Affinity Purification-Mass Spectrometry (AP-MS):
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct drug-target engagement within the complex environment of a cell.[1][2] The principle is that the binding of a ligand, such as quinacrine, can stabilize its target protein, leading to an increase in the protein's melting temperature. When coupled with mass spectrometry (MS-CETSA), this technique allows for the proteome-wide identification of thermally stabilized proteins. A notable study successfully used MS-CETSA to identify purine nucleoside phosphorylase as a target for the related quinoline antimalarials, quinine and mefloquine, demonstrating the utility of this approach for the quinoline class of compounds.[9]
Experimental Protocol for Quinacrine MS-CETSA:
-
Cell Treatment:
-
Treat intact cells with quinacrine at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Immediately cool the samples on ice to stop the denaturation process.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells using a method that does not solubilize aggregated proteins (e.g., freeze-thaw cycles).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Perform a protein concentration assay.
-
Reduce, alkylate, and digest the proteins into peptides.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Quantify the relative abundance of each protein across the different temperature points and quinacrine concentrations.
-
Identify proteins that show a significant shift in their melting curves in the presence of quinacrine.
-
Workflow for Cellular Thermal Shift Assay (CETSA):
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[3][10] This method is advantageous as it does not require modification of the drug and is relatively straightforward to perform.
Experimental Protocol for Quinacrine DARTS:
-
Cell Lysis and Lysate Preparation:
-
Lyse cells in a suitable buffer and prepare a clarified cell lysate.
-
-
Quinacrine Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of quinacrine. Include a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a specific time to allow for partial digestion. The choice of protease and digestion time needs to be optimized.
-
-
Stopping the Digestion and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Run the samples on an SDS-PAGE gel to visualize the protein bands.
-
-
Identification of Protected Proteins:
-
Excise protein bands that are more intense (i.e., less digested) in the quinacrine-treated samples compared to the control.
-
Perform in-gel digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS to identify the protected proteins.
-
Workflow for Drug Affinity Responsive Target Stability (DARTS):
Alternative and Complementary Validation Methods
While mass spectrometry provides a powerful and unbiased approach, it is often complemented by other techniques to validate the identified quinacrine-protein interactions. These methods can provide orthogonal evidence and further characterize the binding event.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the binding site of quinacrine on a protein. This has been successfully used to map the binding site of quinacrine on the cellular prion protein.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics and affinity of the interaction between quinacrine and a purified protein in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of quinacrine to determine if the binding has a functional consequence (e.g., inhibition or activation) and to calculate the IC50 value.
Conclusion
The validation of quinacrine's protein targets is a critical step in understanding its mechanism of action and exploring its therapeutic potential. Mass spectrometry-based techniques, including AP-MS, CETSA, and DARTS, offer a powerful and versatile toolkit for this purpose. AP-MS is well-suited for the initial discovery of potential binding partners, while CETSA provides robust confirmation of target engagement in a physiological context. DARTS offers a straightforward, label-free approach for target identification. By combining these advanced MS methodologies with traditional biochemical and biophysical assays, researchers can build a comprehensive and validated profile of quinacrine's interactions with the proteome, paving the way for more informed drug development and repositioning strategies.
References
- 1. elrig.org [elrig.org]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mapping Protein-Protein Interactions Using Affinity Purification and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics-based methods for discovery, quantification, and validation of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinacrine vs. Other Inhibitors of Prion Protein Formation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinacrine and other notable inhibitors of prion protein (PrP) formation. It summarizes key experimental data, details the methodologies of pivotal experiments, and visualizes the core pathological process.
The conversion of the normal cellular prion protein (PrPC) to its misfolded, pathogenic isoform (PrPSc) is the central event in the pathogenesis of fatal neurodegenerative disorders known as transmissible spongiform encephalopathies (TSEs) or prion diseases. The inhibition of PrPSc accumulation is a primary therapeutic strategy. Quinacrine, an antimalarial drug, was initially identified as a potent inhibitor of PrPSc formation in cell culture models.[1][2] However, its clinical efficacy in human prion diseases has been disappointing.[3] This guide compares the in vitro efficacy of quinacrine with other classes of prion inhibitors, providing a data-driven overview for future research and drug development.
Comparative Efficacy of Prion Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds in scrapie-infected mouse neuroblastoma (ScN2a) cells. Lower IC50 values indicate higher potency.
| Compound Class | Compound | IC50 (µM) in ScN2a cells | Reference |
| Acridine | Quinacrine | 0.3 - 0.4 | [4] |
| Phenothiazines | Chlorpromazine | 3.0 | [4] |
| Promazine | - | ||
| Acepromazine | - | ||
| Triflupromazine | - | ||
| Polyphenols | Tannic Acid | ~0.1 | [5][6] |
| (-) -Epigallocatechin gallate (EGCG) | - | [6] | |
| Sanguinarine | - | [6] | |
| Antihistamines | Astemizole | <1.0 | [5][6] |
| Terfenadine | <1.0 | [5][6] | |
| Promethazine | - | ||
| Statins | Lovastatin | <1.0 | [5][6] |
| Simvastatin | - | [6] | |
| Antimalarials | Chloroquine | 4.0 | [7] |
| Pamaquine | ~4.0 | ||
| Other | Aklavine | - | [6] |
| Celastrol | - | [6] | |
| Tacrolimus (FK506) | <1.0 | [6] | |
| Rapamycin | - | [6] |
Mechanisms of Action
The identified prion inhibitors act through various proposed mechanisms, often targeting different stages of the PrPSc formation and accumulation process.
| Inhibitor Class | Proposed Mechanism(s) of Action |
| Acridines (e.g., Quinacrine) | Binds to the globular domain of human recombinant PrP.[8] May interfere with the lysosomal environment, enhancing PrPSc clearance. |
| Phenothiazines (e.g., Chlorpromazine) | Binds to a pocket at the intersection of the structured and unstructured domains of PrPC, allosterically stabilizing it to resist misfolding.[5] Inhibition is likely not mediated through dopamine antagonism.[8] |
| Polyphenols (e.g., Tannic Acid, EGCG) | Directly interact with β-sheets of amyloid proteins, inhibiting conformational changes.[6] Can also chelate metal ions that promote aggregation and possess antioxidant and anti-inflammatory properties.[6] |
| Antihistamines | The exact mechanism is not fully elucidated but may involve altering cellular cholesterol homeostasis or other cellular pathways that influence PrPSc formation. |
| Statins | Inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Altering cellular cholesterol levels can affect the localization of PrPC in lipid rafts, which are thought to be sites of PrPSc conversion. |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: the ScN2a cell-based assay for PrPSc inhibition and the cell-free PrP conversion assay.
ScN2a Cell-Based Prion Inhibition Assay
This assay is a cornerstone for screening potential anti-prion compounds by measuring the reduction of PrPSc in a chronically infected cell line.
1. Cell Culture and Treatment:
-
Scrapie-infected mouse neuroblastoma cells (ScN2a) are plated in 96-well plates.[5][6]
-
Cells are exposed to various concentrations of the test compounds for a period of several days (e.g., 3-4 days).[5][6][9]
2. Cell Lysis and Proteinase K Digestion:
-
After treatment, the cells are washed and lysed to release cellular proteins.[9]
-
The cell lysates are then treated with Proteinase K (PK). PK digests PrPC but only trims the N-terminus of PrPSc, leaving a PK-resistant core (PrP-res).[9]
3. Detection of PrPSc:
-
The PK-treated lysates are analyzed by immunoblotting (Western blot) or dot blotting using antibodies specific for the PrP protein.[5][6]
-
The intensity of the PrP-res signal is quantified and compared to untreated control cells to determine the percentage of inhibition.
4. Determination of IC50:
-
A dose-response curve is generated by plotting the percentage of PrPSc inhibition against the concentration of the test compound.
-
The IC50 value, the concentration at which 50% of PrPSc accumulation is inhibited, is calculated from this curve.
5. Cytotoxicity Assay:
-
In parallel, a cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in PrPSc is not due to cytotoxic effects of the compound.[5][6]
Cell-Free PrP Conversion Assay
This in vitro assay directly assesses the ability of a compound to inhibit the conversion of PrPC to a protease-resistant form in a controlled environment, independent of cellular metabolic pathways.
1. Reagents:
-
PrPC substrate: Purified, often radiolabeled, recombinant PrPC.[10]
-
PrPSc seed: Purified PrPSc from the brains of scrapie-infected animals.[10]
-
Test compound: The inhibitor being evaluated.
2. Conversion Reaction:
-
The PrPC substrate is incubated with the PrPSc seed in a reaction buffer.[10]
-
The test compound is added to the reaction mixture at various concentrations.
-
The mixture is incubated, often with shaking, to promote the conversion of PrPC to a protease-resistant state (PrP-res).[11]
3. Proteinase K Digestion and Analysis:
-
The reaction products are treated with Proteinase K to digest any remaining PrPC.[10]
-
The PK-resistant PrP-res is then detected and quantified, typically by SDS-PAGE and autoradiography (if radiolabeled PrPC was used) or immunoblotting.[10]
4. Inhibition Measurement:
-
The amount of PrP-res formed in the presence of the test compound is compared to the amount formed in its absence to determine the percentage of inhibition.
Prion Protein Conversion Pathway
The following diagram illustrates the central pathological process in prion diseases, where the normally folded PrPC is converted into the disease-associated PrPSc isoform. This conversion is a key target for the inhibitors discussed in this guide.
Caption: The autocatalytic conversion of PrPC to PrPSc.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. A quantitative, highly sensitive cell-based infectivity assay for mouse scrapie prions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylated Cellular Prion Protein Modifies Cell Membranes, Inhibits Cell Signaling, and Reduces Prion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of prion inhibition by phenothiazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural polyphenols effects on protein aggregates in Alzheimer's and Parkinson's prion-like diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acridine and phenothiazine derivatives as pharmacotherapeutics for prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimicking dominant negative inhibition of prion replication through structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cell-free conversion of bacterial recombinant PrP to PrPres as a model for conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The evolution of cell-free prion conversion assays [cureffi.org]
A Head-to-Head Comparison of Quinacrine and Hoechst 33342 for DNA Staining in Research Applications
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA is a cornerstone of many experimental workflows. The choice of fluorescent DNA stain can significantly impact the outcome and interpretation of studies ranging from cell cycle analysis to chromosome mapping. This guide provides a detailed comparison of two widely used DNA stains, Quinacrine and Hoechst 33342, offering insights into their mechanisms, spectral properties, applications, and experimental considerations.
This comparison guide delves into the distinct characteristics of Quinacrine, an intercalating acridine dye, and Hoechst 33342, a minor groove-binding bis-benzimidazole dye. We present a summary of their performance based on available experimental data, detailed protocols for their use, and visual representations of their mechanisms and workflows to aid in the selection of the most appropriate dye for your specific research needs.
At a Glance: Key Performance Characteristics
To facilitate a rapid assessment, the following table summarizes the key quantitative and qualitative parameters of Quinacrine and Hoechst 33342.
| Feature | Quinacrine | Hoechst 33342 |
| Binding Mechanism | Intercalation between DNA base pairs[1][2] | Minor groove binding[3][4][5] |
| Base Pair Specificity | Primarily AT-rich regions, but also shows affinity for GC-containing sites[6][7][8][9] | Preferentially binds to AT-rich regions[3][10][11][12][13] |
| Excitation Maximum | ~436-440 nm[14][15] | ~350-361 nm[3] |
| Emission Maximum | ~510-525 nm[14][15] | ~461-497 nm[3][10] |
| Cell Permeability | Cell permeable | High cell permeability, suitable for live cells[3][5][10] |
| Common Applications | Chromosome banding (Q-banding)[8], antimalarial and anticancer research | Live and fixed cell nuclear staining[4], cell cycle analysis, apoptosis detection[12] |
| Toxicity | Can induce apoptosis and autophagy; used as a chemotherapeutic agent | Cytotoxic at higher concentrations or with prolonged exposure to excitation light[11][14]; can induce apoptosis and cell cycle arrest |
| Binding Affinity (Kd) | High affinity, with reported Kd values in the micromolar range for inhibition of DNA repair (e.g., 38.1 µM) and complex binding constants that can reach approximately 2 x 10⁹ M⁻¹ under low ionic strength conditions.[3] | High affinity, with binding constants in the nanomolar range (Kd ~1-10 nM for high-affinity mode).[4] |
Delving Deeper: Mechanism of Action and Specificity
The fundamental difference between Quinacrine and Hoechst 33342 lies in their mode of interaction with the DNA double helix. This distinction influences their specificity, fluorescence characteristics, and potential impact on cellular processes.
Quinacrine , a member of the acridine family of compounds, is a DNA intercalator.[2] Its planar aromatic ring structure inserts itself between the stacked base pairs of the DNA, causing a local unwinding of the helix. While it shows enhanced fluorescence in the presence of adenine-thymine (AT)-rich DNA sequences, it can also bind to regions containing guanine-cytosine (GC) pairs.[6][7][9] This property is exploited in chromosome banding, where the differential staining intensity along the chromosome, known as Q-banding, reflects the underlying variations in base composition and chromatin structure.[8]
Hoechst 33342 , on the other hand, is a minor groove binder.[3][4][5] It fits snugly into the minor groove of the DNA, with a strong preference for sequences rich in AT base pairs.[3][10][11][12][13] This binding is non-intercalative and is thought to cause less distortion to the overall DNA structure compared to intercalating agents. The fluorescence of Hoechst 33342 is significantly enhanced upon binding to DNA.[5] Its high cell permeability makes it an excellent choice for staining the nuclei of living cells.[3][5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abbkine.com [abbkine.com]
- 4. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of intracellular Hoechst 33342--DNA interactions by flow cytometry: misinterpretation of side population status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. arxiv.org [arxiv.org]
Quinacrine's Cancer-Fighting Potential: A Comparative Guide to DNA Intercalating Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-malarial drug quinacrine against other established DNA intercalating agents in cancer therapy. Supported by experimental data, this document delves into the efficacy, mechanisms of action, and experimental protocols to offer a comprehensive overview for advancing cancer research.
DNA intercalating agents represent a cornerstone of chemotherapy, exerting their cytotoxic effects by inserting themselves between the base pairs of DNA, leading to structural distortions that inhibit critical cellular processes like replication and transcription. While classic intercalators such as doxorubicin, cisplatin, and mitoxantrone have been pivotal in cancer treatment, the emergence of quinacrine, a repurposed antimalarial drug, presents a compelling case for a multi-faceted approach to cancer therapy. This guide offers a detailed comparison of quinacrine with these conventional agents, highlighting its unique mechanisms that extend beyond simple DNA intercalation.
Unraveling the Mechanisms: More Than Just a DNA Intercalator
While quinacrine shares the fundamental ability to intercalate with DNA, its anticancer properties are significantly augmented by its influence on key cellular signaling pathways. This polypharmacological profile distinguishes it from many traditional DNA intercalating agents.[1][2]
Quinacrine's Multifaceted Approach:
-
DNA Intercalation and Topoisomerase Inhibition: Like other acridine derivatives, quinacrine's planar structure allows it to insert into the DNA helix.[3] This interaction can lead to DNA damage and inhibition of topoisomerase activity, enzymes crucial for resolving DNA supercoiling during replication.[3]
-
p53 Activation: Quinacrine has been shown to activate the tumor suppressor protein p53.[1][3] The p53 pathway is a critical regulator of the cell cycle and apoptosis, and its activation can lead to the programmed death of cancer cells.
-
NF-κB Inhibition: The NF-κB signaling pathway is often constitutively active in cancer cells, promoting cell survival, proliferation, and inflammation. Quinacrine effectively suppresses NF-κB activity, thereby sensitizing cancer cells to apoptosis.[1][3]
-
Autophagy Modulation: Quinacrine can induce autophagic cell death in some cancer cells, a process of self-digestion that can be harnessed to eliminate malignant cells.[1]
Mechanisms of Other DNA Intercalating Agents:
-
Doxorubicin: This anthracycline antibiotic primarily acts as a DNA intercalator and an inhibitor of topoisomerase II. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Cisplatin: This platinum-based drug forms covalent bonds with DNA, creating intra- and inter-strand crosslinks that distort the DNA structure and inhibit replication and transcription.
-
Mitoxantrone: An anthracenedione derivative, mitoxantrone intercalates into DNA and is a potent inhibitor of topoisomerase II.
Comparative Efficacy: A Look at the In Vitro Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of quinacrine and other DNA intercalating agents across various cancer cell lines, providing a quantitative measure of their cytotoxic efficacy. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (μM) of Quinacrine and Cisplatin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Quinacrine IC50 (μM) | Cisplatin IC50 (μM) | Source |
| Mesothelioma | H2452 | 3.46 ± 0.07 | 0.91 ± 0.28 | [4] |
| Mesothelioma | H226 | 1.84 ± 0.12 | 2.11 ± 0.05 | [4] |
| Breast Cancer | MCF-7 | ~2-10 (range) | Varies | [3][5] |
| Breast Cancer | MDA-MB-231 | ~2-10 (range) | Varies | [3][5] |
Table 2: IC50 Values (μM) of Doxorubicin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Doxorubicin IC50 (μM) | Source |
| Hepatocellular Carcinoma | HepG2 | 12.2 | [6][7] |
| Hepatocellular Carcinoma | Huh7 | > 20 | [6][7] |
| Bladder Cancer | UMUC-3 | 5.1 | [6][7] |
| Bladder Cancer | TCCSUP | 12.6 | [6][7] |
| Bladder Cancer | BFTC-905 | 2.3 | [6][7] |
| Lung Cancer | A549 | > 20 | [6][7] |
| Cervical Cancer | HeLa | 2.9 | [6][7] |
| Breast Cancer | MCF-7 | 2.5 | [6][7] |
Table 3: IC50 Values of Mitoxantrone in Various Cancer Cell Lines
| Cancer Type | Cell Line | Mitoxantrone IC50 (μM) | Source |
| Acute Myeloid Leukemia | HL-60 | Varies | [8] |
| Acute Myeloid Leukemia | THP-1 | Varies | [8] |
| Urothelial Cancer | T24 | Varies | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.[10]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Drug solutions (Quinacrine, Doxorubicin, Cisplatin, Mitoxantrone) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the drugs. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14]
Materials:
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from treated and untreated cells.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[15]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[16]
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[16]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[17]
Analysis of Signaling Pathways (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation or inhibition of signaling pathways like p53 and NF-κB.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53 or a component of the NF-κB pathway).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[18]
Visualizing the Pathways and Processes
To better understand the complex mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. Repurposing quinacrine for treatment-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
Illuminating Quinacrine's Molecular Embrace: A Comparative Guide to its Binding Sites
While a definitive X-ray crystal structure of quinacrine in complex with its biological targets remains to be determined, a wealth of experimental data from alternative biophysical techniques has shed light on its binding interactions. This guide provides a comparative analysis of quinacrine's binding to its key targets—the nicotinic acetylcholine receptor, the cellular prion protein, and DNA—contrasting its binding characteristics with those of alternative ligands for which X-ray crystallographic data are available.
This analysis serves as a valuable resource for researchers in drug development and molecular biology, offering insights into the structural basis of quinacrine's therapeutic and adverse effects and providing a roadmap for future crystallographic studies to definitively confirm its binding modes.
Quinacrine and the Nicotinic Acetylcholine Receptor: A Tale of Channel Blockade
Quinacrine acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR), an ion channel crucial for neurotransmission. While a co-crystal structure is unavailable, mutagenesis and affinity labeling studies have pinpointed its binding site to the ion channel pore.
In contrast, the crystal structure of the related human acetylcholinesterase (AChE), a key enzyme in cholinergic signaling, has been solved in complex with the inhibitor tacrine. This provides a valuable point of comparison for understanding how small molecules target the cholinergic system.
| Feature | Quinacrine with Nicotinic Acetylcholine Receptor | Tacrine with Acetylcholinesterase (PDB: 7XN1)[1] |
| Binding Site Location | Within the ion channel pore, midway down the second membrane-spanning segment (M2)[2] | Deep within the active site gorge[3][4] |
| Key Interacting Residues | Inferred from mutagenesis to be within the M2 helical bundle[2] | Trp86, Tyr337, Phe338 (via π-π stacking and cation-π interactions)[5] |
| Binding Mode | Open channel blocker[2] | Reversible inhibitor of acetylcholine hydrolysis[3][4] |
| Binding Affinity (Kd) | High-affinity binding has been characterized, though specific Kd values vary with experimental conditions[6][7] | 18 nM[1] |
| Method of Determination | Cysteine-substituted mutagenesis and affinity labeling[2] | X-ray Crystallography (2.85 Å resolution)[1][4] |
The Enigmatic Interaction of Quinacrine with the Prion Protein
Quinacrine has been investigated for its potential to inhibit the misfolding of the cellular prion protein (PrPc) into its pathogenic scrapie isoform (PrPSc). Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in mapping the binding site of quinacrine on PrPc.
While a quinacrine-PrPc co-crystal structure is not available, the NMR structure provides residue-specific details of the interaction. This can be conceptually compared to the wealth of structural information available for PrPc itself and its interactions with other ligands.
| Feature | Quinacrine with Cellular Prion Protein |
| Binding Site Location | C-terminal helix α3[8][9] |
| Key Interacting Residues | Tyr225, Tyr226, and Gln227[8] |
| Binding Mode | Thought to compete for the binding of a hypothetical "protein X" that may facilitate the conversion of PrPc to PrPSc[9] |
| Binding Affinity (Kd) | Millimolar dissociation constant[8] |
| Method of Determination | NMR Spectroscopy[8] |
Quinacrine's Intercalation into the DNA Double Helix
The planar aromatic ring system of quinacrine allows it to intercalate between the base pairs of DNA, a mechanism shared by many chemotherapeutic agents and fluorescent dyes. This interaction has been extensively studied using various spectroscopic and thermodynamic techniques.
| Feature | Quinacrine with DNA |
| Binding Site Location | Intercalation between DNA base pairs, with some evidence for minor groove binding by its side chain[10] |
| Binding Specificity | Preferential binding to alternating guanine-cytosine sequences |
| Binding Mode | Intercalation leading to unwinding and stabilization of the DNA double helix[10][11] |
| Binding Affinity | High affinity, with binding constants influenced by ionic strength[11] |
| Method of Determination | Spectroscopic titration, circular dichroism, and isothermal titration calorimetry[11] |
Experimental Roadmap: A Protocol for Quinacrine Co-Crystallization
The following provides a generalized workflow for obtaining a co-crystal structure of quinacrine with a target protein, such as the prion protein or the extracellular domain of the nicotinic acetylcholine receptor.
Caption: A generalized workflow for determining the X-ray crystal structure of a protein in complex with a ligand like quinacrine.
Visualizing the Quinacrine-Prion Protein Interaction
The following diagram illustrates the binding of quinacrine to the C-terminal α3 helix of the cellular prion protein, as determined by NMR spectroscopy.
Caption: A diagram depicting the binding site of quinacrine on the α3 helix of the cellular prion protein.
References
- 1. rcsb.org [rcsb.org]
- 2. Structural effects of quinacrine binding in the open channel of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of human acetylcholinesterase in complex with tacrine: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structures of human cholinesterases in complex with huprine W and tacrine: elements of specificity for anti-Alzheimer's drugs targeting acetyl- and butyryl-cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The high-affinity quinacrine binding site is located at a non-annular lipid domain of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature and ionic strength dependence of quinacrine binding and quinacrine displacement elicited by high concentrations of agonists on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial drug quinacrine binds to C-terminal helix of cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial drug quinacrine binds ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Quinacrine: A Comparative Guide for Anticancer Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a promising and efficient strategy in the quest for novel cancer therapies. Quinacrine, a drug historically used for treating malaria and giardiasis, has emerged as a potent chemosensitizer, demonstrating significant synergistic effects when combined with various conventional anticancer agents. This guide provides a comprehensive comparison of Quinacrine's synergistic interactions with other anticancer drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Combinations
The synergistic effect of combining Quinacrine with other anticancer drugs has been quantified in numerous studies using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the key quantitative data from various preclinical studies.
Table 1: Synergistic Effect of Quinacrine with 5-Fluorouracil and Sorafenib in Colorectal Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) | Reference |
| HCT116 | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| HT29 | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| DLD1 | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| RKO | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| SW620 | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| Colo205 | Quinacrine + 5-Fluorouracil | < 1 (Synergistic) | [1][2] |
| HCT116 | Quinacrine + Sorafenib | < 1 (Synergistic) | [1][2] |
| HT29 | Quinacrine + Sorafenib | < 1 (Synergistic) | [1][2] |
Table 2: Synergistic Effect of Quinacrine with Erlotinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Combination | Molar Ratio (Erlotinib:Quinacrine) | Combination Index (CI) at ED50 | Reference |
| A549 (wtEGFR) | Quinacrine + Erlotinib | 5:1 or 10:1 | 0.61 (0.42–0.81) | [3][4] |
| H1975 (EGFR-L858R/T790M) | Quinacrine + Erlotinib | 5:1 or 10:1 | 0.61 (0.42–0.81) | [3][4] |
| H1993 (MET amplification) | Quinacrine + Erlotinib | 5:1 or 10:1 | 0.61 (0.42–0.81) | [3][4] |
Table 3: Synergistic Effect of Quinacrine with Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Cancer Type | Combination | In Vivo Model | Outcome | Reference |
| HNSCC | Quinacrine + Cisplatin | Xenograft tumors in NOD/SCID/gamma mice | Significantly inhibited tumor outgrowth; Extended median time to reach maximum tumor volume from 20 to 32 days vs. control. Allowed for halving the cisplatin dose while maintaining the same tumor growth impairment. | [5][6] |
Table 4: Synergistic Effect of Quinacrine with Docetaxel in Lung Cancer Cell Line
| Cell Line | Combination | IC50 (Quinacrine) | IC50 (Docetaxel) | Combination Index (CI) | Reference |
| A549 | Quinacrine + Docetaxel | 4.4 ± 0.58 μM | 3.16 ± 1.5 nM | 0.66 | [7] |
Table 5: Synergistic Effect of Quinacrine with Cisplatin in Mesothelioma
| Cancer Type | Combination | In Vitro Finding | In Vivo Implication | Reference |
| Mesothelioma | Quinacrine + Cisplatin | Synergistic cell death | Potential for repurposing Quinacrine in a large subset of mesothelioma patients, particularly those with NF2 mutations. | [8][9] |
Key Signaling Pathways Modulated by Quinacrine
Quinacrine's synergistic activity stems from its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Caption: Quinacrine's multi-targeted approach to cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through the TRAIL receptor DR5/FADD pathway plays a role in the apoptosis associated with skeletal myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 7. Gurova Lab Research: Histone Chaperone FACT | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
Quinacrine and its Analogs in Prion Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for prion diseases, a group of fatal neurodegenerative disorders, has been marked by both promising leads and significant challenges. Quinacrine, an antimalarial drug, initially emerged as a potent anti-prion compound in cell culture models, but its journey to clinical efficacy has been fraught with complexities. This guide provides a comparative analysis of quinacrine and its analogs, summarizing key experimental data, detailing methodologies, and visualizing the proposed mechanisms of action to aid researchers in the ongoing quest for effective prion disease therapeutics.
Performance of Quinacrine Analogs: A Quantitative Overview
The anti-prion activity of quinacrine and its derivatives has been evaluated in various in vitro models, primarily focusing on their ability to inhibit the formation of the disease-associated prion protein (PrPSc). The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key metrics used to quantify their potency. The following table summarizes the reported quantitative data for quinacrine and a selection of its analogs.
| Compound | Prion Strain(s) | Cell Model | EC50 / IC50 (µM) | Cytotoxicity (LD50, µM) | Reference |
| Quinacrine | RML | ScN2a | 0.3 | >5 | [1][2] |
| RML | ScN2a | 0.4 | - | [3] | |
| 22L | ScN2a | 0.59 | - | [3] | |
| Fukuoka-1 | ScN2a | 1.88 | - | [3] | |
| Pamaquine | RML | ScN2a | ~4 | - | [3] |
| Chloroquine | RML | ScN2a | ~4 | - | [1] |
| Compound 3 | RML | ScN2a | 0.035 | >5 | [3] |
| 22L, Fukuoka-1 | ScN2a | No activity up to 5 µM | - | [3] | |
| Compound 5 | RML | ScGT1 | 8.64 | 34-55 | [4][5] |
| 22L | ScGT1 | 19.3 | 34-55 | [4][5] | |
| RML | ScN2a | 11.2 | 34-55 | [4][5] | |
| 22L | ScN2a | 6.27 | 34-55 | [4][5] | |
| 9-Anilinoacridine 40 | - | Cell models | 0.1 - 0.7 | - | [6] |
Note: EC50 and IC50 values can vary depending on the specific cell line, prion strain, and experimental conditions used. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of quinacrine and its analogs in prion disease models.
Scrapie-Infected Neuroblastoma Cell Assay (ScN2a)
This is the most common in vitro model for screening anti-prion compounds.
-
Cell Culture: Mouse neuroblastoma (N2a) cells chronically infected with a mouse-adapted scrapie strain (e.g., RML or 22L) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds (quinacrine or its analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control cells are treated with the vehicle alone.
-
Incubation: The cells are incubated with the compounds for a specific period, typically 3-6 days.
-
Cell Lysis: After incubation, the cells are washed and lysed to release cellular proteins.
-
Proteinase K (PK) Digestion: The cell lysates are treated with Proteinase K to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc.
-
Western Blotting: The PK-treated lysates are then subjected to SDS-PAGE to separate proteins by size, followed by transfer to a membrane. The membrane is probed with an anti-PrP antibody to detect PrPSc.
-
Quantification: The intensity of the PrPSc bands is quantified using densitometry. The EC50 value is calculated as the concentration of the compound that reduces the PrPSc signal by 50% compared to the untreated control.
Animal Models of Prion Disease
In vivo efficacy of anti-prion compounds is assessed using animal models, typically mice or hamsters infected with specific prion strains.
-
Animal Inoculation: Animals are intracerebrally inoculated with a brain homogenate from a prion-infected animal.
-
Compound Administration: Treatment with the test compound can be initiated before or after inoculation and is typically administered orally (e.g., via gavage) or intraperitoneally.
-
Monitoring: Animals are monitored daily for the onset of clinical signs of prion disease, such as ataxia, weight loss, and kyphosis.
-
Survival Analysis: The primary endpoint is the incubation period, defined as the time from inoculation to the onset of terminal disease. The efficacy of the compound is determined by its ability to prolong the survival time of treated animals compared to a control group receiving a placebo.
-
Biochemical Analysis: After the animals are euthanized, their brains are collected for the analysis of PrPSc levels and neuropathological changes (e.g., spongiform degeneration and astrogliosis) using techniques similar to those described for the cell-based assays.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key aspects of the research on quinacrine and its analogs in prion disease.
Caption: Proposed mechanism of anti-prion action of Quinacrine.
Caption: General experimental workflow for evaluating Quinacrine analogs.
Discussion and Future Directions
While quinacrine showed initial promise in cell culture models, its lack of efficacy in animal models and human clinical trials has been a significant setback.[7] This discrepancy is attributed to several factors, including poor blood-brain barrier penetration and the emergence of drug-resistant prion strains.[7] Research into quinacrine analogs aims to overcome these limitations by improving pharmacokinetic properties and enhancing anti-prion potency.
The development of novel analogs with different side chains and scaffold modifications has yielded compounds with improved activity in vitro.[6][8] For instance, some analogs have demonstrated greater potency and a broader spectrum of activity against different prion strains.[3] Furthermore, studies exploring combination therapies, where quinacrine or its analogs are used in conjunction with other anti-prion compounds, have shown synergistic effects in cell culture models and may represent a promising future therapeutic strategy.[5]
Continued research efforts are crucial to fully elucidate the structure-activity relationships of quinacrine analogs and to identify candidates with the potential for successful clinical translation. This will require a multi-pronged approach, combining high-throughput in vitro screening with rigorous in vivo testing in relevant animal models of prion disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The curious antiprion activity of antimalarial quinolines [cureffi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Innovative Non-PrP-Targeted Drug Strategy Designed to Enhance Prion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Quinacrine Treatment Results in the Formation of Drug-Resistant Prions | PLOS Pathogens [journals.plos.org]
- 8. Anti-prion activities and drug-like potential of functionalized quinacrine analogs with basic phenyl residues at the 9-amino position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent DNA Stains: Quinacrine and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent DNA stain is a critical step in a multitude of experimental workflows, from chromosome analysis to cell viability assays. This guide provides an objective, data-driven comparison of Quinacrine and other commonly used fluorescent DNA stains, offering insights into their performance, applications, and experimental protocols.
This comprehensive guide delves into the specifics of Quinacrine and its alternatives, including DAPI, Hoechst, Propidium Iodide, Acridine Orange, Ethidium Bromide, and SYBR Green I. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and providing visual representations of key concepts, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Overview of Fluorescent DNA Stains
Fluorescent DNA stains are molecules that bind to DNA and, upon excitation with a specific wavelength of light, emit fluorescence at a longer wavelength. This property allows for the visualization and quantification of DNA in various contexts. The ideal DNA stain exhibits high specificity for DNA, a significant increase in fluorescence quantum yield upon binding, and minimal effects on the biological processes being studied. Key characteristics that differentiate these stains include their binding mechanism, cell permeability, and spectral properties.
Quinacrine: The Classic Q-Banding Agent
Quinacrine is a fluorescent dye that intercalates into the DNA double helix, with a preference for Adenine-Thymine (AT)-rich regions.[1][2] This property made it the first stain used to produce a specific banding pattern on chromosomes, known as Q-banding, which is instrumental in cytogenetics for identifying individual chromosomes and detecting structural abnormalities.[1][3][4] The fluorescence of Quinacrine is enhanced in AT-rich areas and quenched in Guanine-Cytosine (GC)-rich regions.[2]
Head-to-Head Comparison of Fluorescent DNA Stains
The choice of a fluorescent DNA stain is dictated by the specific application, the type of sample (live or fixed cells, purified DNA), and the available instrumentation. The following tables provide a quantitative comparison of Quinacrine and its common alternatives.
| Stain | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (upon DNA binding) | Binding Mechanism | AT/GC Preference | Cell Permeability | Primary Applications |
| Quinacrine | 424 | 495 | ~0.3 | Intercalation | AT-rich | Permeable | Chromosome Q-banding |
| DAPI | 358 | 461 | ~0.9 | Minor Groove Binding | AT-rich | Semi-permeable (better in fixed cells) | Nuclear counterstaining, cell cycle analysis |
| Hoechst 33258 | 351 | 463 | ~0.74[5] | Minor Groove Binding | AT-rich | Permeable | Live and fixed cell nuclear staining, cell cycle analysis |
| Hoechst 33342 | 350 | 461 | High | Minor Groove Binding | AT-rich | Highly Permeable | Live-cell imaging, cell cycle analysis |
| Propidium Iodide | 535 | 617 | 20-30 fold increase[6][7][8] | Intercalation | No preference | Impermeable | Dead cell indicator, cell viability assays, cell cycle analysis in fixed cells |
| Acridine Orange | 502 (DNA), 460 (RNA) | 525 (DNA), 650 (RNA) | Moderate | Intercalation & Electrostatic | No preference | Permeable | Cell cycle analysis, apoptosis detection, lysosomal staining |
| Ethidium Bromide | 302, 518 | 605 | ~0.15 | Intercalation | No preference | Semi-permeable | DNA visualization in agarose gels |
| SYBR Green I | 498 | 522 | >1000 fold increase[9] | Intercalation & Minor Groove | No preference | Impermeable | DNA visualization in gels, qPCR |
Experimental Protocols
Detailed and reproducible protocols are essential for successful DNA staining. Below are methodologies for key applications of the discussed stains.
Quinacrine Staining for Chromosome Q-Banding
This protocol is adapted for the preparation of metaphase chromosomes for Q-banding analysis.[3]
Materials:
-
Coplin jar
-
Quinacrine dihydrochloride solution (e.g., 0.5% in deionized water)
-
McIlvaine's buffer (pH 5.6)
-
Distilled water
-
Microscope slides with metaphase chromosome spreads
-
Coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Immerse the slides in the Quinacrine dihydrochloride solution in a Coplin jar for 10-15 minutes.
-
Rinse the slides thoroughly with distilled water.
-
Place the slides in McIlvaine's buffer for 1-2 minutes.
-
Rinse the slides again with distilled water.
-
Mount a coverslip over the specimen using a drop of McIlvaine's buffer.
-
Observe the chromosomes under a fluorescence microscope. Brightly fluorescent bands (Q-bands) will be visible.
DAPI Staining for Fixed Cells
DAPI is a popular counterstain for immunofluorescence, allowing for the visualization of nuclei.[10][11]
Materials:
-
Fixed cells on a coverslip or slide
-
Phosphate-buffered saline (PBS)
-
DAPI staining solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
Procedure:
-
Wash the fixed cells twice with PBS for 5 minutes each.
-
Incubate the cells with the DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize the blue fluorescent nuclei using a fluorescence microscope.
Hoechst 33342 Staining for Live Cells
Hoechst 33342 is cell-permeant and can be used to stain the nuclei of living cells.[12][13]
Materials:
-
Live cells in a culture dish or on a coverslip
-
Culture medium
-
Hoechst 33342 staining solution (e.g., 1-10 µg/mL in culture medium)
Procedure:
-
Add the Hoechst 33342 staining solution directly to the culture medium containing the live cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
The cells can be imaged directly without a washing step, or washed with fresh culture medium to reduce background fluorescence.
-
Observe the blue fluorescent nuclei using a fluorescence microscope suitable for live-cell imaging.
Propidium Iodide Staining for Cell Viability
Propidium Iodide is excluded by live cells with intact membranes, making it an excellent marker for dead cells.[14][15][16]
Materials:
-
Cell suspension
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide staining solution (e.g., 1 µg/mL in flow cytometry buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the Propidium Iodide staining solution to the cell suspension.
-
Incubate for 5-15 minutes on ice, protected from light.
-
Analyze the cells by flow cytometry. Dead cells will exhibit red fluorescence.
Ethidium Bromide Staining of Agarose Gels
Ethidium Bromide has been a long-standing choice for visualizing DNA in agarose gels.[17][18][19]
Materials:
-
Agarose gel after electrophoresis
-
Ethidium Bromide staining solution (0.5 µg/mL in water or electrophoresis buffer)
-
Destaining solution (water or electrophoresis buffer)
-
UV transilluminator
Procedure:
-
After electrophoresis, place the agarose gel in the Ethidium Bromide staining solution.
-
Incubate for 15-30 minutes with gentle agitation.
-
(Optional) To reduce background fluorescence, destain the gel in water or electrophoresis buffer for 15-30 minutes.
-
Visualize the DNA bands under a UV transilluminator. The DNA will fluoresce orange.
SYBR Green I Staining of Agarose Gels
SYBR Green I is a more sensitive and less mutagenic alternative to Ethidium Bromide for gel staining.[20][21][22]
Materials:
-
Agarose gel after electrophoresis
-
SYBR Green I staining solution (e.g., 1X dilution of the commercial stock in electrophoresis buffer)
-
Gel imaging system with appropriate filters
Procedure:
-
After electrophoresis, immerse the gel in the SYBR Green I staining solution.
-
Incubate for 10-30 minutes, protected from light, with gentle agitation.
-
No destaining step is required.
-
Visualize the DNA bands using a gel imaging system with blue-light or UV excitation and a SYBR Green filter. The DNA will fluoresce green.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Mechanism of Quinacrine intercalation into the DNA double helix.
Caption: Experimental workflow for Quinacrine (Q-banding) of chromosomes.
Caption: A decision guide for selecting a fluorescent DNA stain based on application.
Conclusion
The selection of a fluorescent DNA stain is a critical decision that can significantly impact the outcome and interpretation of an experiment. Quinacrine, with its historical significance in chromosome banding, remains a valuable tool in cytogenetics. However, a diverse array of alternative stains now offers researchers a broad spectrum of options with varying spectral properties, cell permeability, and binding characteristics. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently choose the optimal fluorescent DNA stain to illuminate their scientific discoveries.
References
- 1. biologyonline.com [biologyonline.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. karyotypinghub.com [karyotypinghub.com]
- 4. mayo.edu [mayo.edu]
- 5. mdpi.com [mdpi.com]
- 6. Propidium iodide - Wikipedia [en.wikipedia.org]
- 7. 碘化丙啶(Propidium Iodide) | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. betalifesci.com [betalifesci.com]
- 11. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 17. Ethidium Bromide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 19. biotium.com [biotium.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Quinacrine Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Quinacrine acetate, including detailed operational and disposal plans.
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Adherence to the following safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield | Provides a barrier against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin | Impervious clothing (e.g., lab coat, coveralls) | Protects the skin from contact with the chemical, which can cause skin irritation.[1] |
| Protective gloves (e.g., nitrile) | Prevents direct skin contact. It is recommended to use gloves tested for resistance to the specific chemical.[1][3] | |
| Respiratory | Suitable respirator (e.g., N95 or higher) | Necessary when there is a risk of inhaling dust or aerosols, especially during spill cleanup or when working outside a ventilated enclosure.[4] |
Immediate First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken for different routes of exposure.[1][5]
| Exposure Route | Immediate First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, get medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be locked up and accessible only to authorized personnel.[1]
2. Preparation and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[1]
-
Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In case of a minor spill, dampen the solid material with water to prevent dusting and carefully sweep it into a suitable container for disposal.[4][7]
-
For larger spills, evacuate the area and alert emergency responders.
-
Use appropriate PPE, including a respirator, during cleanup.[4]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unwanted this compound as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills (absorbent pads, wipes) that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.[4]
-
Empty Containers: Puncture and dispose of empty containers in accordance with local regulations to prevent reuse.[4]
Visual Workflow Guides
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for emergency situations involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pppmag.com [pppmag.com]
- 3. gerpac.eu [gerpac.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. QUINACRINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
